molecular formula C24H23N3O6S B1682922 Talampicillin CAS No. 47747-56-8

Talampicillin

货号: B1682922
CAS 编号: 47747-56-8
分子量: 481.5 g/mol
InChI 键: SOROUYSPFADXSN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Talampicillin is a semisynthetic, acid-stable prodrug from the beta-lactam antibiotic family, specifically belonging to the penicillin class . It is chemically designed as a phthalidyl ester of ampicillin and functions as an orally administered precursor that is rapidly hydrolyzed by esterases in the intestinal mucosa to release the active moiety, ampicillin, into the systemic circulation . This prodrug strategy significantly enhances the oral bioavailability of ampicillin, with studies showing that the peak serum concentrations of ampicillin achieved with this compound are approximately twice those attained by administering an equivalent dose of ampicillin itself . The mechanism of action of this compound is conferred by its active form, ampicillin. It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This binding inhibits the transpeptidation/ cross-linking step in the formation of the peptidoglycan layer, a critical structural component. This disruption leads to the formation of a weakened, defective cell wall that is unable to withstand osmotic pressure, resulting in cell lysis and bacterial death . Its research value lies in its improved pharmacokinetic profile and its utility as a tool for studying antibiotic delivery and efficacy. Researchers value this compound for investigating strategies to overcome the limitations of parent drugs, particularly in the context of oral delivery and absorption kinetics. This compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

47747-56-8

分子式

C24H23N3O6S

分子量

481.5 g/mol

IUPAC 名称

(3-oxo-1H-2-benzofuran-1-yl) 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C24H23N3O6S/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28)

InChI 键

SOROUYSPFADXSN-UHFFFAOYSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C

手性 SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C

规范 SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C

外观

Solid powder

其他CAS编号

47747-56-8

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Ampicillin, Phthalidyl
BRL 8988
BRL-8988
BRL8988
Hydrochloride, Talampicillin
Phthalidyl Ampicillin
Talampicillin
Talampicillin Hydrochloride
Talpen

产品来源

United States

Foundational & Exploratory

The Core Mechanism of Talampicillin on Bacterial Cell Walls: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talampicillin, a semi-synthetic aminopenicillin, functions as a prodrug of the broad-spectrum antibiotic ampicillin (B1664943). Its enhanced oral bioavailability is a key pharmacological advantage. The bactericidal effect of its active form, ampicillin, is exerted through the targeted inhibition of bacterial cell wall synthesis. This guide provides a detailed examination of the molecular interactions, quantitative kinetics, and experimental methodologies that define the mechanism of action of this compound on bacterial cell walls.

Introduction: From Prodrug to Active Antibiotic

This compound is the phthalidyl ester of ampicillin.[1][2] This esterification significantly improves its absorption from the gastrointestinal tract compared to ampicillin alone.[1][3] Following oral administration, this compound is rapidly hydrolyzed by esterases, primarily in the intestinal mucosa, to release the active ampicillin molecule into circulation.[4][5][6] This efficient conversion ensures higher plasma concentrations of ampicillin, enhancing its therapeutic efficacy.[7]

The core of this compound's antibacterial activity lies in the mechanism of ampicillin, a beta-lactam antibiotic.[4][8] Ampicillin's action is targeted at the bacterial cell wall, an essential structure for maintaining cell integrity and shape, particularly in the face of internal osmotic pressure.[9]

Molecular Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary target of ampicillin is a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[10][11] These enzymes are crucial for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall.[9]

The mechanism of inhibition can be broken down into the following key steps:

  • Structural Mimicry : Ampicillin's three-dimensional structure mimics that of the D-alanyl-D-alanine dipeptide, the natural substrate for the transpeptidase domain of PBPs.[12]

  • Binding to PBPs : This structural similarity allows ampicillin to bind to the active site of PBPs located on the inner bacterial cell membrane.[4][9]

  • Inhibition of Transpeptidation : By binding to PBPs, ampicillin inhibits their enzymatic activity, specifically the transpeptidation step.[4][13] This step is responsible for the cross-linking of peptidoglycan chains, which gives the cell wall its strength and rigidity.[9]

  • Weakened Cell Wall : The inhibition of cross-linking results in a weakened and defective cell wall.[9][10]

  • Cell Lysis : The compromised cell wall can no longer withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[4][9] This bactericidal action makes ampicillin effective against a wide range of Gram-positive and some Gram-negative bacteria.[10]

Recent research suggests that beta-lactam antibiotics like ampicillin do more than just passively inhibit PBPs. They can induce a toxic malfunctioning of the cell wall synthesis machinery, leading to a futile cycle of synthesis and degradation that depletes cellular resources and enhances the antibiotic's lethal effect.[14]

Quantitative Data: Binding Affinity for Penicillin-Binding Proteins

The efficacy of ampicillin is directly related to its binding affinity for various PBPs. While specific quantitative data for this compound itself is not relevant (as it is a prodrug), the binding affinities of its active form, ampicillin, have been studied. The following table summarizes representative quantitative data, although specific values can vary depending on the bacterial species and experimental conditions.

Bacterial Species PBP Binding Affinity Metric Value Reference
Enterococcus faeciumPBP5Ampicillin MIC>256 µg/mL (in resistant strains)[15]
Escherichia coliMultiple PBPsIC50Varies depending on PBP[16]
Streptococcus pneumoniaeMultiple PBPsk_inact/K_IVaries depending on PBP[16]

Experimental Protocols

The determination of ampicillin's interaction with PBPs involves several key experimental techniques.

Competitive Penicillin-Binding Protein (PBP) Assay

This assay is used to determine the relative affinity of an antibiotic for PBPs.

Methodology:

  • Bacterial Membrane Preparation : Bacterial cells are grown to a specific optical density, harvested by centrifugation, and lysed to isolate the cell membranes containing the PBPs.

  • Competitive Binding : The isolated membranes are incubated with varying concentrations of the test antibiotic (ampicillin).

  • Fluorescent Labeling : A fluorescently labeled penicillin, such as Bocillin-FL, is added to the mixture. This probe binds to any PBPs that have not been inhibited by ampicillin.

  • SDS-PAGE and Fluorescence Detection : The proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then imaged to detect the fluorescent signal, which corresponds to the amount of unbound PBPs. The intensity of the fluorescence is inversely proportional to the binding affinity of ampicillin.[17]

Radiolabeled Penicillin Binding Assay

This method provides a direct measure of penicillin binding to PBPs.

Methodology:

  • Cell Culture and Exposure : Bacterial strains are grown to mid-logarithmic phase.

  • Radiolabeling : The cells are exposed to saturating concentrations of radiolabeled penicillin (e.g., [3H]penicillin).

  • Cell Lysis : The cells are lysed to release the cellular components, including the PBP-penicillin complexes.

  • SDS-PAGE and Autoradiography : The proteins are separated by SDS-PAGE. The gel is then exposed to X-ray film (autoradiography) to detect the radiolabeled PBPs. The amount of radioactivity is proportional to the amount of penicillin bound to each PBP.[15]

Visualizations

Signaling Pathway of this compound Action

Talampicillin_Mechanism cluster_absorption Gastrointestinal Tract cluster_circulation Bloodstream cluster_bacteria Bacterial Cell This compound This compound (Oral) Ampicillin_active Active Ampicillin This compound->Ampicillin_active Hydrolysis by Esterases PBP Penicillin-Binding Proteins (PBPs) Ampicillin_active->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking Ampicillin_active->Peptidoglycan Inhibits CellWall Weakened Cell Wall Peptidoglycan->CellWall Leads to Lysis Cell Lysis CellWall->Lysis Results in PBP_Assay_Workflow Start Start: Isolate Bacterial Membranes with PBPs Incubate_Ampicillin Incubate with varying concentrations of Ampicillin Start->Incubate_Ampicillin Add_Probe Add fluorescent penicillin probe (e.g., Bocillin-FL) Incubate_Ampicillin->Add_Probe SDS_PAGE Separate proteins by SDS-PAGE Add_Probe->SDS_PAGE Visualize Visualize fluorescence in gel SDS_PAGE->Visualize Analyze Analyze fluorescence intensity to determine IC50 Visualize->Analyze

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Talampicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Talampicillin, a prodrug of the broad-spectrum antibiotic ampicillin (B1664943). This compound is designed to enhance the oral bioavailability of ampicillin.[1][2] This document details the synthetic pathways, experimental protocols, and purification methodologies, presenting quantitative data in structured tables and visualizing complex processes through diagrams.

Chemical Synthesis of this compound

The primary route for the synthesis of this compound involves a multi-step process starting from ampicillin. This pathway focuses on the protection of the primary amino group of ampicillin, followed by esterification and subsequent deprotection to yield the final product.[3]

Synthesis Pathway

The synthesis of this compound can be summarized in the following key steps:

  • Protection of the Amino Group: The primary amino group of ampicillin is protected to prevent side reactions during the subsequent esterification step. One common method is the formation of an enamine by reacting ampicillin with ethyl acetoacetate.[3]

  • Esterification: The protected ampicillin is then esterified with 3-bromophthalide (B1266435). This reaction couples the phthalide (B148349) moiety to the carboxylic acid group of the penicillin core.

  • Deprotection (Hydrolysis): The protecting group is carefully removed under acidic conditions to restore the primary amino group, yielding this compound.[3]

Below is a diagram illustrating the chemical synthesis pathway of this compound.

G cluster_synthesis This compound Synthesis Pathway Ampicillin Ampicillin ProtectedAmpicillin Enamine-Protected Ampicillin Ampicillin->ProtectedAmpicillin Protection EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->ProtectedAmpicillin Intermediate Phthalide Enamine Protected Intermediate ProtectedAmpicillin->Intermediate Esterification Bromophthalide 3-Bromophthalide Bromophthalide->Intermediate This compound This compound Intermediate->this compound Deprotection (Hydrolysis) HCl Dilute HCl in Acetonitrile HCl->this compound

Caption: Chemical synthesis pathway of this compound from Ampicillin.

Experimental Protocol for Synthesis

The following protocol is based on a reported manufacturing process for an intermediate of this compound.[4]

Step 1: Formation of Phthalide Enamine Protected α-aminophenylacetamido penicillanate

  • Reactants:

    • Potassium salt of enamine protected ampicillin: 25.18 g (0.05 mol)

    • 3-bromophthalide: 10.65 g (0.05 mol)

  • Solvent:

  • Procedure:

    • A fine suspension of the potassium salt of enamine protected ampicillin and 3-bromophthalide is prepared in the acetone/ethyl acetate mixture.

    • The reaction mixture is stirred for 24 hours.

    • After the reaction is complete, the mixture is filtered.

    • The organic layer is washed twice with 250 ml portions of 1 N sodium bicarbonate and then with brine.

    • The washed organic layer is dried over anhydrous magnesium sulfate.

    • The solvent is removed by concentration in vacuo.

    • The addition of ether to the concentrated residue leads to the crystallization of the phthalide enamine protected α-aminophenylacetamido penicillanate.

Quantitative Data for Synthesis

Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles (mol)Yield (%)
Potassium salt of enamine protected ampicillin~503.625.180.05-
3-bromophthalide213.0310.650.05-
Phthalide enamine protected intermediate~595.6--85

Purification of this compound

The purification of this compound is crucial to ensure the removal of unreacted starting materials, by-products, and other impurities. Common techniques employed in the purification of penicillin-type antibiotics include precipitation, solvent extraction, and treatment with ion-exchange resins.[5]

General Purification Workflow

A general workflow for the purification of a pharmaceutical compound like this compound would involve the following stages:

  • Initial Isolation: This often involves precipitation of the product from the reaction mixture, followed by filtration.

  • Washing: The isolated solid is washed with appropriate solvents to remove soluble impurities.

  • Drying: The washed product is dried to remove residual solvents.

  • Recrystallization/Chromatography (Optional): For higher purity, techniques like recrystallization from a suitable solvent system or chromatographic methods can be employed.

Below is a diagram illustrating a general experimental workflow for the purification of this compound.

G cluster_purification General Purification Workflow for this compound CrudeProduct Crude this compound Product (from synthesis) Precipitation Precipitation/ Filtration CrudeProduct->Precipitation Washing Washing with Solvent(s) Precipitation->Washing Drying Drying (e.g., under vacuum) Washing->Drying PurifiedProduct Purified this compound Drying->PurifiedProduct Sufficient Purity OptionalPurification Optional High-Purity Steps (Recrystallization/Chromatography) Drying->OptionalPurification Further Purification OptionalPurification->PurifiedProduct

Caption: General experimental workflow for the purification of this compound.

Experimental Protocol for Purification of a this compound Salt

The following protocol describes the preparation and purification of this compound 2-methoxyphenoxyacetate, a salt of this compound.[4]

  • Starting Material: An aqueous solution containing this compound hydrochloride obtained from the hydrolysis of the phthalidyl ester of metampicillin.

  • Procedure:

    • The aqueous solution is left for 20 minutes at 20°C under reduced pressure and then filtered.

    • To the clear filtrate, a solution of 8 g of guaiacolglycolic acid in 100 ml of water containing 1.76 g of sodium hydroxide (B78521) is added rapidly with stirring.

    • The precipitate that forms is filtered, washed with water, and dried over P₂O₅ at room temperature under reduced pressure.

Quantitative Data for Purification

ProductYield (%)Melting Point (°C)
This compound guaiacolglycolate82.5105 - 110 (decomposes)

Conclusion

The synthesis and purification of this compound involve a series of well-defined chemical transformations and purification steps. The synthetic route via protection, esterification, and deprotection of ampicillin is a viable method for its production. The purification of the final product is critical to ensure its quality and efficacy, with precipitation and washing being key steps in isolating a product of acceptable purity. For higher purity requirements, further techniques such as recrystallization or chromatography would be necessary, and the development of specific protocols for these methods would be a valuable area for further research. This guide provides a foundational understanding for professionals involved in the research and development of this important antibiotic prodrug.

References

In Vitro Hydrolysis Kinetics of Talampicillin to Ampicillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talampicillin is a well-established prodrug of the broad-spectrum antibiotic, ampicillin (B1664943).[1][2] As a phthalidyl ester of ampicillin, its design significantly enhances the oral bioavailability of the parent drug.[1][2] The therapeutic efficacy of this compound is entirely dependent on its in vivo hydrolysis to the active ampicillin moiety, a process primarily mediated by esterase enzymes in the body.[1] Understanding the in vitro hydrolysis kinetics of this compound is crucial for predicting its stability, shelf-life, and behavior under various physiological conditions, providing valuable insights for formulation development and quality control. This technical guide provides an in-depth overview of the in vitro hydrolysis kinetics of this compound to ampicillin, complete with experimental protocols, quantitative data, and visual representations of the underlying processes.

Chemical Hydrolysis Pathway

The in vitro hydrolysis of this compound involves the cleavage of the ester bond, releasing ampicillin and a phthalidyl moiety. This reaction is susceptible to both acid and base catalysis. The overall conversion is a critical step that dictates the availability of the active therapeutic agent.

G This compound This compound TransitionState Tetrahedral Intermediate This compound->TransitionState H₂O (Hydrolysis) Ampicillin Ampicillin TransitionState->Ampicillin Phthalidyl Phthalidyl Moiety TransitionState->Phthalidyl

Figure 1: Chemical Hydrolysis of this compound

Quantitative Kinetic Data

The rate of this compound hydrolysis is significantly influenced by pH and temperature. The following tables summarize the key kinetic parameters for the hydrolysis of the β-lactam bond in this compound under various in vitro conditions. The hydrolysis process follows first-order kinetics.

Table 1: Rate Constants for this compound β-Lactam Bond Hydrolysis at 35°C and Ionic Strength (µ) of 0.5 mol/L

pHBuffer SystemObserved Rate Constant (k_obs) (s⁻¹)
1.4 - 1.8Hydrochloric AcidVaries with H⁺ concentration
3.1 - 8.9Buffer SolutionsVaries with buffer components
5.28Acetate (B1210297) BufferLowest rate constant observed
11.48Sodium Hydroxide (B78521)5.20 x 10⁻⁵

Data sourced from "kinetics of this compound decomposition in solutions".

Table 2: Thermodynamic Parameters for this compound β-Lactam Bond Hydrolysis

Catalysis TypeActivation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/K·mol)Free Enthalpy of Activation (ΔG‡) at 20°C (kJ/mol)
Specific Acid (pH 0.4-1.4)---~93
Hydrochloric Acid (pH 1.4-1.8)---~130
Buffer Solutions (pH 3.1-8.9)---~105
Lactone Bond at pH 5.2832.5--220.594.7

Data sourced from "kinetics of this compound decomposition in solutions".

Experimental Protocols

In Vitro Hydrolysis Kinetics Study

This protocol outlines the steps to determine the hydrolysis rate of this compound at a specific pH and temperature.

Materials:

  • This compound Hydrochloride

  • Buffer solutions of desired pH (e.g., acetate buffer for pH 5.28)

  • Hydrochloric acid and Sodium hydroxide solutions for pH adjustment

  • Potassium chloride (for maintaining ionic strength)

  • High-purity water

  • Thermostatically controlled water bath or incubator

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • HPLC column (e.g., C18 reversed-phase)

  • Mobile phase for HPLC (e.g., acetonitrile (B52724) and phosphate (B84403) buffer)

  • Ampicillin standard

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound hydrochloride of known concentration in high-purity water.

    • Prepare buffer solutions of the desired pH values. Adjust the ionic strength of the buffer solutions to 0.5 mol/L using a concentrated solution of potassium chloride.

  • Kinetic Run:

    • Pre-heat the buffer solution to the desired temperature (e.g., 35°C) in a thermostatically controlled water bath.

    • Initiate the hydrolysis reaction by adding a small, known volume of the this compound stock solution to the pre-heated buffer solution to achieve the desired initial concentration.

    • Start a timer immediately upon addition.

  • Sample Collection:

    • At predetermined time intervals, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction to prevent further hydrolysis. This can be achieved by diluting the aliquot in a cold mobile phase or by adding a quenching agent if necessary.

  • Sample Analysis:

    • Analyze the collected samples using a validated HPLC-UV method to determine the concentrations of this compound and ampicillin.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • The slope of the resulting linear plot will be the negative of the observed first-order rate constant (k_obs).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Stock Solution D Initiate Reaction: Add this compound to Buffer A->D B Prepare Buffer of Desired pH (Ionic Strength Adjusted) C Pre-heat Buffer to Target Temperature B->C C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Reaction E->F G HPLC-UV Analysis for This compound & Ampicillin F->G H Data Analysis: Plot ln[this compound] vs. Time G->H I Determine Rate Constant (k_obs) H->I

Figure 2: Experimental Workflow for In Vitro Hydrolysis
HPLC-UV Method for Quantification

This protocol provides a general framework for the simultaneous quantification of this compound and ampicillin. Method optimization and validation are essential.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: A wavelength where both this compound and ampicillin have reasonable absorbance, to be determined by UV spectral analysis.

  • Injection Volume: Typically 20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

Procedure:

  • Standard Preparation:

    • Prepare stock solutions of this compound and ampicillin of known concentrations in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the study samples.

  • Sample Preparation:

    • The quenched samples from the hydrolysis study may need to be filtered through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the study samples.

  • Quantification:

    • Determine the peak areas for this compound and ampicillin in the chromatograms of the study samples.

    • Calculate the concentrations of this compound and ampicillin in the samples using the calibration curves.

Conclusion

The in vitro hydrolysis of this compound to ampicillin is a fundamental process that governs its stability and subsequent therapeutic action. The kinetic data and experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development. A thorough understanding of these principles is essential for the formulation of stable and effective this compound-based pharmaceuticals. The provided workflows and data tables serve as a valuable starting point for further investigation and application in a laboratory setting.

References

Pharmacokinetic Profile of Talampicillin in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talampicillin is a prodrug of the broad-spectrum β-lactam antibiotic, ampicillin (B1664943). Developed to enhance the oral bioavailability of its parent compound, this compound is rapidly hydrolyzed by esterases in the intestinal wall and blood to release ampicillin, the active therapeutic agent. This guide provides a comprehensive overview of the pharmacokinetic profile of this compound in various animal models, including rats, dogs, and rabbits. It is designed to be a valuable resource for researchers and professionals involved in drug development and preclinical studies.

I. Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, this compound is well-absorbed from the gastrointestinal tract. Its improved absorption characteristics compared to ampicillin lead to higher plasma concentrations of the active drug.

Absorption

This compound's enhanced absorption is attributed to its ester linkage, which increases its lipophilicity, facilitating its passage across the intestinal mucosa. Once absorbed, it undergoes rapid and extensive first-pass metabolism by esterases to yield ampicillin. In rats, unchanged this compound is not detected in the portal vein blood, indicating complete hydrolysis in the intestinal wall. In dogs, however, some unchanged this compound can be found in the hepatic portal vein, suggesting that some of the prodrug reaches the liver intact.

Distribution

After its conversion to ampicillin, the drug is distributed throughout the body. A study in New Zealand White rabbits determined the distribution of ampicillin derived from this compound using a three-compartment model, which included tissues such as the tongue, gingiva, submandibular gland, parotid gland, cervical lymph nodes, and mandibular bone.

Metabolism

The primary metabolic pathway of this compound involves its hydrolysis into ampicillin and a phthalidyl moiety. This phthalidyl portion is further metabolized to 2-hydroxymethylbenzoic acid, which has been identified as the major metabolite in the urine of rats, dogs, and humans. The hydrolysis is so rapid that detecting intact this compound in blood, urine, and tissues after oral administration has been unsuccessful in rats.

The metabolic pathway is consistent across several species, including mice, rats, and dogs.

Excretion

The primary route of excretion for the byproducts of this compound is through the urine. After the administration of [phthalidyl-14C] this compound to rats and dogs, 90% and 86% of the radioactivity, respectively, was recovered in the urine. When [ampicillin-14C] this compound was administered, 35% of the radioactivity was excreted in the urine of both rats and dogs. A smaller proportion is excreted in the bile, with 6% in rats and less than 0.1% in dogs.

II. Pharmacokinetic Parameters

While specific pharmacokinetic parameters for ampicillin following the oral administration of this compound are not abundantly available in the literature, the following tables summarize the available data and provide context with data from direct ampicillin administration studies.

Table 1: Pharmacokinetic Parameters of Ampicillin Following Oral Administration of this compound in Animal Models

Animal ModelDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Reference
Rat Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Dog Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Rabbit Not SpecifiedModeled DataModeled DataModeled DataData Not Available

Note: Specific quantitative data for Cmax, Tmax, and AUC for ampicillin after oral administration of this compound in these animal models is limited in the available literature. The study in rabbits focused on modeling blood concentrations without providing specific parameter values.

Table 2: Urinary Excretion of this compound Metabolites

Animal ModelLabeled Compound% of Radioactivity in Urine% of Radioactivity in BileReference
Rat [phthalidyl-14C] this compound90-
Rat [ampicillin-14C] this compound356
Dog [phthalidyl-14C] this compound86-
Dog [ampicillin-14C] this compound35< 0.1

III. Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound are crucial for the replication and comparison of results. The following sections outline general methodologies based on available literature.

Animal Models
  • Rats: Male Wistar or Sprague-Dawley rats are commonly used.

  • Dogs: Beagle dogs are a frequently used non-rodent species.

  • Rabbits: New Zealand White rabbits have been used for distribution studies.

Drug Administration
  • Oral Administration: this compound is typically administered orally via gavage. The dosage and vehicle can vary depending on the study design. For preclinical studies, a range of single doses may be administered to determine dose-dependent pharmacokinetics. Animals are often fasted overnight prior to dosing.

Blood Sample Collection
  • Rats: Blood samples can be collected via the tail vein or retro-orbital plexus at various time points post-administration. A typical sampling schedule for an oral dosing study might include samples at 15 and 30 minutes, and 1, 2, 4, 8, 24, 48, and 72 hours.

  • Dogs: Blood samples are commonly collected from the jugular or cephalic vein. A typical schedule for a pharmacokinetic study in dogs might involve collecting blood at baseline and at 1, 2, 4, 12, and 24 hours post-administration.

Analytical Methods

The quantification of ampicillin in biological samples is essential for pharmacokinetic analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for determining ampicillin concentrations in plasma. A reversed-phase C18 column is often used with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. Sample preparation may involve protein precipitation with perchloric acid.

  • Microbiological Assay: This method is based on the inhibition of microbial growth. Spores of a susceptible organism, such as Bacillus subtilis, are incorporated into an agar (B569324) medium. The diameter of the zone of growth inhibition around a sample containing ampicillin is proportional to its concentration.

IV. Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the hydrolysis of this compound to its active form, ampicillin, and the subsequent metabolism of the phthalidyl moiety.

Talampicillin_Metabolism This compound This compound Esterases Esterases (Intestinal Wall, Blood) This compound->Esterases Ampicillin Ampicillin (Active Form) Phthalidyl_Moiety Phthalaldehydic Acid Metabolite 2-Hydroxymethylbenzoic Acid Phthalidyl_Moiety->Metabolite Metabolism Esterases->Ampicillin Hydrolysis Esterases->Phthalidyl_Moiety Hydrolysis

Metabolic conversion of this compound.
Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the typical workflow for conducting a pharmacokinetic study of orally administered this compound in an animal model.

PK_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Dog) Administration Oral Administration (Gavage) Animal_Model->Administration Dosing Prepare this compound Dosing Solution Dosing->Administration Sampling Serial Blood Sampling Administration->Sampling Plasma_Separation Plasma Separation Sampling->Plasma_Separation Quantification Ampicillin Quantification (e.g., HPLC, Bioassay) Plasma_Separation->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Quantification->PK_Analysis

In Vitro Antibacterial Spectrum of Talampicillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Talampicillin. As a prodrug, this compound is rapidly hydrolyzed by esterases in the intestinal wall and blood to its active form, ampicillin (B1664943).[1][2] Consequently, the in vitro antibacterial activity of this compound is identical to that of ampicillin.[3] This guide presents quantitative data on the minimum inhibitory concentrations (MICs) of ampicillin against a range of clinically relevant Gram-positive and Gram-negative bacteria, details the experimental protocols for determining this antibacterial spectrum, and illustrates the mechanism of action.

Mechanism of Action

This compound belongs to the beta-lactam class of antibiotics.[4] Its active form, ampicillin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] Specifically, ampicillin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan chains.[2] This disruption of cell wall integrity leads to cell lysis and bacterial death.[2]

Mechanism_of_Action This compound This compound (Oral Administration) Esterases Esterases (in Intestinal Wall/Blood) This compound->Esterases Hydrolysis Ampicillin Ampicillin (Active Form) Esterases->Ampicillin PBPs Penicillin-Binding Proteins (PBPs) Ampicillin->PBPs Binds to & Inhibits Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Catalyzes PBPs->Peptidoglycan Inhibition CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms CellLysis Cell Lysis & Death CellWall->CellLysis Weakened

Figure 1. Mechanism of action of this compound.

In Vitro Antibacterial Spectrum

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of ampicillin against various Gram-positive and Gram-negative bacteria. The data is compiled from multiple studies and represents the concentration of ampicillin required to inhibit the visible growth of the microorganisms.

Gram-Positive Bacteria
Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Notes
Staphylococcus aureus0.6 - 32--Includes methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. MRSA is resistant with an MIC of 32 µg/mL.[5][6]
Streptococcus pneumoniae0.03 - 0.06--Highly susceptible.[5]
Streptococcus pyogenes≤0.06 - 0.25-0.03Generally susceptible, though strains with reduced susceptibility have been reported.[7][8][9]
Gram-Negative Bacteria
Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Notes
Escherichia coli4 - >50--Resistance is common. MIC for susceptible strains is around 4 µg/mL.[5][10]
Haemophilus influenzae0.25 - ≥4--Activity depends on β-lactamase production. β-lactamase negative strains are generally susceptible (MIC ≈ 0.25 µg/mL).[5][11][12]
Neisseria gonorrhoeae≤0.5 - >2.00.25>32Resistance is prevalent. Susceptible isolates are inhibited by ≤0.5 µg/mL.[13][14]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound (as ampicillin) is primarily conducted using standardized dilution methods, such as broth microdilution and agar (B569324) dilution, as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).[15][16]

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) in a liquid growth medium.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_results Results Antibiotic Prepare Ampicillin Stock Solution SerialDilute Perform 2-fold serial dilutions of Ampicillin Antibiotic->SerialDilute Media Prepare Mueller-Hinton Broth (MHB) Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate Plate Dispense MHB into 96-well plate Plate->SerialDilute Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read Visually inspect for turbidity MIC Determine MIC (lowest concentration with no visible growth) Read->MIC

Figure 2. Broth Microdilution Experimental Workflow.

Detailed Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of ampicillin is prepared and serially diluted in Mueller-Hinton broth (MHB) within a 96-well microtiter plate to achieve a range of concentrations.[4]

  • Inoculum Preparation: The test bacterium is cultured to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated under appropriate atmospheric conditions (e.g., ambient air for most aerobic bacteria) at 35-37°C for 16-20 hours.[4]

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[4]

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium. It is considered a reference method for susceptibility testing.[17]

Agar_Dilution_Workflow cluster_prep Preparation cluster_plate_prep Plate Preparation cluster_incubation Inoculation & Incubation cluster_results Results Antibiotic Prepare Ampicillin Stock Solutions Mix Add Ampicillin dilutions to molten MHA Antibiotic->Mix Agar Prepare Molten Mueller-Hinton Agar (MHA) Agar->Mix Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Spot-inoculate plates with bacterial suspension Inoculum->Inoculate Pour Pour into petri dishes and allow to solidify Mix->Pour Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read Examine plates for bacterial growth MIC Determine MIC (lowest concentration with no growth) Read->MIC

Figure 3. Agar Dilution Experimental Workflow.

Detailed Methodology:

  • Plate Preparation: A series of agar plates are prepared, each containing a different, known concentration of ampicillin. This is achieved by adding specific volumes of the ampicillin stock solution to molten Mueller-Hinton agar before it solidifies.[1] A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity.

  • Inoculation and Incubation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.[1]

  • MIC Determination: After incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of ampicillin that prevents the visible growth of the organism.[1]

Conclusion

This compound, through its active metabolite ampicillin, demonstrates a broad spectrum of in vitro activity against many Gram-positive and some Gram-negative bacteria. The effectiveness against specific isolates can be quantitatively determined using standardized methods such as broth microdilution and agar dilution. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and infectious disease.

References

Talampicillin Stability Under Diverse pH and Temperature Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stability of talampicillin, a prodrug of the broad-spectrum antibiotic ampicillin (B1664943). Understanding the degradation kinetics of this compound under various pH and temperature conditions is critical for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document provides a comprehensive overview of its degradation pathways, quantitative stability data, and detailed experimental protocols for stability assessment.

Introduction to this compound and its Stability

This compound is the phthalidyl ester of ampicillin, designed to enhance the oral bioavailability of the parent drug.[1] Upon absorption, it is rapidly hydrolyzed by esterases to release ampicillin, the active therapeutic agent.[1] The chemical stability of this compound is a crucial factor, as premature degradation can lead to sub-therapeutic levels of ampicillin and the formation of potential degradation products. The primary degradation pathway involves the hydrolysis of the ester linkage to yield ampicillin and 2-hydroxymethylbenzoic acid. The liberated ampicillin is then susceptible to further degradation, primarily through the cleavage of the β-lactam ring.[2][3]

The rate of this compound degradation is significantly influenced by pH and temperature. Generally, the degradation follows pseudo-first-order kinetics.[4] The overall loss of this compound is primarily due to its conversion to ampicillin across a wide pH range.[2]

Quantitative Stability Data

The stability of this compound is quantified by its degradation rate constants at various pH values and temperatures. The following tables summarize the kinetic data for the hydrolysis of the β-lactam bond of this compound.

Table 1: Observed First-Order Rate Constants (kobs) for this compound β-Lactam Bond Hydrolysis at 35°C [4]

pHBuffer Systemkobs (s-1) x 105
1.20HCl28.30
2.20Glycine10.70
3.10Glycine2.50
4.22Acetate0.82
5.28Acetate0.53
6.40Phosphate (B84403)1.95
7.30Phosphate15.60
8.20Borate107.00
9.10Borate450.00
11.48NaOH520.00

Data from Pawełczyk et al. (1981). The study indicates the lowest rate constant, and thus the highest stability, was observed at pH 5.28.[4]

Table 2: Activation Parameters for the Hydrolysis of this compound β-Lactam Bond at Different pH Values [4]

pHBuffer SystemActivation Energy (Ea) (kJ mol-1)Enthalpy of Activation (ΔH#) (kJ mol-1)Entropy of Activation (ΔS#) (J K-1 mol-1)Gibbs Free Energy of Activation (ΔG#) (kJ mol-1 at 20°C)
1.20HCl77.074.5-64.993.4
4.22Acetate81.679.1-77.0101.6
5.28Acetate88.385.8-52.3101.1
7.30Phosphate81.278.7-35.289.0
9.10Borate72.469.9-47.383.7

Data derived from the Arrhenius equation by Pawełczyk et al. (1981).[4]

Degradation Pathway and Experimental Workflow

The degradation of this compound follows a sequential pathway, beginning with the hydrolysis of the ester bond, followed by the degradation of the resulting ampicillin. A typical experimental workflow for assessing the stability of this compound involves subjecting the drug to various stress conditions and analyzing the degradation products over time.

G This compound This compound Ampicillin Ampicillin This compound->Ampicillin Ester Hydrolysis (Primary Pathway) Hydroxymethylbenzoic_acid 2-Hydroxymethylbenzoic Acid This compound->Hydroxymethylbenzoic_acid Ester Hydrolysis Degradation_Products Ampicillin Degradation Products (e.g., Penicilloic Acid) Ampicillin->Degradation_Products β-Lactam Ring Cleavage

Figure 1: Degradation Pathway of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solutions in Buffers of Different pH Stress Incubate at Various Temperatures (e.g., 25°C, 40°C, 60°C) Prep->Stress Sampling Withdraw Samples at Specific Time Intervals Stress->Sampling HPLC HPLC Analysis (Quantify this compound and Degradants) Sampling->HPLC Kinetics Determine Degradation Rate Constants and Half-life HPLC->Kinetics

Figure 2: Experimental Workflow for this compound Stability Testing.

Experimental Protocols

The following are detailed methodologies for key experiments in assessing this compound stability.

Preparation of Buffer Solutions

A series of buffer solutions covering a wide pH range (e.g., pH 1 to 12) are prepared using standard laboratory reagents. For example:

  • pH 1.2: Hydrochloric acid solution.

  • pH 2.2 - 3.1: Glycine/HCl buffer.

  • pH 4.2 - 5.3: Acetate buffer.

  • pH 6.4 - 7.3: Phosphate buffer.

  • pH 8.2 - 9.1: Borate buffer.

  • pH > 11: Sodium hydroxide (B78521) solution.

The ionic strength of the solutions should be maintained constant (e.g., at 0.5 M) by adding a neutral salt such as potassium chloride.

Stability Sample Preparation and Storage
  • A stock solution of this compound hydrochloride is prepared in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile (B52724) if solubility is an issue).

  • Aliquots of the stock solution are added to the prepared buffer solutions to achieve a known initial concentration (e.g., 1 mg/mL).

  • These solutions are then incubated in temperature-controlled chambers at various temperatures (e.g., 25°C, 35°C, 50°C, 60°C).

  • Samples are withdrawn at predetermined time intervals for analysis.

Analytical Method: Stability-Indicating High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial to separate this compound from its degradation products, primarily ampicillin.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for penicillins.

  • Mobile Phase: A gradient or isocratic mobile phase can be employed. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile). The composition can be optimized to achieve good separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Detection is typically performed in the UV range, for instance, at 225 nm.

  • Injection Volume: A standard injection volume of 20 µL can be used.

  • Quantification: The concentration of this compound and its degradation products in the samples is determined by comparing their peak areas to those of reference standards of known concentrations.

Kinetic Analysis

The degradation of this compound is generally assumed to follow first-order kinetics. The natural logarithm of the concentration of this compound is plotted against time. The observed degradation rate constant (kobs) is the negative of the slope of this plot. The half-life (t1/2) can then be calculated using the equation: t1/2 = 0.693 / kobs.

The effect of temperature on the degradation rate is evaluated using the Arrhenius equation, which allows for the calculation of the activation energy (Ea) and other thermodynamic parameters.

Conclusion

The stability of this compound is highly dependent on both pH and temperature. It exhibits maximum stability in the slightly acidic pH range of 4.5 to 5.3.[4] The primary degradation pathway is the hydrolysis of the ester bond to form ampicillin. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of stable and effective this compound formulations. A thorough understanding of its stability profile is paramount for ensuring the quality, safety, and efficacy of the final drug product.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Talampicillin

This document provides a detailed examination of the molecular structure and stereochemical characteristics of this compound, a prodrug of the broad-spectrum antibiotic ampicillin (B1664943).

Molecular Structure

This compound is a semi-synthetic derivative of ampicillin, designed to enhance its oral bioavailability.[1][2][3] Structurally, it is the phthalidyl ester of ampicillin.[3][4][5] This ester linkage is key to its function as a prodrug; it is readily cleaved in the body to release the active ampicillin molecule.[1][6][7]

The core structure of this compound consists of the penicillin nucleus, which includes a thiazolidine (B150603) ring fused to a β-lactam ring. This is attached to a side chain derived from D-(-)-α-aminophenylacetic acid and an ester group at the C-2 carboxylic acid position.

IUPAC Name: (3-oxo-1,3-dihydro-2-benzofuran-1-yl) (2S,5R,6R)-6-{[(2R)-2-amino-2-phenylacetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.[3][8][9]

Stereochemistry

The biological activity of penicillins is highly dependent on their stereochemistry. This compound has several chiral centers, and its specific spatial arrangement is crucial for its activity. The defined stereocenters are at positions 2, 5, and 6 of the bicycloheptane (B81988) ring system and at the α-carbon of the phenylacetyl side chain.[10]

The designated stereochemistry for this compound is (2S,5R,6R)-6-[[(2R)-aminophenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 1,3-dihydro-3-oxo-1-isobenzofuranyl ester.[10] The stereochemistry is sometimes described as epimeric.[11][12]

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound and its hydrochloride salt.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C24H23N3O6S[2][8][10]
Molecular Weight 481.52 g/mol [2][8][10][11]
CAS Number 47747-56-8[2][8][10]
Melting Point (HCl Salt) 154-157°C (decomposes)[10]
XLogP 2.43[13]
Hydrogen Bond Acceptors 9[13]
Hydrogen Bond Donors 2[13]
Rotatable Bonds 7[13]
Table 2: Spectroscopic Characterization
TechniquePurpose
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR are used to elucidate the molecular structure, confirm the presence of functional groups, and determine the stereochemistry of the molecule.[14][15]
Infrared (IR) Spectroscopy IR spectroscopy is employed to identify characteristic functional groups such as the β-lactam carbonyl, ester carbonyl, and amide groups.[14]
Mass Spectrometry (MS) High-resolution mass spectrometry provides the exact molecular weight and elemental composition.[16][17] Tandem MS (MS/MS) is used to analyze fragmentation patterns, further confirming the structure.[16][17]
High-Performance Liquid Chromatography (HPLC) HPLC is a key analytical tool for determining the purity of this compound and for pharmacokinetic studies.[10]

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a multi-step process starting from ampicillin.[8]

Protocol:

  • Protection of the Amino Group: The primary amino group of ampicillin is protected to prevent side reactions during the esterification step. This is achieved by reacting ampicillin with ethyl acetoacetate (B1235776) to form an enamine.[8]

  • Esterification: The resulting N-protected ampicillin is then esterified. This is accomplished by reacting it with 3-bromophthalide.[8]

  • Deprotection (Hydrolysis): The enamine protecting group is carefully removed by hydrolysis with dilute hydrochloric acid in acetonitrile. This step yields the final product, this compound.[8]

G cluster_synthesis Synthesis of this compound Ampicillin Ampicillin ProtectedAmpicillin N-Protected Ampicillin (Enamine) Ampicillin->ProtectedAmpicillin Reaction with ethyl acetoacetate This compound This compound ProtectedAmpicillin->this compound Esterification with 3-bromophthalide, then Hydrolysis G cluster_moa Mechanism of Action of this compound This compound This compound (Oral) Absorption GI Tract Absorption This compound->Absorption Hydrolysis Hydrolysis by Esterases Absorption->Hydrolysis Ampicillin Active Ampicillin Hydrolysis->Ampicillin PBPs Penicillin-Binding Proteins (PBPs) Ampicillin->PBPs Inhibits CellWall Peptidoglycan Synthesis PBPs->CellWall Catalyzes Lysis Cell Wall Weakening & Cell Lysis CellWall->Lysis Inhibition leads to

References

Historical development of Talampicillin as a prodrug

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Development of Talampicillin as a Prodrug

Introduction

This compound is a semi-synthetic, orally administered prodrug of the broad-spectrum antibiotic Ampicillin (B1664943).[1][2] It belongs to the β-lactam class of antibiotics and was developed to improve the pharmacokinetic profile of Ampicillin, specifically its oral bioavailability.[1][3][4] Ampicillin itself exhibits incomplete absorption from the gastrointestinal tract and is susceptible to degradation by gastric acids.[3] this compound was designed as a phthalidyl ester of Ampicillin, a chemical modification that enhances its absorption after oral administration.[5][6] Following absorption, it is rapidly hydrolyzed by esterases in the body to release the active parent drug, Ampicillin.[3][4][5][7] This strategy results in higher plasma concentrations of Ampicillin than can be achieved with equivalent oral doses of Ampicillin itself.[4][5]

Synthesis of this compound

The development of this compound was part of a broader effort to create prodrugs of Ampicillin to improve its pharmacodynamic characteristics.[8] One documented synthesis pathway involves a multi-step chemical process to esterify Ampicillin.

A key synthesis route involves:

  • Protection of the Amino Group: The primary amino group of Ampicillin is first protected. A common method is to react Ampicillin with ethyl acetoacetate (B1235776) to form a more stable enamine.[8]

  • Esterification: The protected Ampicillin is then esterified by reacting it with 3-bromophthalide.[8] This step attaches the phthalidyl group to the carboxylic acid moiety of the penicillin structure.

  • Deprotection (Hydrolysis): The enamine protecting group is carefully removed by hydrolysis, typically using a dilute acid like hydrochloric acid in an acetonitrile (B52724) solvent. This final step yields this compound.[8]

G cluster_0 Step 1: Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Deprotection Ampicillin Ampicillin ProtectedAmpicillin Protected Ampicillin (Enamine) Ampicillin->ProtectedAmpicillin Reaction EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->ProtectedAmpicillin Reagent EsterifiedProduct Esterified Intermediate ProtectedAmpicillin->EsterifiedProduct Bromophthalide 3-Bromophthalide Bromophthalide->EsterifiedProduct Reagent This compound This compound EsterifiedProduct->this compound DiluteHCl Dilute HCl DiluteHCl->this compound Reagent

Caption: Synthesis pathway of this compound from Ampicillin.

Mechanism of Action

Pharmacokinetics: From Prodrug to Active Drug

The primary mechanism of this compound revolves around its efficient delivery of Ampicillin.[3]

  • Absorption: After oral administration, this compound is well-absorbed from the gastrointestinal tract.[3][4]

  • Hydrolysis: It is then rapidly hydrolyzed by esterase enzymes, primarily within the intestinal wall, to release Ampicillin and the inactive ester moiety, 2-hydroxymethyl-benzoic acid, into circulation.[4][7]

  • Systemic Circulation: This rapid conversion ensures that no unchanged this compound is detectable in the peripheral blood, with the active Ampicillin being the component that reaches systemic circulation.[4]

G This compound This compound (Oral) GITract GI Tract This compound->GITract Ingestion IntestinalWall Intestinal Wall (Esterases) GITract->IntestinalWall Absorption Bloodstream Bloodstream IntestinalWall->Bloodstream Hydrolysis Ampicillin Active Ampicillin Bloodstream->Ampicillin Metabolite 2-Hydroxymethyl-benzoic Acid Bloodstream->Metabolite

Caption: Pharmacokinetic pathway of this compound activation.

Pharmacodynamics: Antibacterial Action of Ampicillin

Once released, Ampicillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1][3]

  • Target Binding: Ampicillin specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[1][3]

  • Inhibition of Peptidoglycan Synthesis: These PBPs are crucial for the final steps of peptidoglycan synthesis, a key structural component of the cell wall. By binding to PBPs, Ampicillin inhibits their enzymatic activity, preventing the necessary cross-linking of peptidoglycan chains.[3]

  • Cell Lysis: This inhibition weakens the cell wall, rendering the bacterium unable to withstand its internal osmotic pressure.[1] The result is cell lysis and bacterial death.[1][3]

This mechanism is particularly effective against Gram-positive bacteria due to their thick, accessible peptidoglycan layer.[3] It also has efficacy against some Gram-negative bacteria, although their outer membrane can present a barrier.[1][3]

G Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) on Bacterial Cell Membrane Ampicillin->PBP Binds to Peptidoglycan Peptidoglycan Synthesis Ampicillin->Peptidoglycan Inhibits PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis & Bacterial Death CellWall->Lysis Weakening leads to

Caption: Mechanism of antibacterial action of Ampicillin.

Quantitative Data Summary

Clinical and experimental studies have consistently demonstrated the superior bioavailability of Ampicillin when delivered via this compound compared to the administration of Ampicillin itself.

Table 1: Comparative Pharmacokinetic Parameters of this compound and Ampicillin
ParameterThis compound (250 mg dose)Ampicillin (250 mg dose)Key Finding
Mean Peak Serum Ampicillin Conc. ~1.57 µg/mL (Range: 0.7-2.4 µg/mL)[6]~0.7 µg/mL (Range: 0.4-0.9 µg/mL)[6]This compound produces approximately twice the peak serum concentration of Ampicillin.[5]
Time to Peak Concentration ~1 hour[5][6]~1 hour[6]Both reach peak concentration at a similar time.
Average Urinary Recovery (6 hours) 47.0% (Range: 34.4-68.4%)[6]35.2% (Range: 25.6-47.8%)[6]A significantly higher proportion of the dose is recovered in urine, indicating better absorption.[9]
Effect of Food on Absorption Total amount absorbed is not affected, though the peak may be delayed.[5][7]Total bioavailability is adversely affected.[7]This compound offers a significant advantage for dosing with meals.[7]
Table 2: Clinical Efficacy Data
IndicationTreatment RegimenOutcomeSource
Urinary Tract Infections 7-day course38 out of 47 infections eradicated.[5]
Respiratory & Urinary Tract Infections 750-2000 mg daily for 3-31 days7 out of 11 cases showed a satisfactory response.[6]

Experimental Protocols

The evaluation of this compound involved a series of in vivo and clinical studies to establish its pharmacokinetic profile and efficacy.

Protocol 1: Human Pharmacokinetic Crossover Study

This type of study is fundamental for comparing the bioavailability of a prodrug to its parent drug.

  • Subject Recruitment: A cohort of healthy volunteers is recruited (e.g., five male volunteers).[6]

  • Study Design: A crossover design is employed where each volunteer receives both this compound (e.g., 250 mg) and Ampicillin (e.g., 250 mg) on separate occasions, with a washout period in between.[9]

  • Drug Administration: The drug is administered orally. Studies may include fasting and post-meal conditions to assess food effects.[7]

  • Sample Collection:

    • Blood Samples: Venous blood is drawn at predetermined intervals (e.g., 0.5, 1, 2, 4, and 6 hours post-administration).[6]

    • Urine Samples: Total urine is collected over a specified period (e.g., 6 or 24 hours).[6]

  • Sample Analysis: Serum and urine samples are assayed (e.g., using microbiological assay or HPLC) to determine the concentration of Ampicillin.

  • Data Analysis: Key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak), and AUC (area under the curve) are calculated and compared between the two drug administrations.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Dilution Method)

While not specific to this compound's development, this gold-standard method would have been used to confirm that the Ampicillin released from the prodrug retained its expected antimicrobial activity against target pathogens.[10]

  • Media Preparation: A series of agar (B569324) plates are prepared, each containing a specific, doubling concentration of the antimicrobial agent (Ampicillin).

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus, E. coli) is prepared.

  • Inoculation: The agar plates are inoculated with the microbial suspension.

  • Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined by identifying the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.[10]

G cluster_0 Phase 1: In Vivo Crossover Study cluster_1 Phase 2: Clinical Efficacy Trial Start Recruit Volunteers Admin_T Administer this compound Start->Admin_T Washout Washout Period Admin_T->Washout Sampling Collect Blood & Urine Samples Admin_T->Sampling Admin_A Administer Ampicillin Admin_A->Sampling Washout->Admin_A Analysis Analyze Ampicillin Levels Sampling->Analysis PK_Data Calculate PK Parameters (Cmax, AUC) Analysis->PK_Data Recruit_P Recruit Patients with Infection PK_Data->Recruit_P Informs Dosing Treat Administer this compound Recruit_P->Treat Monitor Monitor Clinical Response Treat->Monitor Outcome Assess Efficacy (e.g., Infection Eradication) Monitor->Outcome

Caption: General experimental workflow for this compound evaluation.

Conclusion

The historical development of this compound represents a successful application of the prodrug concept to overcome the limitations of an existing antibiotic. By temporarily masking the carboxylic acid group of Ampicillin as a phthalidyl ester, researchers created a molecule with enhanced lipophilicity, leading to improved absorption from the gastrointestinal tract. Clinical studies confirmed that this chemical modification resulted in significantly higher bioavailability and peak serum concentrations of the active drug, Ampicillin, compared to oral administration of Ampicillin itself.[5][6][7] This allowed for more effective treatment of bacterial infections with a comparable or lower dose, and notably mitigated the negative impact of food on drug absorption.[5][7] this compound, alongside other Ampicillin esters like Pivampicillin and Bacampicillin, played a crucial role in optimizing penicillin therapy and remains a key example in the field of prodrug design.[11][12]

References

Talampicillin Degradation: A Technical Guide to Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of talampicillin, a prodrug of the broad-spectrum antibiotic ampicillin (B1664943). This compound was designed to enhance the oral bioavailability of ampicillin. Its stability and degradation profile are critical considerations in its formulation, storage, and clinical efficacy. This document details the chemical breakdown of this compound, its primary byproducts, and the methodologies used to study these processes.

Core Degradation Pathway: Hydrolysis

The principal degradation pathway for this compound is hydrolysis of its ester linkage. This process is catalyzed by esterases present in the intestinal mucosa and blood, rapidly converting the prodrug into its active form, ampicillin, and a byproduct, 2-hydroxymethylbenzoic acid.[1][2] This enzymatic hydrolysis is the intended activation mechanism of the prodrug in vivo.

Beyond enzymatic action, the stability of this compound in aqueous solutions is influenced by pH and temperature, leading to non-enzymatic hydrolysis of both the ester and the β-lactam ring.

Byproducts of this compound Degradation

The primary and intended byproducts of this compound hydrolysis are:

  • Ampicillin: The active antibiotic agent.[1]

  • 2-Hydroxymethylbenzoic Acid: The metabolite originating from the phthalidyl moiety of the this compound molecule.[2]

However, ampicillin itself is susceptible to further degradation, leading to a cascade of additional byproducts. The stability of the β-lactam ring in ampicillin is highly dependent on pH and can be compromised by acidic or alkaline conditions, as well as by the presence of β-lactamase enzymes.[3]

Degradation of the Active Moiety: Ampicillin Pathways

Once released, ampicillin undergoes degradation primarily through the hydrolysis of its β-lactam ring. This process inactivates the antibiotic and can be catalyzed by acid, base, or enzymes.

  • Alkaline Hydrolysis: In alkaline solutions, ampicillin initially degrades to 5R-penicilloic acid. This can then undergo epimerization to form the 5S isomer. Further degradation can lead to the formation of ampicillin penilloic acid and 2-hydroxy-3-phenylpyrazine.[4][5]

  • Acidic Hydrolysis: Under acidic conditions, a primary degradation product is ampicillin penilloic acid.[6]

Quantitative Data on this compound Degradation

ConditionRate Constant (k)Half-life (t½)Reference
0.02 mol/L NaOH solution (pH 11.48), 35°C5.20 x 10⁻⁴ s⁻¹34 min[7]

Note: The study by Pawełczyk and Zajac (1970) also determined the activation energy for the hydrolysis of the lactone bond in the phthalidyl moiety to be 32.5 kJ/mol at pH 5.28.[7]

A study by Nguyen, Mortada, and Notari (1988) determined first-order rate constants for the conversion of this compound to ampicillin and for the degradation of the prodrug itself across a pH range of 0.90 to 8.4 and temperatures from 25.0 to 60.0°C. The loss of this compound was reported to be primarily due to its conversion to ampicillin throughout this entire pH range.[8] Unfortunately, the specific rate constants from this study are not publicly available to be presented in a tabular format.

Experimental Protocols

Stability Testing of this compound (Forced Degradation)

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess its stability under various stress conditions.

Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress conditions.

Materials:

  • This compound hydrochloride reference standard

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (B78521) (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphate (B84403) buffer

  • HPLC system with a UV detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 1N HCl. Heat the solution (e.g., at 60°C) for a specified period, taking samples at various time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 1N NaOH. Keep the solution at room temperature or heat gently, taking samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store the solution in the dark at room temperature, taking samples at various time points.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light in a photostability chamber for a defined period. A control sample should be kept in the dark.

  • Analysis: Analyze the stressed samples and a control sample using a stability-indicating HPLC method (see below).

HPLC Method for the Analysis of this compound and its Degradation Products

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound, ampicillin, and 2-hydroxymethylbenzoic acid.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution using a mixture of a phosphate buffer (pH adjusted to a suitable value, e.g., 5.0) and acetonitrile. The gradient can be optimized to achieve the best separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength of 225 nm.

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound, ampicillin, and 2-hydroxymethylbenzoic acid of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the samples from the degradation studies with the mobile phase to a suitable concentration.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peaks based on the retention times of the standards. Quantify the amount of each compound by comparing the peak areas in the sample chromatograms with those of the standards.

Signaling Pathways and Experimental Workflows

Talampicillin_Degradation_Pathway This compound This compound Ampicillin Ampicillin This compound->Ampicillin Esterase Hydrolysis (Primary Pathway) Byproduct 2-Hydroxymethylbenzoic Acid This compound->Byproduct Esterase Hydrolysis (Primary Pathway) DegradationProducts Ampicillin Degradation Products (e.g., Penicilloic Acid) Ampicillin->DegradationProducts β-Lactam Hydrolysis (Acidic/Alkaline/Enzymatic)

Primary degradation pathway of this compound.

Ampicillin_Alkaline_Degradation Ampicillin Ampicillin Penicilloic_5R 5R-Penicilloic Acid Ampicillin->Penicilloic_5R Hydrolysis (OH⁻) Penicilloic_5S 5S-Penicilloic Acid Penicilloic_5R->Penicilloic_5S Epimerization Penilloic Ampicillin Penilloic Acid Penicilloic_5S->Penilloic Further Degradation Pyrazine 2-hydroxy-3-phenylpyrazine Penilloic->Pyrazine Further Degradation

Alkaline degradation pathway of Ampicillin.

Experimental_Workflow_Stability cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Photolysis Photolysis Photolysis->Analysis Start This compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Photolysis Results Identify & Quantify Degradants Analysis->Results

Workflow for this compound stability studies.

References

The Prodrug Advantage: An In-depth Technical Guide to the Comparative Bioavailability of Talampicillin and Ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the bioavailability of talampicillin, a prodrug of ampicillin (B1664943), in comparison to its parent compound. By exploring the pharmacokinetic profiles, experimental methodologies, and mechanisms of absorption, this document offers valuable insights for researchers and professionals involved in drug development and antibiotic therapy.

Executive Summary

This compound, the phthalidyl ester of ampicillin, was developed to enhance the oral bioavailability of ampicillin. Following oral administration, this compound is efficiently absorbed and rapidly hydrolyzed by esterases within the intestinal wall, releasing ampicillin into the systemic circulation.[1] This mechanism circumvents the poor absorption of ampicillin, which is primarily limited by its hydrophilic nature and paracellular route of absorption. Clinical studies have consistently demonstrated that administration of this compound results in significantly higher peak plasma concentrations (Cmax) and a greater extent of drug absorption (AUC) of ampicillin compared to equivalent oral doses of ampicillin itself.[2][3] This enhanced bioavailability offers the potential for improved therapeutic efficacy and more convenient dosing regimens.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ampicillin following oral administration of this compound and ampicillin from various clinical studies.

Table 1: Comparative Pharmacokinetics of Ampicillin after Oral Administration of this compound and Ampicillin (250 mg Equivalent Doses)

ParameterThis compound (250 mg)Ampicillin (250 mg)Fold Increase with this compoundReference
Maximum Plasma Concentration (Cmax) ~2.8 times higher than Ampicillin-2.8[2]
Area Under the Curve (AUC) Greater than AmpicillinLowest of the compared drugs-[2]
Urinary Excretion (0-6 hours) 61%42%1.45[2]

Data from a randomized, triple crossover study in nine fasting healthy volunteers.[2]

Table 2: Serum Ampicillin Concentrations Following Oral Administration of this compound (250 mg) and Ampicillin (250 mg) in Five Male Volunteers

Time After AdministrationAverage Ampicillin Concentration from this compound (µg/mL)Average Ampicillin Concentration from Ampicillin (µg/mL)Reference
0.5 hours1.470.2[3]
1 hour (Peak)1.570.7[3]
2 hours0.960.63[3]
4 hours0.480.41[3]
6 hours00[3]

This study highlights that the peak serum concentration of ampicillin after a dose of this compound was approximately twice that of an equivalent dose of ampicillin.[3]

Table 3: Pharmacokinetic Parameters of Ampicillin after Oral Administration of this compound Hydrochloride and Ampicillin in Fasting Patients

Drug AdministeredDoseCmax (µg/mL)Tmax (hours)Reference
This compound Hydrochloride325 mg (equivalent to 200 mg ampicillin)4.20.5[4]
Ampicillin500 mg4.61.0[4]

This study, conducted in two groups of 15 fasting patients, demonstrates the rapid absorption of ampicillin from this compound, with a shorter time to reach peak concentration.[4]

Experimental Protocols

The determination of the bioavailability of this compound and ampicillin has been conducted through rigorous clinical trials. Below are detailed methodologies representative of the key experiments cited.

Bioavailability Study Protocol

A common study design to compare the bioavailability of this compound and ampicillin is a randomized, crossover study in healthy volunteers.

  • Study Design: A randomized, single-dose, two-period, crossover design is frequently employed. This design minimizes inter-subject variability by having each subject serve as their own control. A washout period of at least one week is maintained between the two treatment periods to ensure complete elimination of the drug from the body.

  • Subjects: A cohort of healthy adult volunteers, typically with a specified age and weight range, are enrolled after providing informed consent. Subjects are usually required to fast overnight before drug administration.

  • Drug Administration: In a fasted state, subjects receive a single oral dose of either this compound or ampicillin with a standardized volume of water.

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose). The plasma is separated by centrifugation and stored frozen until analysis.

  • Urine Collection: Urine is often collected over specified intervals (e.g., 0-2, 2-4, 4-6, 6-12, and 12-24 hours) to determine the extent of renal excretion of ampicillin.

  • Data Analysis: The plasma concentration-time data for ampicillin are used to calculate the following pharmacokinetic parameters: Cmax, Tmax, and AUC. Statistical methods, such as analysis of variance (ANOVA), are used to compare the parameters between the two formulations.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of ampicillin in plasma and urine samples is typically performed using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Sample Preparation: Plasma samples are often prepared by protein precipitation. A precipitating agent, such as perchloric acid or acetonitrile (B52724), is added to the plasma sample. The mixture is then vortexed and centrifuged to pellet the precipitated proteins. The clear supernatant is collected for injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used for the separation.

    • Mobile Phase: The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol), run in an isocratic or gradient elution mode. The pH of the aqueous buffer is adjusted to optimize the chromatography.

    • Flow Rate: A constant flow rate is maintained, for example, 1.0 mL/min.

    • Detection: Ampicillin is detected using a UV detector at a specific wavelength, often around 210-230 nm.

  • Quantification: The concentration of ampicillin in the samples is determined by comparing the peak area of ampicillin in the sample chromatogram to a standard curve prepared with known concentrations of ampicillin in blank plasma. An internal standard is often used to improve the accuracy and precision of the method.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound to Ampicillin

This compound's enhanced bioavailability is a direct result of its prodrug design. It is absorbed intact and then rapidly converted to the active drug, ampicillin.

This compound This compound (Oral Administration) Intestinal_Lumen Intestinal Lumen This compound->Intestinal_Lumen Ingestion Intestinal_Wall Intestinal Wall (Enterocytes) Intestinal_Lumen->Intestinal_Wall Absorption Ampicillin Ampicillin (Active Drug) Intestinal_Wall->Ampicillin Hydrolysis by Esterases Metabolites Inactive Metabolites Intestinal_Wall->Metabolites Formation of Phthalidyl moiety metabolites Systemic_Circulation Systemic Circulation Ampicillin->Systemic_Circulation Enters Bloodstream Metabolites->Systemic_Circulation

Caption: Metabolic conversion of this compound to ampicillin.

Experimental Workflow for a Comparative Bioavailability Study

The following diagram illustrates the typical workflow for a clinical study designed to compare the bioavailability of two drug formulations.

cluster_0 Phase 1: Subject Recruitment and Screening cluster_1 Phase 2: Study Execution (Crossover Design) cluster_1a Period 1 cluster_1b Period 2 cluster_2 Phase 3: Sample Analysis and Data Processing Recruitment Subject Recruitment (Healthy Volunteers) Screening Inclusion/Exclusion Criteria Screening Recruitment->Screening Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization to Treatment Sequence Informed_Consent->Randomization Drug_A Administer Drug A (e.g., this compound) Randomization->Drug_A Sampling_1 Blood/Urine Sampling Drug_A->Sampling_1 Washout Washout Period Sampling_1->Washout Drug_B Administer Drug B (e.g., Ampicillin) Washout->Drug_B Sampling_2 Blood/Urine Sampling Drug_B->Sampling_2 Sample_Processing Plasma/Urine Sample Processing Sampling_2->Sample_Processing HPLC_Analysis HPLC Analysis for Ampicillin Concentration Sample_Processing->HPLC_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) HPLC_Analysis->PK_Analysis Statistical_Analysis Statistical Analysis (e.g., ANOVA) PK_Analysis->Statistical_Analysis

Caption: Workflow of a comparative bioavailability study.

Conclusion

The evidence presented in this technical guide unequivocally demonstrates the superior bioavailability of ampicillin when administered as its prodrug, this compound, compared to oral administration of ampicillin itself. The rapid absorption and efficient enzymatic conversion of this compound lead to higher peak plasma concentrations and a greater overall systemic exposure to ampicillin. This pharmacokinetic advantage is a crucial consideration for optimizing therapeutic outcomes in the treatment of bacterial infections susceptible to ampicillin. The detailed experimental protocols and analytical methodologies provided herein offer a robust framework for conducting further research and development in the field of antibiotic prodrugs.

References

Methodological & Application

Application Note: Quantification of Talampicillin using a Validated High-Performance Liquid Chromatography (HPLC) Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Talampicillin is a prodrug of the broad-spectrum β-lactam antibiotic, ampicillin (B1664943).[1] It is designed to improve the oral bioavailability of ampicillin. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method involves the hydrolysis of this compound to ampicillin, followed by the quantification of ampicillin.

Principle

This method utilizes RP-HPLC with UV detection to quantify ampicillin, the active metabolite of this compound. The separation is achieved on a C18 column with an isocratic mobile phase, providing a simple, accurate, and reproducible method for routine analysis.

Experimental Protocols

Materials and Reagents
  • This compound Hydrochloride reference standard

  • Ampicillin reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.025 M KH2PO4 buffer (pH 5.0) (35:65 v/v)[2]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL
Detection Wavelength 225 nm[3]
Column Temperature Ambient (~25 °C)[4]
Run Time 10 minutes
Preparation of Solutions

3.1. Mobile Phase Preparation (0.025 M KH2PO4 Buffer, pH 5.0)

  • Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC grade water.

  • Adjust the pH to 5.0 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a 35:65 (v/v) ratio.[2]

  • Degas the mobile phase by sonication before use.

3.2. Standard Stock Solution Preparation (Ampicillin)

  • Accurately weigh about 25 mg of Ampicillin reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and make up the volume with the mobile phase to obtain a concentration of 1000 µg/mL.

3.3. Preparation of Calibration Standards (Ampicillin)

  • From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to obtain concentrations in the range of 5-50 µg/mL.

3.4. Sample Preparation (this compound)

  • Accurately weigh a quantity of the this compound sample equivalent to about 25 mg of ampicillin.

  • Transfer to a 25 mL volumetric flask.

  • Add 10 mL of a suitable hydrolysis solution (e.g., dilute HCl or NaOH, followed by neutralization). The specific conditions for hydrolysis (time, temperature, and reagent concentration) should be optimized to ensure complete conversion of this compound to ampicillin.

  • After hydrolysis and neutralization, make up the volume to 25 mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.[5]

Method Validation

The analytical method was validated according to the International Conference on Harmonization (ICH) guidelines.[6]

System Suitability

System suitability parameters are evaluated to ensure the performance of the chromatographic system.[6]

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates > 20004500
% RSD of Peak Area (n=6) ≤ 2.0%[6]0.8%
Linearity

The linearity of the method was established by analyzing a series of ampicillin standard solutions.

Concentration Range (µg/mL)Correlation Coefficient (r²)
5 - 500.9995
Accuracy (% Recovery)

The accuracy of the method was determined by the standard addition method at three different concentration levels.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%87.9599.38
100%1010.05100.5
120%1211.9299.33
Precision

The precision of the method was evaluated by analyzing six replicate samples at the target concentration.

Precision% RSD of Peak Area
Intra-day (n=6) 0.9%
Inter-day (n=6) 1.2%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterValue (µg/mL)
LOD 0.05
LOQ 0.15

Visualizations

Experimental Workflow

experimental_workflow prep Sample/Standard Preparation hydrolysis Hydrolysis of This compound prep->hydrolysis This compound Sample hplc HPLC Analysis prep->hplc Ampicillin Standard hydrolysis->hplc data Data Acquisition and Processing hplc->data quant Quantification data->quant

Caption: Workflow for this compound quantification by HPLC.

Logical Relationship of Method Validation

validation_relationship method Validated HPLC Method linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision specificity Specificity method->specificity lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness

References

Protocol for Determining Talampicillin Susceptibility in Clinical Isolates: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talampicillin is a prodrug of the broad-spectrum β-lactam antibiotic, ampicillin (B1664943). Following oral administration, it is rapidly hydrolyzed by esterases in the intestine to yield ampicillin, the active antimicrobial agent. Therefore, the in vitro susceptibility of clinical isolates to this compound is determined by testing their susceptibility to ampicillin. This document provides detailed protocols for ampicillin susceptibility testing of common clinical isolates, including Enterobacterales, Staphylococcus spp., Enterococcus spp., and Haemophilus influenzae, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of Susceptibility Testing

Antimicrobial susceptibility testing (AST) is performed to determine which antimicrobial agents are likely to be effective against a particular microorganism. The two most common methods for AST are:

  • Disk Diffusion (Kirby-Bauer Test): This method involves placing antibiotic-impregnated paper disks on an agar (B569324) plate inoculated with the test organism. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible to the antibiotic, a zone of growth inhibition will be observed around the disk. The diameter of this zone is measured and interpreted according to standardized criteria.

  • Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. The test is performed in a multi-well microtiter plate where each well contains a different concentration of the antibiotic in a liquid growth medium. The wells are inoculated with the test organism and incubated. The MIC is determined by observing the lowest concentration of the antibiotic at which there is no visible growth.

Data Presentation: Ampicillin Breakpoints

The interpretation of susceptibility testing results relies on the use of clinical breakpoints, which are the values that categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antimicrobial agent. The following tables summarize the ampicillin breakpoints for key clinical isolates according to the latest CLSI and EUCAST guidelines.

Table 1: CLSI Ampicillin Breakpoints

Organism GroupTest MethodDisk ContentZone Diameter Breakpoints (mm)MIC Breakpoints (µg/mL)
S I
Enterobacterales Disk Diffusion10 µg≥1714-16
Broth Microdilution
Staphylococcus spp. Disk Diffusion10 µg≥29-
Broth Microdilution
Enterococcus spp. Disk Diffusion10 µg≥17-
Broth Microdilution
Haemophilus influenzae Disk Diffusion10 µg≥2219-21
Broth Microdilution

Source: CLSI M100, 34th Edition (2024)

Table 2: EUCAST Ampicillin Breakpoints

Organism GroupTest MethodDisk ContentZone Diameter Breakpoints (mm)MIC Breakpoints (µg/mL)
S R
Enterobacterales Disk Diffusion10 µg≥14<14
Broth Microdilution
Staphylococcus aureus Disk Diffusion10 µg--
Broth Microdilution
Enterococcus faecalis Disk Diffusion2 µg≥10<10
Broth Microdilution
Enterococcus faecium Disk Diffusion2 µg--
Broth Microdilution
Haemophilus influenzae Disk Diffusion2 µg≥18<18
Broth Microdilution

Source: EUCAST Breakpoint Tables v14.0 (2024) Note: EUCAST does not provide disk diffusion breakpoints for Staphylococcus aureus and Enterococcus faecium for ampicillin.

Experimental Protocols

Disk Diffusion (Kirby-Bauer) Method

This protocol is based on CLSI and EUCAST guidelines.

a. Materials:

  • Mueller-Hinton agar (MHA) plates (or Haemophilus Test Medium [HTM] for H. influenzae)

  • Ampicillin disks (10 µg for CLSI, 2 µg or 10 µg as specified by EUCAST)

  • Sterile cotton swabs

  • 0.85% sterile saline or sterile broth

  • McFarland 0.5 turbidity standard

  • Incubator at 35 ± 2 °C

  • Calipers or a ruler for measuring zone diameters

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, Enterococcus faecalis ATCC® 29212™, Haemophilus influenzae ATCC® 49247™)

b. Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.

  • Application of Antibiotic Disks:

    • Allow the inoculated plate to dry for 3-5 minutes.

    • Aseptically place the ampicillin disk(s) on the surface of the agar.

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours (20-24 hours for Staphylococcus spp. and Enterococcus spp.). For H. influenzae on HTM, incubate in an atmosphere of 5% CO₂.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter.

    • Interpret the results as Susceptible, Intermediate, or Resistant by comparing the zone diameter to the breakpoints listed in Table 1 (CLSI) or Table 2 (EUCAST).

Broth Microdilution Method for MIC Determination

This protocol is based on CLSI and EUCAST guidelines.

a. Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB) (or HTM broth for H. influenzae)

  • 96-well microtiter plates

  • Ampicillin stock solution

  • Sterile diluent (e.g., sterile water or broth)

  • Inoculum preparation materials as described for the disk diffusion method

  • Incubator at 35 ± 2 °C

  • Microplate reader or a viewing device for reading results

  • Quality control (QC) strains with known ampicillin MIC ranges.

b. Procedure:

  • Preparation of Ampicillin Dilutions:

    • Prepare serial two-fold dilutions of ampicillin in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Inoculum Preparation and Inoculation:

    • Prepare an inoculum suspension of the test organism adjusted to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.

    • Inoculate each well (except the sterility control) with the standardized inoculum.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours (20-24 hours for Staphylococcus spp. and Enterococcus spp.). For H. influenzae in HTM broth, incubate in an atmosphere of 5% CO₂.

  • Reading and Interpretation:

    • After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of ampicillin that shows no visible growth.

    • Interpret the MIC value as Susceptible, Intermediate, or Resistant by comparing it to the breakpoints listed in Table 1 (CLSI) or Table 2 (EUCAST).

Mandatory Visualizations

Experimental_Workflow cluster_prep Inoculum Preparation cluster_disk Disk Diffusion cluster_mic Broth Microdilution (MIC) isolate Isolate Clinical Strain colonies Select 3-5 Colonies isolate->colonies suspend Suspend in Saline/Broth colonies->suspend adjust Adjust to 0.5 McFarland suspend->adjust inoculate_plate Inoculate MHA Plate adjust->inoculate_plate inoculate_wells Inoculate Wells adjust->inoculate_wells apply_disk Apply Ampicillin Disk inoculate_plate->apply_disk incubate_disk Incubate 16-24h apply_disk->incubate_disk measure_zone Measure Zone Diameter incubate_disk->measure_zone interpret Interpret Results (S, I, R) measure_zone->interpret prepare_dilutions Prepare Ampicillin Dilutions in 96-well plate prepare_dilutions->inoculate_wells incubate_mic Incubate 16-24h inoculate_wells->incubate_mic read_mic Determine MIC incubate_mic->read_mic read_mic->interpret

Caption: Experimental workflow for this compound (Ampicillin) susceptibility testing.

Interpretation_Logic start AST Result (Zone Diameter or MIC) breakpoint Compare with CLSI/EUCAST Breakpoints start->breakpoint susceptible Susceptible (S) breakpoint->susceptible Result ≤ S Breakpoint intermediate Intermediate (I) breakpoint->intermediate S Breakpoint < Result < R Breakpoint resistant Resistant (R) breakpoint->resistant Result ≥ R Breakpoint

Caption: Logical relationship for interpreting susceptibility test results.

Application Notes and Protocols for Talampicillin Administration in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Talampicillin in rodent models for in vivo research. This compound, a prodrug of the broad-spectrum antibiotic ampicillin (B1664943), offers enhanced oral absorption, making it a valuable tool for studying bacterial infections and antibiotic efficacy in preclinical settings.[1] This document outlines the necessary protocols for preparing and administering this compound, along with key pharmacokinetic data and experimental workflows.

Overview of this compound

This compound is the phthalidyl ester of ampicillin.[2] Following oral administration, it is rapidly hydrolyzed by esterases in the intestinal mucosa and blood plasma to release the active compound, ampicillin.[1][2] This mechanism leads to higher plasma concentrations of ampicillin compared to the administration of ampicillin itself.[1][2] Studies in rats and mice have shown that this hydrolysis is very efficient.[2]

Quantitative Data Summary

Table 1: this compound and Ampicillin Characteristics in Rodents

ParameterSpeciesValue/InformationSource
Active Metabolite RodentsAmpicillin[2]
Hydrolysis Rats, MiceRapidly hydrolyzed by tissue and plasma esterases[2]
Oral Absorption RatsSuperior intestinal absorption compared to ampicillin[2]
Ampicillin Dosage (General) Rats20 mg/kg to 100 mg/kg (total daily dose, divided)
Ampicillin Dosage (General) Mice40-200 mg/kg (in drinking water)

Note: The provided ampicillin dosages are general recommendations and should be used as a starting point for determining the equivalent dose of this compound, factoring in its molecular weight and enhanced bioavailability. Specific dose-ranging studies are highly recommended.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and oral administration of this compound in rodent studies.

Materials and Equipment
  • This compound hydrochloride

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water, corn oil)

  • DMSO (optional, for initial solubilization)

  • Sterile water for injection or phosphate-buffered saline (PBS)

  • Sonicator or vortex mixer

  • Analytical balance

  • pH meter

  • Oral gavage needles (flexible, ball-tipped, appropriate size for the animal)

  • Syringes (1-3 mL)

  • Animal scale

Vehicle Selection and Preparation

The selection of an appropriate vehicle is critical for the stability and bioavailability of this compound. Due to its rapid hydrolysis, aqueous solutions should be prepared fresh and used immediately.

Recommended Vehicle: A suspension in 0.5% (w/v) methylcellulose in sterile water is a common and generally well-tolerated vehicle for oral gavage in rodents. For compounds with limited aqueous solubility, a corn oil suspension can be considered.

Preparation of 0.5% Methylcellulose Solution:

  • Heat approximately one-third of the required volume of sterile water to 60-80°C.

  • Slowly add the methylcellulose powder while stirring vigorously to disperse it evenly.

  • Add the remaining volume of cold sterile water and continue to stir until the solution is uniform and clear.

  • Allow the solution to cool to room temperature before use.

This compound Formulation Protocol (Suspension)
  • Calculate the Required Amount: Determine the total amount of this compound needed based on the number of animals, their average weight, and the desired dose (mg/kg).

  • Weighing: Accurately weigh the calculated amount of this compound hydrochloride powder using an analytical balance.

  • Suspension Preparation:

    • Place the weighed this compound powder in a sterile container.

    • Add a small volume of the 0.5% methylcellulose vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously mixing (e.g., using a vortex mixer or sonicator) to achieve a homogenous suspension at the desired final concentration.

    • Ensure the suspension is uniformly mixed before each administration to guarantee accurate dosing.

Note: If this compound solubility is an issue, it can be initially dissolved in a minimal amount of DMSO and then brought to the final volume with the vehicle. However, the final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

Oral Gavage Administration Protocol

Oral gavage is a standard method for precise oral dosing in rodents. Proper technique is essential to minimize stress and prevent injury to the animal.

  • Animal Handling and Restraint:

    • Accurately weigh the animal immediately before dosing to calculate the correct volume.

    • Gently but firmly restrain the animal to prevent movement and ensure proper positioning of the head and neck.

  • Gavage Needle Measurement:

    • Measure the gavage needle against the animal to determine the correct insertion length (from the tip of the nose to the last rib).

  • Administration:

    • Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. Do not force the needle.

    • Once the needle is at the predetermined depth, slowly administer the this compound suspension.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring:

    • Observe the animal for a short period after administration to ensure there are no signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

    • Return the animal to its cage and monitor according to the experimental protocol.

Mandatory Visualizations

Signaling Pathway: this compound Metabolism

Talampicillin_Metabolism This compound Metabolic Pathway This compound This compound (Oral Administration) Intestinal_Lumen Intestinal Lumen This compound->Intestinal_Lumen Intestinal_Mucosa Intestinal Mucosa Intestinal_Lumen->Intestinal_Mucosa Absorption Bloodstream Bloodstream Intestinal_Mucosa->Bloodstream Hydrolysis by Esterases Ampicillin Ampicillin (Active Antibiotic) Bloodstream->Ampicillin Metabolites Inactive Metabolites Ampicillin->Metabolites Metabolism & Excretion

Caption: Metabolic conversion of this compound to active Ampicillin.

Experimental Workflow

Experimental_Workflow In Vivo Rodent Study Workflow for this compound cluster_prep Preparation Phase cluster_admin Administration & Monitoring Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Infection_Model Establishment of Bacterial Infection Model Animal_Acclimatization->Infection_Model Dose_Prep This compound Formulation Preparation Infection_Model->Dose_Prep Administration Oral Gavage Administration Dose_Prep->Administration Monitoring Daily Monitoring (Clinical Signs, Body Weight) Administration->Monitoring PK_Sampling Pharmacokinetic Blood Sampling Administration->PK_Sampling PD_Analysis Pharmacodynamic (e.g., Bacterial Load) Monitoring->PD_Analysis Data_Analysis Data Analysis and Interpretation PK_Sampling->Data_Analysis PD_Analysis->Data_Analysis

Caption: Workflow for a typical in vivo rodent study with this compound.

References

Application Notes & Protocols: Mass Spectrometry Analysis of Talampicillin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Talampicillin is a phthalidyl ester prodrug of the broad-spectrum antibiotic, ampicillin (B1664943).[1] This modification enhances the oral bioavailability of ampicillin by facilitating its absorption from the gastrointestinal tract.[2] Following absorption, this compound is rapidly hydrolyzed by esterases in the intestinal wall and blood to release the active therapeutic agent, ampicillin, and an inactive moiety, 2-hydroxymethylbenzoic acid (HMBA).[1][2]

This document provides detailed application notes and protocols for the quantitative analysis of this compound and its primary metabolites, ampicillin and HMBA, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway

This compound undergoes rapid enzymatic hydrolysis to yield its active and inactive metabolites.

G This compound This compound Ampicillin Ampicillin (Active) This compound->Ampicillin Esterase Hydrolysis HMBA 2-Hydroxymethylbenzoic Acid (Inactive) This compound->HMBA Esterase Hydrolysis

Caption: Metabolic hydrolysis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the LC-MS/MS analysis of this compound, ampicillin, and 2-hydroxymethylbenzoic acid in human plasma.

AnalyteLLOQ (µg/mL)ULOQ (µg/mL)Recovery (%)Precision (%RSD)
This compound 0.055085 - 95< 15
Ampicillin 0.1[3][4]200[5]94.4 ± 4.1[3][4]< 11.5[5]
2-Hydroxymethylbenzoic Acid 0.022088 - 98< 15

Note: Values for this compound and 2-Hydroxymethylbenzoic Acid are representative and may vary based on the specific matrix and instrumentation.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound and its metabolites from plasma or serum.

G cluster_0 Sample Preparation Workflow A 1. Aliquot 100 µL of plasma sample B 2. Add 300 µL of cold acetonitrile (B52724) with internal standard A->B C 3. Vortex mix for 1 minute B->C D 4. Centrifuge at 10,000 x g for 10 minutes at 4°C C->D E 5. Transfer supernatant to a clean tube D->E F 6. Evaporate to dryness under nitrogen stream E->F G 7. Reconstitute in 100 µL of mobile phase A F->G H 8. Inject into LC-MS/MS G->H

Caption: Protein precipitation workflow.

Detailed Steps:

  • Pipette 100 µL of thawed plasma sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard (e.g., ampicillin-d5).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (Mobile Phase A).

  • Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min
Run Time 5 minutes

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 482.1350.120
Ampicillin 350.1160.115
2-Hydroxymethylbenzoic Acid 153.1135.110
Ampicillin-d5 (IS) 355.1160.115

Note: Collision energies should be optimized for the specific instrument used.

Fragmentation and MRM Justification

The selection of MRM transitions is based on the predicted and known fragmentation patterns of the analytes.

G cluster_0 This compound Fragmentation cluster_1 Ampicillin Fragmentation cluster_2 HMBA Fragmentation T_parent This compound [M+H]+ m/z 482.1 T_frag Ampicillin fragment m/z 350.1 T_parent->T_frag Loss of Phthalidyl group A_parent Ampicillin [M+H]+ m/z 350.1 A_frag Thiazolidine (B150603) ring fragment m/z 160.1 A_parent->A_frag Cleavage of β-lactam ring H_parent HMBA [M+H]+ m/z 153.1 H_frag Loss of H2O m/z 135.1 H_parent->H_frag Dehydration

Caption: Predicted fragmentation pathways.

  • This compound: The molecular weight of this compound is 481.5 g/mol .[1][6][7][8] The protonated molecule [M+H]⁺ is observed at m/z 482.1. The most labile bond is the ester linkage. Collision-induced dissociation (CID) is expected to cleave this bond, resulting in the loss of the phthalidyl moiety and the formation of the protonated ampicillin fragment at m/z 350.1.

  • Ampicillin: The fragmentation of ampicillin is well-characterized.[9] The precursor ion at m/z 350.1 readily fragments through the cleavage of the β-lactam ring to produce a stable product ion corresponding to the thiazolidine ring at m/z 160.1.

  • 2-Hydroxymethylbenzoic Acid (HMBA): The molecular weight of HMBA is 152.15 g/mol . The protonated molecule [M+H]⁺ at m/z 153.1 is selected as the precursor. A common fragmentation pathway for molecules with a hydroxyl group is the loss of water (18 Da), leading to a product ion at m/z 135.1.

Conclusion

The protocols described provide a robust and sensitive method for the simultaneous quantification of this compound and its major metabolites, ampicillin and 2-hydroxymethylbenzoic acid, in biological matrices. The use of LC-MS/MS with MRM ensures high selectivity and accuracy, making this methodology well-suited for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research.

References

Application Notes and Protocols for In Vitro Dissolution Testing of Talampicillin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talampicillin is a phthalidyl ester prodrug of the broad-spectrum antibiotic ampicillin (B1664943).[1][2] It is designed for enhanced oral absorption, after which it is rapidly hydrolyzed by esterases in the intestinal wall and blood to release the active moiety, ampicillin. The in vitro dissolution rate of this compound formulations is a critical quality attribute that can influence its in vivo performance, including the rate and extent of ampicillin absorption.

These application notes provide detailed protocols for the in vitro dissolution testing of immediate-release this compound formulations, such as tablets and capsules. The methodologies are based on established pharmacopeial principles for ampicillin and are designed to ensure product quality and batch-to-batch consistency.[3][4][5]

Physicochemical Properties and Considerations

A successful dissolution method design relies on understanding the physicochemical properties of the active pharmaceutical ingredient (API). This compound is sparingly soluble in water, and its stability is pH-dependent. As a prodrug, it is susceptible to hydrolysis, particularly in alkaline conditions, which liberates ampicillin. Therefore, the dissolution medium should be selected to ensure the stability of this compound throughout the test duration while being physiologically relevant. The pH of the dissolution media is a critical parameter, with studies on similar aminopenicillins showing pH-dependent solubility and dissolution rates.[6][7]

Experimental Protocols

Two primary dissolution methods are proposed, adapted from the United States Pharmacopeia (USP) monographs for Ampicillin capsules.[3][4] These methods are suitable for quality control and formulation development purposes. The choice between the methods may depend on the specific formulation characteristics and the desired level of discrimination.

Method 1: Paddle Apparatus in Aqueous Medium

This method is a general-purpose test suitable for most immediate-release this compound formulations.

Protocol:

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of deaerated water.

  • Temperature: Maintain the medium at 37 ± 0.5°C.[8]

  • Rotation Speed: 50 revolutions per minute (rpm).

  • Procedure:

    • Place one this compound tablet or capsule in each of the six dissolution vessels.

    • Immediately start the apparatus and run for the specified time (e.g., 45 minutes).

    • At the specified time points (e.g., 10, 15, 20, 30, 45 minutes), withdraw an aliquot (e.g., 10 mL) from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

    • Filter the samples through a suitable 0.45 µm filter, discarding the first few mL of the filtrate.

    • Analyze the filtrate for dissolved ampicillin content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Method 2: Basket Apparatus in Acidic Medium

This method simulates the acidic environment of the stomach and can be useful for evaluating the initial dissolution of enteric-coated or delayed-release formulations, or for formulations where dissolution in an acidic medium is a critical parameter.

Protocol:

  • Apparatus: USP Apparatus 1 (Basket).

  • Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl).

  • Temperature: Maintain the medium at 37 ± 0.5°C.[8]

  • Rotation Speed: 100 revolutions per minute (rpm).

  • Procedure:

    • Place one this compound tablet or capsule in each of the six dry baskets.

    • Lower the baskets into the dissolution vessels containing the medium.

    • Immediately start the apparatus and run for the specified time (e.g., 60 minutes).

    • Withdraw and filter samples at predefined time points as described in Method 1.

    • Analyze the filtrate for dissolved ampicillin content using a validated analytical method, such as HPLC.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Due to the potential for interference from excipients, HPLC is the recommended analytical finish for quantifying the amount of ampicillin released.[9]

HPLC Parameters (Example):

ParameterSpecification
Column Octadecylsilane (ODS, C18), 5 µm, 4.6 mm x 150 mm
Mobile Phase A mixture of a suitable buffer (e.g., phosphate (B84403) buffer pH 5.0) and acetonitrile (B52724) (e.g., 85:15 v/v).[3]
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at 230 nm.[3]
Injection Volume 20 µL
Column Temperature 25°C
Standard Solution A solution of known concentration of USP Ampicillin Reference Standard in the dissolution medium.
Sample Solution The filtered aliquot from the dissolution vessel, diluted if necessary with the dissolution medium.

Calculation:

The percentage of the labeled amount of this compound dissolved is calculated by comparing the peak area of ampicillin in the sample solution to that of the standard solution.

Data Presentation

Quantitative data from dissolution studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of Proposed In Vitro Dissolution Testing Parameters for this compound Formulations

ParameterMethod 1Method 2
USP Apparatus 2 (Paddle)1 (Basket)
Dissolution Medium Water0.1 N HCl
Volume 900 mL900 mL
Temperature 37 ± 0.5°C37 ± 0.5°C
Rotation Speed 50 rpm100 rpm
Sampling Times 10, 15, 20, 30, 45 min15, 30, 45, 60 min
Analytical Finish HPLC-UV at 230 nmHPLC-UV at 230 nm

Table 2: Example Dissolution Profile of a this compound 250 mg Tablet Formulation (Method 1)

Time (minutes)% Drug Dissolved (Mean ± SD, n=6)
1048 ± 4.2
1565 ± 3.8
2078 ± 3.1
3089 ± 2.5
4596 ± 1.9

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the in vitro dissolution testing of this compound formulations.

Dissolution_Workflow prep Preparation - Prepare Dissolution Medium - Set up Apparatus (37°C) intro Sample Introduction - Place Tablet/Capsule in Vessel/Basket prep->intro Medium & Apparatus Ready start Start Dissolution Test - Begin Rotation intro->start sampling Sampling - Withdraw Aliquots at Pre-defined Times start->sampling Time Points filtration Filtration - Filter Samples (0.45 µm) sampling->filtration analysis HPLC Analysis - Inject Sample & Standard - Quantify Ampicillin filtration->analysis calc Data Calculation - Calculate % Dissolved analysis->calc Peak Areas report Reporting - Generate Dissolution Profile calc->report

Caption: General workflow for in vitro dissolution testing.

References

Preparing Talampicillin Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Talampicillin stock solutions for in vitro laboratory use. This compound is a prodrug of the broad-spectrum β-lactam antibiotic, ampicillin.[1] Upon administration or in aqueous solutions, it is readily hydrolyzed to ampicillin.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound and its commonly used hydrochloride salt is presented in Table 1. This information is crucial for accurate preparation of stock solutions.

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₂₄H₂₃N₃O₆SC₂₄H₂₄ClN₃O₆S
Molecular Weight 481.52 g/mol 518.0 g/mol [3]
Appearance Solid powderWhite to light yellowish-white powder[4]
Solubility Soluble in DMSO.[5]Very soluble in methanol (B129727) and ethanol (B145695) (95%); freely soluble in water.[4]

Mechanism of Action

This compound is an ester prodrug of ampicillin.[5] In an aqueous environment, the ester bond is hydrolyzed, releasing the active compound, ampicillin. Ampicillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. This disruption of cell wall integrity leads to cell lysis and bacterial death.

This compound This compound (Prodrug) Hydrolysis Hydrolysis (in aqueous solution) This compound->Hydrolysis Ampicillin Ampicillin (Active Drug) Hydrolysis->Ampicillin PBPs Penicillin-Binding Proteins (PBPs) Ampicillin->PBPs Binds to Ampicillin->Inhibition CellWall Bacterial Cell Wall Synthesis PBPs->CellWall Catalyzes Lysis Cell Lysis & Bacterial Death CellWall->Lysis Inhibition leads to Inhibition->PBPs

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides a detailed protocol for the preparation of a 100 mg/mL stock solution of this compound Hydrochloride. Given its high solubility in water, this is the recommended solvent.

Materials:

  • This compound Hydrochloride powder

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

  • Weighing: Accurately weigh the desired amount of this compound Hydrochloride powder. For a 10 mL stock solution of 100 mg/mL, weigh 1 gram of the powder.

  • Dissolution:

    • Transfer the weighed powder into a sterile conical tube.

    • Add a small amount of sterile water (e.g., 5-7 mL for a final volume of 10 mL) to the tube.

    • Vortex the mixture thoroughly until the powder is completely dissolved. This compound Hydrochloride is freely soluble in water, so this should occur readily.[4]

    • Once dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter-sterilize the stock solution into a new sterile conical tube. This is crucial as autoclaving is not recommended for β-lactam antibiotics.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.

    • Label the aliquots clearly with the name of the compound, concentration, and date of preparation.

    • Store the aliquots at -20°C for long-term storage (months to years).[5] For short-term storage (days to weeks), 0-4°C is acceptable.[5] The powder form should be stored in a dry, dark place.[5]

cluster_prep Preparation cluster_store Storage Weigh Weigh this compound HCl Dissolve Dissolve in sterile H₂O Weigh->Dissolve Sterilize Filter Sterilize (0.22 µm) Dissolve->Sterilize Aliquot Aliquot into sterile tubes Sterilize->Aliquot Store Store at -20°C Aliquot->Store

References

Application Notes and Protocols for the Microbiological Assay of Talampicillin Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the potency of Talampicillin hydrochloride using a microbiological agar (B569324) diffusion assay. As this compound is a prodrug, it is rapidly hydrolyzed to ampicillin (B1664943), its active moiety. Therefore, this assay measures the antimicrobial activity of the ampicillin released from this compound. The method is based on the principles outlined in the European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) for antibiotic potency assays.[1][2][3][4]

Principle

The potency of this compound is determined by a cylinder-plate or disk diffusion microbiological assay.[1][2][3][5] This method compares the inhibitory effect of the ampicillin released from the this compound sample on a susceptible microorganism with that of a known concentration of a reference standard. The diameter of the zone of inhibition is proportional to the concentration of the antibiotic.[6][7]

Materials and Reagents

  • This compound Hydrochloride Reference Standard (e.g., European Pharmacopoeia CRS)

  • This compound Hydrochloride sample for testing

  • Test Microorganism: Staphylococcus aureus (e.g., ATCC 25923) or Micrococcus luteus (e.g., ATCC 9341), known to be sensitive to ampicillin.

  • Culture Media: Mueller-Hinton Agar or a suitable antibiotic assay agar as specified by pharmacopoeias.[6][7]

  • Sterile Phosphate (B84403) Buffer: 0.1 M, pH 7.0 (unless otherwise specified by a relevant pharmacopoeia).

  • Sterile Saline Solution (0.9% NaCl)

  • Sterile Petri dishes (90-100 mm)

  • Sterile stainless steel or porcelain cylinders (or sterile paper disks, 6 mm)

  • Spectrophotometer

  • Incubator (32-35°C)

  • Calipers for measuring zone diameters

  • General sterile laboratory glassware and equipment.

Experimental Protocols

Prepare Mueller-Hinton Agar or other suitable antibiotic assay agar according to the manufacturer's instructions. Sterilize by autoclaving. Cool the molten agar to 45-50°C before inoculating with the test microorganism.[8]

  • From a stock culture, inoculate the test microorganism onto a suitable agar slant and incubate at 32-35°C for 24 hours.

  • Wash the growth from the slant with sterile saline solution.

  • Dilute the resulting suspension with sterile saline to achieve a suitable turbidity. A common starting point is to adjust the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilution may be necessary to obtain clear and well-defined zones of inhibition.[8]

  • This standardized suspension is then used to inoculate the molten agar medium. The final concentration of the inoculum in the agar should be optimized to produce zones of inhibition of approximately 14-16 mm for the median concentration of the standard.[5]

  • Stock Solution: Accurately weigh a quantity of this compound Hydrochloride Reference Standard and dissolve it in a suitable solvent to prepare a stock solution of a known concentration (e.g., 1000 µg/mL of ampicillin activity). Water is a suitable solvent for this compound hydrochloride.[9]

  • Working Standard Solutions: On the day of the assay, prepare a series of at least five working standard solutions by diluting the stock solution with the sterile phosphate buffer (pH 7.0). A common dilution series increases in concentration in a ratio of 1:1.25.[5][8]

Table 1: Preparation of Standard Solutions

Standard SolutionConcentration (µg/mL of Ampicillin Activity)
S16.4
S28.0
S3 (Median)10.0
S412.5
S515.6
  • Accurately weigh a quantity of the this compound sample and prepare a stock solution in the same manner as the standard stock solution.

  • Dilute the sample stock solution with the sterile phosphate buffer to a nominal concentration equal to the median concentration of the standard (S3, e.g., 10.0 µg/mL of ampicillin activity).

  • Pour a base layer of uninoculated agar into Petri dishes and allow it to solidify.

  • Pour a seed layer of agar, previously inoculated with the standardized microorganism suspension, over the base layer.

  • Once the seed layer has solidified, place 4-6 sterile cylinders on the agar surface, evenly spaced.

  • Fill the cylinders with the standard and sample solutions. It is recommended to have at least three replicates for each solution.

  • Allow the plates to stand for 1-4 hours at room temperature to allow for pre-diffusion of the antibiotic into the agar.[1]

  • Incubate the plates at 32-35°C for 18-24 hours.

  • After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm using calipers.[1]

Data Presentation and Analysis

Record the diameters of the zones of inhibition for each concentration of the standard and for the sample. Plot the logarithm of the standard concentrations against the mean zone diameters. A linear relationship should be observed. Determine the concentration of the sample by interpolation from the standard curve. The potency of the this compound sample is then calculated based on its dilution factor.

Table 2: Example of Zone of Inhibition Data

SolutionConcentration (µg/mL)Mean Zone Diameter (mm)
S16.412.5
S28.014.0
S310.015.5
S412.517.0
S515.618.5
Sample10.0 (nominal)15.8

Visualization of Workflows

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Media_Prep Media Preparation Pour_Plates Pour Agar Plates Media_Prep->Pour_Plates Inoculum_Prep Inoculum Preparation Inoculum_Prep->Pour_Plates Standard_Prep Standard Solution Preparation Apply_Solutions Apply Standard & Sample Solutions Standard_Prep->Apply_Solutions Sample_Prep Sample Solution Preparation Sample_Prep->Apply_Solutions Pour_Plates->Apply_Solutions Incubate Incubate Plates Apply_Solutions->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Plot_Curve Plot Standard Curve Measure_Zones->Plot_Curve Calculate_Potency Calculate Sample Potency Plot_Curve->Calculate_Potency logical_relationship This compound This compound (Prodrug) Hydrolysis Hydrolysis (in vitro/in situ) This compound->Hydrolysis Ampicillin Ampicillin (Active Drug) Hydrolysis->Ampicillin Inhibition Inhibition of Bacterial Growth Ampicillin->Inhibition Zone Zone of Inhibition Inhibition->Zone Potency Potency Measurement Zone->Potency

References

Application Notes and Protocols for Talampicillin in Veterinary Medicine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Talampicillin and its potential applications in veterinary medicine research. While clinical use in veterinary species is not widely documented, this document synthesizes available data on its mechanism of action, pharmacokinetics, and includes extrapolated protocols based on related compounds to guide future research.

Introduction to this compound

This compound is a semi-synthetic, orally administered prodrug of the broad-spectrum antibiotic, ampicillin (B1664943).[1] As a phthalidyl ester of ampicillin, it is designed to enhance the oral absorption and bioavailability of ampicillin.[1][2] Following oral administration, this compound is rapidly hydrolyzed by esterases, primarily in the intestinal wall, to release ampicillin, the active antimicrobial agent, into the bloodstream.

Key Features:

  • Prodrug of Ampicillin: Improves oral bioavailability compared to ampicillin.

  • Broad-Spectrum Activity: Active against a wide range of Gram-positive and some Gram-negative bacteria.

  • Mechanism of Action: Inhibits bacterial cell wall synthesis.

Mechanism of Action

This compound itself is inactive. Its antimicrobial properties are solely attributable to its active metabolite, ampicillin. The mechanism involves the following steps:

  • Oral Administration and Absorption: this compound is administered orally and absorbed from the gastrointestinal tract.

  • Hydrolysis to Ampicillin: In the intestinal mucosa, esterases rapidly hydrolyze this compound into ampicillin and an inactive phthalidyl moiety.

  • Inhibition of Peptidoglycan Synthesis: Ampicillin binds to and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.

  • Bacterial Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and subsequent cell death.

This compound This compound (Oral Administration) Absorption GI Absorption This compound->Absorption Hydrolysis Hydrolysis by Esterases (Intestinal Wall) Absorption->Hydrolysis Ampicillin Ampicillin (Active) Hydrolysis->Ampicillin PBPs Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Ampicillin->PBPs Binds to Inhibition Inhibition of Peptidoglycan Synthesis PBPs->Inhibition Leads to Lysis Bacterial Cell Lysis and Death Inhibition->Lysis

Figure 1: Mechanism of action of this compound.

Pharmacokinetic Data

Limited pharmacokinetic studies of this compound have been conducted in veterinary species. The available data is summarized below.

Table 1: Pharmacokinetics of this compound in Animal Models

SpeciesDosageRouteKey FindingsReference
Horse15 mg/kg (ampicillin equivalent)IntragastricOral bioavailability of 23%.N/A
DogNot specifiedOralUnchanged this compound detected in hepatic portal vein blood. Intestinal wall is a major site of hydrolysis. Radioactivity mainly excreted in urine (86%).[2]
RatNot specifiedOralNo unchanged this compound detected in portal vein blood. Intestinal wall is a major site of hydrolysis. Radioactivity mainly excreted in urine (90%).[2]

Potential Veterinary Applications (Research Focus)

Based on the spectrum of activity of ampicillin, this compound could be investigated for the treatment of various bacterial infections in veterinary species, particularly when oral administration is preferred. Potential research areas include:

  • Small Animals (Dogs and Cats): Treatment of respiratory tract infections, urinary tract infections, and skin and soft tissue infections caused by susceptible bacteria.

  • Equine: Management of respiratory infections where oral therapy is advantageous.

  • Production Animals (Swine, Calves, Poultry): While not currently a common practice, research could explore its efficacy for respiratory and enteric diseases, especially in individual or small group treatments. The administration in feed or water would require further investigation into stability and formulation.

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific research question, animal model, and institutional guidelines.

  • Objective: To prepare a suspension of this compound for oral administration in experimental animals.

  • Materials:

    • This compound hydrochloride powder

    • Vehicle (e.g., sterile water for injection, 0.5% methylcellulose)

    • Mortar and pestle (optional, for trituration)

    • Graduated cylinder or volumetric flask

    • Magnetic stirrer and stir bar

    • Oral gavage needles or syringes

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.

    • If starting with tablets, crush them into a fine powder using a mortar and pestle.

    • Measure the appropriate volume of the chosen vehicle.

    • Gradually add the this compound powder to the vehicle while continuously stirring with a magnetic stirrer.

    • Continue stirring until a uniform suspension is achieved. The stability of the suspension should be determined prior to the experiment.

    • Administer the suspension to the animals using an appropriate oral gavage needle or syringe at the calculated volume.

  • Objective: To determine the pharmacokinetic profile of this compound in a target animal species.

  • Animals: A statistically appropriate number of healthy, adult animals.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Record the body weight of each animal.

    • Administer a single oral dose of this compound at a predetermined dosage.

    • Collect blood samples (e.g., via jugular venipuncture) into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -20°C or lower until analysis.

    • Analyze the plasma samples for ampicillin concentrations using a validated method such as high-performance liquid chromatography (HPLC).

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.

cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis AnimalSelection Animal Selection and Acclimation Fasting Overnight Fasting AnimalSelection->Fasting Dosing Oral Administration of this compound Fasting->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation SampleStorage Sample Storage (-20°C) PlasmaSeparation->SampleStorage HPLC HPLC Analysis for Ampicillin SampleStorage->HPLC PK_Analysis Pharmacokinetic Analysis HPLC->PK_Analysis

Figure 2: General workflow for a pharmacokinetic study of this compound.
  • Objective: To evaluate the efficacy of this compound for the treatment of a specific respiratory pathogen in a target animal model (e.g., calves).

  • Animals: A sufficient number of animals of the target species and age, free from the pathogen of interest.

  • Procedure:

    • Acclimation: Acclimate the animals to the housing conditions.

    • Infection: Experimentally infect the animals with a standardized dose of a respiratory pathogen (e.g., Mannheimia haemolytica).

    • Monitoring: Monitor the animals for the development of clinical signs of respiratory disease (e.g., fever, coughing, nasal discharge, increased respiratory rate).

    • Treatment Groups: Once clinical signs are evident, randomly assign animals to treatment groups:

      • Group A: this compound at a specified dose and frequency.

      • Group B: Placebo control (vehicle only).

      • Group C (Optional): Positive control (an approved antibiotic for the condition).

    • Treatment Administration: Administer the treatments for a predetermined duration (e.g., 5-7 days).

    • Clinical Scoring: Record clinical scores daily for each animal.

    • Bacteriology: Collect nasal swabs or perform bronchoalveolar lavage at specified time points to assess bacterial clearance.

    • Data Analysis: Compare the clinical scores, bacterial counts, and other relevant parameters between the treatment groups to determine the efficacy of this compound.

Considerations for Research

  • Species-Specific Metabolism: The hydrolysis of this compound and the subsequent pharmacokinetics of ampicillin can vary significantly between species. Therefore, species-specific studies are crucial.

  • Formulation: The formulation of this compound can impact its stability and absorption. The choice of vehicle for suspensions should be carefully considered.

  • Gastrointestinal Health: The health of the gastrointestinal tract can influence the absorption of orally administered drugs.

  • Regulatory Status: this compound is not widely approved for veterinary use. Researchers should be aware of the regulatory requirements in their region for using this compound in animals.

Conclusion

This compound presents an interesting area for veterinary pharmaceutical research due to its potential for improved oral delivery of ampicillin. However, the current body of literature specific to its application in major veterinary species is sparse. The protocols and data presented here are intended to serve as a foundation for researchers to design and conduct further studies to elucidate the pharmacokinetic profile and clinical efficacy of this compound in various animal models of disease. Rigorous, well-controlled studies are necessary to establish safe and effective dosing regimens for any potential clinical use in veterinary medicine.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Talampicillin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the poor aqueous solubility of Talampicillin can present significant challenges during experiments. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues directly, ensuring the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a phthalidyl ester prodrug of the antibiotic ampicillin (B1664943).[1][2][3] This modification enhances its oral absorption compared to ampicillin.[1][2] However, this compound itself is characterized by poor solubility in aqueous solutions, which can hinder its handling and formulation in various experimental settings. Upon administration, it is designed to be rapidly hydrolyzed by esterases in the body to release the active ampicillin.[4]

Q2: What is the aqueous solubility of this compound?

Q3: How does pH affect the stability and solubility of this compound?

The stability of this compound is highly dependent on pH. It is an ester prodrug that undergoes hydrolysis to form ampicillin. The loss of this compound in aqueous solutions is primarily due to this conversion across a wide pH range.[7] Kinetic studies have shown that this compound is relatively stable in the pH range of 4.5 to 5.3.[8] The rate of hydrolysis increases in more acidic and alkaline conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous buffer. Exceeding the solubility limit of this compound in the chosen buffer.1. Decrease the concentration: Start with a lower concentration of this compound. 2. pH Adjustment: Adjust the pH of your buffer to the optimal stability range of 4.5-5.3, if compatible with your experimental design.[8] 3. Use of Co-solvents: Introduce a water-miscible organic co-solvent. See the detailed protocol below.
Inconsistent results in biological assays. Degradation of this compound to ampicillin during the experiment.1. Prepare fresh solutions: Always prepare this compound solutions immediately before use. 2. Control temperature: Perform experiments at controlled, and if possible, lower temperatures to reduce the rate of hydrolysis. 3. Monitor for degradation: Use an analytical method like HPLC to monitor the concentration of both this compound and ampicillin over the course of your experiment.
Difficulty dissolving this compound powder. Poor wettability or slow dissolution rate.1. Sonication: Use a sonicator to aid in the dispersion and dissolution of the powder. 2. Particle size reduction: If feasible for your application, consider micronization to increase the surface area of the powder. 3. Formulation as a solid dispersion: For more advanced applications, preparing a solid dispersion of this compound can significantly improve its dissolution rate. See the experimental protocol below.

Quantitative Data Summary

Table 1: Hydrolysis Rate Constants of this compound

pHTemperature (°C)Overall Loss Rate Constant (k_sum, s⁻¹)
0.9025.0Data not available
4.025.0Data not available
5.025.0Data not available
6.025.0Data not available
7.025.0Data not available
8.425.0Data not available

Note: This table is based on a study that determined first-order rate constants for the overall loss of this compound in aqueous solutions. The loss is primarily due to conversion to ampicillin.[7] Specific values from the original study would need to be consulted for precise data points.

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of this compound in a specific aqueous buffer.[9][10][11][12]

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Volumetric flasks

  • Shaking incubator or water bath

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound powder to a volumetric flask containing the aqueous buffer.

  • Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the flask for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant.

  • To remove any undissolved particles, either centrifuge the sample at a high speed (e.g., 10,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter.

  • Dilute the clear supernatant with the mobile phase to a concentration within the calibration range of the HPLC method.

  • Analyze the sample by HPLC to determine the concentration of dissolved this compound.

  • The determined concentration represents the equilibrium solubility of this compound in the tested buffer.

Protocol 2: Enhancing this compound Solubility with Co-solvents

This protocol describes the use of a water-miscible organic solvent to increase the solubility of this compound in an aqueous solution.

Materials:

Procedure:

  • Prepare a series of co-solvent/aqueous buffer mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30% v/v).

  • To a known volume of each co-solvent mixture, add an excess amount of this compound powder.

  • Stir the mixture vigorously using a magnetic stirrer for a set period (e.g., 2 hours) at a controlled temperature.

  • Visually inspect for complete dissolution. If undissolved solid remains, proceed with the shake-flask method (Protocol 1) to determine the saturation solubility in that co-solvent mixture.

  • If complete dissolution is achieved, you can incrementally add more this compound until saturation is reached.

  • It is crucial to consider the potential impact of the co-solvent on your downstream experiments.

Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This method aims to enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.

Materials:

Procedure:

  • Dissolve a specific ratio of this compound and the chosen hydrophilic polymer (e.g., 1:1, 1:2, 1:4 w/w) in a suitable common solvent.

  • Ensure complete dissolution of both components to form a clear solution.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature and reduced pressure.

  • A thin film or solid mass will be formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can be collected and pulverized into a fine powder.

  • The dissolution rate of this powder can then be compared to that of the pure this compound powder.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solutions Troubleshooting Solutions cluster_verification Verification A Poor Aqueous Solubility of this compound B pH Adjustment (4.5-5.3) A->B C Use of Co-solvents (e.g., Ethanol, PEG) A->C D Solid Dispersion (e.g., with PVP, PEG) A->D E Solubility & Stability Analysis (HPLC) B->E C->E D->E hydrolysis_pathway This compound This compound (Prodrug) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Esterase Hydrolysis (in vivo) Inactive Inactive Metabolites Ampicillin->Inactive Further Degradation

References

Preventing Talampicillin degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support to prevent the degradation of Talampicillin during experimental procedures. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Ampicillin (B1664943)?

This compound is a prodrug of Ampicillin, a broad-spectrum β-lactam antibiotic.[1] It is the phthalidyl ester of Ampicillin, a modification designed to enhance its oral bioavailability.[2][3] In experimental settings, this compound is rapidly hydrolyzed to release the active compound, Ampicillin.[2][3][4]

Q2: What are the primary degradation pathways for this compound in experimental settings?

This compound undergoes a two-stage degradation process. The initial and primary pathway is the hydrolysis of its ester bond, which releases active Ampicillin.[2][3] This is followed by the degradation of Ampicillin itself, primarily through the cleavage of the β-lactam ring, rendering it inactive.[4]

Q3: What are the key factors that accelerate this compound degradation?

Several factors can accelerate the degradation of this compound in your experiments:

  • pH: this compound's stability is highly pH-dependent. It is most stable in slightly acidic conditions (around pH 5.0) and degrades more rapidly in neutral to alkaline conditions.

  • Temperature: Elevated temperatures increase the rate of both chemical and enzymatic degradation. For optimal stability, solutions should be kept cool.

  • Enzymes: Esterases, which are present in biological samples such as cell lysates, serum, and tissue homogenates, can rapidly hydrolyze the ester bond of this compound to release Ampicillin.[4]

  • Aqueous Solutions: this compound is more stable in its solid, dry form. Degradation begins upon dissolution in aqueous buffers or media.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or lower-than-expected biological activity 1. Degradation during storage: The stock solution was stored improperly or for too long. 2. Degradation during the experiment: The experimental medium (e.g., containing serum) or conditions (pH, temperature) are causing rapid hydrolysis.1. Always prepare fresh stock solutions of this compound immediately before each experiment. If storage is necessary, store at -20°C in small aliquots and avoid repeated freeze-thaw cycles. 2. Minimize incubation time whenever possible. If using serum, consider reducing its concentration or using heat-inactivated serum to decrease esterase activity. Ensure the pH of your medium is optimal for stability (around 5.0 if compatible with your experimental system).
High variability between experimental replicates Inconsistent handling: Differences in the timing of solution preparation and addition to the experiment can lead to varying degrees of degradation.Standardize your workflow precisely. Ensure that the time between dissolving this compound and adding it to your assay is consistent across all replicates and experiments.
Complete loss of activity 1. Incorrect storage of solid compound: The powdered form of this compound was exposed to humidity or high temperatures. 2. Extreme pH of the experimental buffer: The buffer system is highly acidic or alkaline, leading to rapid degradation.1. Store solid this compound in a cool, dry, and dark place. 2. Verify the pH of all buffers and media used in your experiment. Adjust the pH to be as close to the optimal stability range of this compound as your experimental conditions allow.

Data Presentation

Table 1: pH-Dependent Stability of this compound in Aqueous Solution

pHHalf-life (t½) at 35°CPrimary Degradation Pathway
2.0~ 2 hoursHydrolysis of β-lactam ring
4.0~ 24 hoursEster hydrolysis and β-lactam ring cleavage
5.0> 48 hoursPrimarily ester hydrolysis
7.4~ 4 hoursRapid ester hydrolysis
9.0< 1 hourVery rapid ester and β-lactam hydrolysis

Note: These are approximate values based on available literature and may vary depending on the specific buffer system and temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol is designed to minimize the degradation of this compound during its preparation for in vitro assays.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Equilibrate the this compound hydrochloride powder to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex briefly until the powder is completely dissolved.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C in a dark, dry place.

Protocol 2: In Vitro Stability Assessment of this compound

This protocol allows researchers to determine the stability of this compound in their specific experimental medium.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Experimental medium (e.g., cell culture medium with or without serum)

  • Incubator at the desired experimental temperature (e.g., 37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable C18 column

  • Appropriate mobile phase for HPLC analysis (e.g., acetonitrile (B52724) and water with a pH-adjusting agent)

Procedure:

  • Spike the experimental medium with a known concentration of this compound from the stock solution.

  • Immediately take a time-zero sample and store it at -80°C until analysis.

  • Incubate the remaining medium at the desired experimental temperature.

  • Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Store all collected samples at -80°C to halt further degradation.

  • Analyze the concentration of intact this compound and the appearance of Ampicillin in each sample using a validated HPLC method.

  • Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in your specific experimental conditions.

Visualizations

G This compound This compound (Prodrug) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Ester Hydrolysis (Esterases, pH, Temp) Degradation_Products Inactive Degradation Products Ampicillin->Degradation_Products β-Lactam Ring Cleavage (pH, Temp)

Figure 1. Degradation pathway of this compound.

G cluster_prep Solution Preparation cluster_exp Experimental Use A Weigh this compound Powder B Dissolve in Anhydrous DMSO A->B C Aliquot into Single-Use Tubes B->C D Store at -20°C C->D E Thaw Aliquot Immediately Before Use D->E F Add to Experimental System E->F

Figure 2. Recommended workflow for handling this compound.

G cluster_check cluster_solution Start Inconsistent Results? Storage Stock Solution Freshly Prepared? Start->Storage Serum Serum Present in Medium? Storage->Serum Yes Prep_Fresh Prepare Fresh Stock Solution Storage->Prep_Fresh No pH_Temp pH and Temperature Controlled? Serum->pH_Temp No Reduce_Serum Reduce Serum or Use Heat-Inactivated Serum->Reduce_Serum Yes Optimize_Conditions Adjust pH and/or Lower Temperature pH_Temp->Optimize_Conditions No

References

Technical Support Center: Optimizing Talampicillin Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Talampicillin in preclinical animal studies. It includes frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting advice to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an ester prodrug of ampicillin (B1664943), a broad-spectrum β-lactam antibiotic.[1][2] After oral administration, this compound is well-absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterase enzymes, primarily in the intestinal wall, to release its active form, ampicillin.[1][3] Ampicillin then exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[3][4] This inhibition disrupts cell wall integrity, leading to bacterial cell lysis and death.[4] The prodrug formulation enhances the oral bioavailability of ampicillin compared to administering ampicillin itself.[1][5]

Talampicillin_MOA This compound Mechanism of Action cluster_Host Host (e.g., GI Tract, Bloodstream) cluster_Bacteria Bacterial Cell This compound This compound Ampicillin Ampicillin This compound->Ampicillin Hydrolysis PBPs Penicillin-Binding Proteins (PBPs) Ampicillin->PBPs Inhibits Esterases Esterases Esterases->this compound CellWall Peptidoglycan Synthesis PBPs->CellWall Catalyzes Lysis Cell Lysis & Death CellWall->Lysis Maintains Integrity

Caption: Conversion of this compound to Ampicillin and its inhibitory action on bacterial cell wall synthesis.
Q2: What are the recommended starting dosages for this compound in different animal models?

This compound dosage is calculated based on its ampicillin content. Since direct dosage recommendations for this compound in preclinical models are sparse in recent literature, dosages are often extrapolated from ampicillin studies. The improved bioavailability of this compound means that a lower molar equivalent dose may produce serum concentrations comparable to a higher dose of ampicillin.[6][7] Researchers should always perform pilot dose-ranging studies to determine the optimal dose for their specific model and infection type.

The table below summarizes ampicillin dosages used in various animal models, which can serve as a starting point for designing this compound studies.

Animal ModelInfection Model / ApplicationRouteDosage (as Ampicillin)FrequencyReference / Notes
Mouse Neutropenic Thigh InfectionSC18.75 - 2,400 mg/kg/dayDivided q3h[8]
Mouse General Pharmacology---[9]
Rat General Pharmacology / ToxicityOral--[9][10]
Rat General Dosing RangePO, SC, IM20 - 100 mg/kgq8h - q12h[11]
Dog General Pharmacology / ToxicityOral--[9][10][12]

Note: SC=Subcutaneous, PO=Oral, IM=Intramuscular, q3h=every 3 hours. Dosages can vary widely based on the pathogen's susceptibility (MIC) and the infection's severity.

Q3: How should this compound be prepared for oral administration?

For oral administration in animal studies, this compound hydrochloride is typically formulated as a suspension.

  • Vehicle Selection: A common vehicle is 0.5% or 1% methylcellulose (B11928114) in sterile water. This helps to create a uniform suspension and improve dosing accuracy.

  • Preparation:

    • Calculate the total amount of drug needed for the study group, including a slight overage to account for transfer losses.

    • Weigh the this compound hydrochloride powder accurately.

    • Create a paste by adding a small amount of the vehicle to the powder and triturating with a mortar and pestle.

    • Gradually add the remaining vehicle while mixing continuously to achieve the final desired concentration and a homogenous suspension.

  • Administration:

    • Use an oral gavage needle of the appropriate size for the animal model.

    • Ensure the suspension is well-mixed immediately before drawing each dose to prevent settling.

    • Administer the calculated volume based on the animal's most recent body weight.

Experimental Protocols

Murine Thigh Infection Model for Efficacy Testing

The neutropenic mouse thigh model is a standardized and highly reproducible in vivo system for evaluating the efficacy of antimicrobials against soft tissue infections.[13][14]

Objective: To determine the pharmacodynamic effect of this compound by measuring the reduction in bacterial load (CFU/thigh) over a 24-hour period.

Methodology:

  • Animal Preparation:

    • Use 6-week-old female ICR or Swiss mice, weighing 23-27g.[8]

    • Induce neutropenia to make the animals more susceptible to infection and to isolate the effect of the antibiotic from the host immune response.[13] This is typically achieved by intraperitoneal (IP) injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[8][14][15]

  • Inoculum Preparation:

    • Culture the bacterial strain of interest (e.g., S. aureus, E. coli) to the early-logarithmic growth phase.

    • Wash and dilute the bacterial suspension in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., ~10^7 CFU/mL). The final concentration should be confirmed by plating serial dilutions.

  • Infection:

    • Anesthetize the mice (e.g., using isoflurane).

    • Inject 0.1 mL of the bacterial inoculum (~10^6 CFU) directly into the thigh muscle of one or both hind legs.[8][14]

  • Treatment:

    • Initiate treatment at a fixed time post-infection, typically 2 hours.

    • Administer the prepared this compound suspension orally via gavage. Include a vehicle control group and potentially a positive control group (e.g., ampicillin).

    • Dosing frequency will depend on the drug's half-life (e.g., every 3, 6, or 8 hours).[8]

  • Endpoint Measurement:

    • At 24 hours post-infection, humanely euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU).

    • Calculate the final bacterial load as log10 CFU/thigh or log10 CFU/gram of tissue. Efficacy is determined by comparing the bacterial load in treated groups to the vehicle control group at the 24-hour time point.

Troubleshooting Guides

Q4: How should a typical in vivo efficacy study workflow be structured?

A well-structured workflow is critical for reproducibility. The following diagram outlines the key phases and decision points in a typical preclinical antibiotic efficacy study.

Workflow General Workflow for In Vivo Efficacy Study acclimate 1. Animal Acclimatization (e.g., 7 days) neutropenia 2. Induce Neutropenia (if required, e.g., Cyclophosphamide) acclimate->neutropenia infect 3. Bacterial Infection (e.g., Thigh, Lung) neutropenia->infect t0_sample Determine Initial Bacterial Load (T=0) infect->t0_sample treat 4. Administer Treatment (this compound vs. Vehicle) infect->treat monitor 5. Monitor Animal Health & Clinical Signs treat->monitor t_final 6. Euthanasia & Sample Collection (e.g., T=24h) monitor->t_final analysis 7. Bacterial Load Quantification (CFU Enumeration) t_final->analysis data 8. Data Analysis (Log CFU Reduction) analysis->data

Caption: A standard experimental workflow for an in vivo antibiotic efficacy study from acclimatization to data analysis.
Q5: My experimental results show high variability between animals. What are the common causes?

High variability can obscure treatment effects and is a common challenge in animal studies.[16][17]

Potential CauseTroubleshooting Steps & Considerations
Experimenter Technique Ensure all personnel are thoroughly trained and standardized on procedures like oral gavage, injections, and tissue harvesting. Inconsistent administration volume or injection site can be a major source of variation.[16]
Drug Formulation Ensure the this compound suspension is homogenous. Mix thoroughly before each dose. Poor solubility or particle aggregation can lead to inaccurate dosing.[18][19]
Animal-Related Factors Use animals of the same sex, strain, and tight age/weight range.[16] Stress can also impact physiology; ensure proper handling and housing conditions.
Infection Inoculum Verify the consistency of the bacterial inoculum. Plate the inoculum for each experiment to confirm the CFU count. Ensure the bacteria are in the same growth phase for each study.
Gut Microbiota The health and composition of the animal's gut flora can influence drug absorption and metabolism. Standardize diet and sourcing of animals.
Q6: I am observing lower-than-expected efficacy. How can I troubleshoot this?

If this compound is not producing the expected reduction in bacterial load, several factors could be responsible. Use the following logic diagram to diagnose the potential issue.

Troubleshooting Troubleshooting Low Efficacy cluster_drug Drug-Related Issues cluster_model Model-Related Issues start Low Efficacy Observed check_dose Is the dose sufficient? start->check_dose check_bio Is bioavailability compromised? start->check_bio check_prep Was the formulation prepared correctly? start->check_prep check_mic Has bacterial resistance emerged? start->check_mic check_infection Is the infection model too severe? start->check_infection check_pkpd Is the dosing frequency optimal? start->check_pkpd sol_dose Action: Increase dose (Perform dose-ranging study) check_dose->sol_dose sol_bio Action: Check for GI issues in animals. Verify drug purity/stability. check_bio->sol_bio sol_mic Action: Re-test MIC of bacteria isolated from control animals. check_mic->sol_mic sol_freq Action: Shorten dosing interval based on ampicillin's half-life. check_pkpd->sol_freq

Caption: A decision-making diagram for troubleshooting unexpectedly low efficacy in this compound studies.
Q7: What are the common adverse effects to monitor for in animals?

As a penicillin-class antibiotic, the primary adverse effects of this compound (via its conversion to ampicillin) are related to the gastrointestinal system.

  • Gastrointestinal Upset: Disruption of the normal gut microbiota can lead to diarrhea.[11] Monitor animals for changes in fecal consistency and overall activity levels.

  • Species Sensitivity: Certain species, like rabbits and guinea pigs, are highly sensitive to penicillins, which can cause fatal enteritis. These models should be avoided.

  • Allergic Reactions: While less common in preclinical models, be aware of the potential for hypersensitivity reactions.

  • Toxicity: Studies in dogs have shown that very high doses may lead to incoordination.[11] Always conduct a maximum tolerated dose (MTD) study before proceeding with large-scale efficacy experiments.

References

Troubleshooting inconsistent results in Talampicillin MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results in Talampicillin Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Ampicillin (B1664943)?

This compound is a prodrug of ampicillin.[1][2][3] This means it is an inactive compound that, after administration, is rapidly absorbed and hydrolyzed by esterases in the body to release its active form, ampicillin.[1][4] Therefore, for in vitro susceptibility testing like MIC assays, the principles and troubleshooting are identical to those for ampicillin.

Q2: My MIC values for the quality control (QC) strain are consistently out of the acceptable range. What should I do?

Consistently high or low MIC values for QC strains indicate a systematic error in the experimental setup. Refer to the troubleshooting section on "QC Strain MIC Out of Range" for a detailed workflow to identify the root cause. It is crucial to resolve this issue before testing clinical isolates.

Q3: I am observing "skipped wells" or erratic growth in my broth microdilution plate. What could be the cause?

"Skipped wells," where a well with a higher antibiotic concentration shows growth while a well with a lower concentration does not, can be caused by several factors:

  • Contamination: The inoculum or microplate may be contaminated.

  • Pipetting Errors: Inaccurate pipetting during the preparation of antibiotic dilutions can lead to incorrect concentrations in some wells.

  • Inadequate Mixing: Poor mixing of the inoculum in the wells can lead to uneven bacterial distribution.

Q4: Why are my this compound/Ampicillin MIC results different between labs or even between different runs in the same lab?

Minor variations (typically ± one two-fold dilution) are expected in MIC assays. However, significant discrepancies can arise from differences in:

  • Protocols: Adherence to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is critical to minimize variability.

  • Materials: Variations in media lots (e.g., cation concentration), water purity, and the age or storage of ampicillin powder or disks can impact results.

  • Inoculum Preparation: Differences in the final inoculum density can significantly affect the MIC.

  • Incubation Conditions: Variations in temperature, time, and atmospheric conditions (e.g., CO2 for fastidious organisms) can alter bacterial growth and antibiotic activity.

Troubleshooting Inconsistent MIC Results

Problem 1: QC Strain MIC Consistently Too High or Too Low

If the MIC for your reference QC strain (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213) falls outside the acceptable range, investigate the following potential causes systematically.

Troubleshooting Workflow for Out-of-Range QC MICs

G cluster_inoculum Inoculum Checks cluster_media Media Checks cluster_antibiotic Antibiotic Checks cluster_incubation Incubation Checks start QC MIC Out of Range inoculum Check Inoculum Preparation start->inoculum media Verify Media Quality inoculum->media If inoculum is correct inoculum_density Verify final density (McFarland or spectrophotometer) inoculum->inoculum_density inoculum_purity Check for contamination inoculum->inoculum_purity inoculum_age Use fresh subculture inoculum->inoculum_age antibiotic Assess Antibiotic Stock media->antibiotic If media is correct media_type Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) media->media_type media_ph Check pH (7.2-7.4) media->media_ph media_prep Ensure proper preparation and storage media->media_prep incubation Confirm Incubation Conditions antibiotic->incubation If antibiotic is correct antibiotic_storage Check storage conditions (-20°C or lower) antibiotic->antibiotic_storage antibiotic_prep Ensure accurate weighing and dilution antibiotic->antibiotic_prep antibiotic_age Use fresh stock solutions antibiotic->antibiotic_age protocol Review Protocol Adherence incubation->protocol If incubation is correct incubation_temp Verify temperature (35 ± 2°C) incubation->incubation_temp incubation_time Check duration (16-20 hours) incubation->incubation_time incubation_atm Ensure correct atmosphere (e.g., 5% CO2 for H. influenzae) incubation->incubation_atm end_node MIC in Range protocol->end_node After correction

Troubleshooting workflow for out-of-range QC MICs.
Problem 2: Colonies Growing Within the Zone of Inhibition (Disk Diffusion) or Inconsistent Growth in Wells (Broth Microdilution)

This issue often points to a mixed culture or the presence of a resistant subpopulation.

  • Potential Cause: Mixed Culture

    • Troubleshooting Step: The inoculum may be contaminated. Re-isolate the test organism to ensure a pure culture and repeat the assay.

  • Potential Cause: Resistant Subpopulation

    • Troubleshooting Step: The bacterial population may contain resistant mutants. Re-isolate a single colony from the original plate and repeat the test.

Data Presentation: Ampicillin MIC Quality Control Ranges

Since this compound acts via its conversion to ampicillin, the QC ranges for ampicillin should be used. The acceptable MIC ranges for ampicillin against common QC strains are provided below according to CLSI and EUCAST guidelines.

Quality Control StrainOrganizationMIC Range (µg/mL)
Escherichia coli ATCC® 25922 CLSI2 - 8
EUCAST2 - 8
Staphylococcus aureus ATCC® 29213 CLSI0.25 - 1
EUCAST0.25 - 1
Enterococcus faecalis ATCC® 29212 CLSI0.5 - 2
EUCAST1 - 4
Haemophilus influenzae ATCC® 49247 CLSI2 - 8
EUCAST2 - 8

Note: Always refer to the latest version of the CLSI M100 or EUCAST QC documents for the most current ranges.

Experimental Protocols

Broth Microdilution Method for Ampicillin MIC Determination

This protocol is based on CLSI guidelines.

  • Preparation of Ampicillin Stock Solution:

    • Weigh a sufficient amount of ampicillin powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtration.

  • Preparation of Microtiter Plates:

    • Add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate, except for the first column.

    • Add 100 µL of the ampicillin stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate to the 10th well. Discard 50 µL from the 10th well.

    • The 11th well should contain only broth and inoculum (growth control), and the 12th well should contain only broth (sterility control).

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate incubated overnight.

    • Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well (except the sterility control), resulting in a final volume of 100 µL.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of ampicillin that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a microplate reader.

Experimental Workflow Diagram

G prep_antibiotic Prepare Ampicillin Stock Solution prep_plate Prepare Serial Dilutions in 96-Well Plate prep_antibiotic->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_plate->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC Value incubate->read_mic

Workflow for Broth Microdilution MIC Assay.

Mechanism of Action and Resistance

Understanding the mechanism of this compound/Ampicillin is key to interpreting results, especially when resistance is observed.

Signaling Pathway: Ampicillin Action and Resistance

G cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance ampicillin Ampicillin pbp Penicillin-Binding Proteins (PBPs) ampicillin->pbp binds to beta_lactamase β-Lactamase Enzyme ampicillin->beta_lactamase hydrolyzes cell_wall Cell Wall Synthesis (Peptidoglycan cross-linking) pbp->cell_wall inhibits lysis Cell Lysis & Bacterial Death cell_wall->lysis leads to inactive_amp Inactive Ampicillin beta_lactamase->inactive_amp

Ampicillin's mechanism and a common resistance pathway.

Ampicillin, the active form of this compound, functions by binding to and inactivating penicillin-binding proteins (PBPs).[2][5] These enzymes are essential for the final step in peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. Inhibition of PBPs leads to a weakened cell wall and ultimately results in cell lysis and death.[2][4] A primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of ampicillin, rendering the antibiotic ineffective.[4][5]

References

Technical Support Center: Synthesis of Talampicillin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Talampicillin, a prodrug of ampicillin (B1664943).

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of this compound synthesis?

A1: this compound is a phthalidyl ester of ampicillin. Its synthesis is designed to improve the oral bioavailability of ampicillin. The core chemical transformation involves the esterification of the carboxylic acid group of ampicillin with 3-hydroxyphthalide or a derivative like 3-bromophthalide (B1266435). A common strategy involves a three-step chemical synthesis:

  • Protection of the Amino Group: The primary amino group of ampicillin is protected to prevent it from reacting during the subsequent esterification step. A common method is the formation of an enamine by reacting ampicillin with ethyl acetoacetate.

  • Esterification: The protected ampicillin is then esterified with a phthalide (B148349) derivative, typically 3-bromophthalide.

  • Deprotection: The protecting group is carefully removed, often by acid hydrolysis, to yield this compound.[1]

Q2: Why is my overall yield of this compound consistently low?

A2: Low overall yields in this compound synthesis can be attributed to several factors, primarily revolving around the inherent instability of the β-lactam ring present in the penicillin structure. This four-membered ring is highly susceptible to degradation under various conditions. Key contributors to low yield include:

  • β-Lactam Ring Degradation: The strained β-lactam ring can be easily hydrolyzed (opened) under acidic or basic conditions, and at elevated temperatures, rendering the molecule inactive.

  • Side Reactions: During the esterification step, side reactions can occur, leading to the formation of unwanted byproducts and reducing the yield of the desired product.

  • Purification Losses: Each purification step, whether it be extraction, crystallization, or chromatography, carries the risk of product loss.

Q3: What are common side products to expect, and how can they be minimized?

A3: A potential side product during the synthesis of the precursor 3-bromophthalide is phthalaldehydic acid, which can arise from hydrolysis. When reacting ampicillin with 3-bromophthalide, incomplete protection of the ampicillin amino group can lead to N-acylation as a side reaction. To minimize these:

  • For 3-bromophthalide synthesis: Ensure anhydrous conditions to prevent hydrolysis.

  • For this compound synthesis: Ensure the complete formation of the enamine to protect the amino group before adding the esterifying agent. Running the reaction at low temperatures can also improve selectivity and reduce the formation of degradation products.

Q4: How can I effectively purify the final this compound product?

A4: Purification of this compound aims to remove unreacted starting materials, byproducts, and any degraded material. Common techniques include:

  • Crystallization: This is a widely used method for purifying small molecule active pharmaceutical ingredients (APIs). The choice of solvent is critical. A solvent system where this compound has high solubility at elevated temperatures and low solubility at cooler temperatures is ideal. Techniques like cooling crystallization or anti-solvent crystallization can be employed.

  • Chromatography: Techniques such as column chromatography can be used for purification. The choice of stationary and mobile phases will depend on the polarity of this compound and the impurities to be removed.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and offers potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Esterification Step 1. Incomplete protection of the ampicillin amino group.2. Degradation of the β-lactam ring due to harsh reaction conditions.3. Inactive or impure 3-bromophthalide.4. Suboptimal reaction temperature.1. Ensure complete formation of the enamine by monitoring the reaction (e.g., by TLC) before adding 3-bromophthalide.2. Maintain a neutral to slightly acidic pH and keep the temperature low (e.g., 0-5 °C) during the reaction.3. Use freshly prepared or properly stored 3-bromophthalide. Purity can be checked by melting point or spectroscopic methods.4. Optimize the reaction temperature. While lower temperatures are generally favored to protect the β-lactam ring, the reaction may proceed too slowly. A systematic study to find the optimal balance is recommended.
Product Degradation During Workup 1. Exposure to strong acids or bases during extraction or washing steps.2. Prolonged exposure to high temperatures during solvent evaporation.1. Use mild acidic or basic solutions for washing and perform these steps quickly at low temperatures.2. Use rotary evaporation under reduced pressure at a low temperature to remove solvents.
Difficulty in Product Crystallization 1. Presence of impurities that inhibit crystal formation.2. Inappropriate solvent system.3. Supersaturation not achieved or lost too quickly.1. Perform a preliminary purification step (e.g., a quick column filtration) to remove major impurities before crystallization.2. Screen a variety of solvents and solvent mixtures to find an optimal system for crystallization.3. Consider seeded crystallization to induce nucleation. Control the cooling rate to allow for slow crystal growth, which often results in higher purity.
Presence of Multiple Spots on TLC After Purification 1. Incomplete reaction or presence of stable side products.2. Degradation of the product on the TLC plate (silica gel can be acidic).3. Co-elution of impurities during chromatography.1. Re-evaluate the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.2. Use TLC plates that have been treated with a base (e.g., triethylamine (B128534) in the eluent) to neutralize the silica (B1680970) gel.3. Optimize the chromatographic conditions (e.g., change the solvent system, use a different stationary phase) for better separation.

Experimental Protocols

Synthesis of 3-Bromophthalide (A Key Reagent)

This protocol is adapted from a standard organic synthesis procedure.[2]

Materials:

  • Phthalide

  • N-Bromosuccinimide (NBS)

  • Dry carbon tetrachloride

  • Cyclohexane (B81311) (for recrystallization)

Procedure:

  • In a flask equipped with a reflux condenser, combine phthalide (1 equivalent) and NBS (1 equivalent) in dry carbon tetrachloride.

  • Reflux the mixture while exposing it to a light source (e.g., a 100-watt light bulb) for approximately 30 minutes. The reaction is complete when the denser NBS disappears from the bottom and the less dense succinimide (B58015) floats to the top.

  • Cool the reaction mixture and filter to remove the succinimide.

  • Concentrate the filtrate under reduced pressure.

  • Cool the concentrated solution to induce crystallization of crude 3-bromophthalide.

  • Recrystallize the crude product from cyclohexane to obtain pure 3-bromophthalide.

Note: Pure 3-bromophthalide can decompose upon standing, so it is advisable to use it relatively soon after preparation.[2]

Process Flow and Logic

To visualize the synthesis and troubleshooting process, the following diagrams are provided.

Talampicillin_Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_purification Purification Ampicillin Ampicillin Protection Amino Group Protection (e.g., with Ethyl Acetoacetate) Ampicillin->Protection Protected_Amp Protected Ampicillin (Enamine) Protection->Protected_Amp Esterification Esterification (with 3-Bromophthalide) Protected_Amp->Esterification Protected_Tal Protected this compound Esterification->Protected_Tal Deprotection Deprotection (Acid Hydrolysis) Protected_Tal->Deprotection Crude_Tal Crude this compound Deprotection->Crude_Tal Purification Purification (Crystallization or Chromatography) Crude_Tal->Purification Pure_Tal Pure this compound Purification->Pure_Tal

Caption: General workflow for the chemical synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start If impure, purify/replace Optimize_Protection Optimize Amino Protection Step Check_Purity->Optimize_Protection If pure Optimize_Esterification Optimize Esterification Conditions (Temp, Time, pH) Optimize_Protection->Optimize_Esterification Optimize_Deprotection Optimize Deprotection Step Optimize_Esterification->Optimize_Deprotection Improve_Workup Improve Workup Procedure Optimize_Deprotection->Improve_Workup Improve_Purification Improve Purification Method Improve_Workup->Improve_Purification Yield_Improved Yield Improved Improve_Purification->Yield_Improved

Caption: A logical decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Minimizing Talampicillin Hydrolysis in Analytical Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Talampicillin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the hydrolysis of this compound during analytical procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Understanding this compound Hydrolysis

This compound is a prodrug of the antibiotic ampicillin (B1664943). It is designed to enhance oral bioavailability, and upon absorption, it is rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release the active ampicillin molecule.[1] This inherent instability of the ester linkage presents a significant challenge for in vitro analysis, as premature hydrolysis can lead to inaccurate quantification of the prodrug.

The primary degradation pathway of this compound in aqueous solution is the hydrolysis of its ester bond to form ampicillin. This process is influenced by several factors, most notably pH, temperature, and the presence of enzymes. Studies have shown that the loss of this compound is predominantly due to its conversion to ampicillin across a wide pH range.[2] Therefore, controlling these factors during sample collection, preparation, and analysis is critical to obtain reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound hydrolysis in analytical samples?

A1: The primary factors contributing to the hydrolysis of this compound in analytical samples are:

  • pH: this compound is susceptible to hydrolysis in both acidic and basic conditions. Maximum stability is generally observed in slightly acidic to neutral pH ranges.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to keep samples cool throughout the analytical process.

  • Enzymatic Activity: Biological samples, such as plasma and tissue homogenates, contain esterases that can rapidly hydrolyze this compound.

  • Choice of Solvents: The composition of solvents used during sample extraction and in the mobile phase can influence the stability of this compound.

Q2: How should I collect and store biological samples containing this compound to minimize hydrolysis?

A2: Proper sample handling and storage are the first line of defense against this compound hydrolysis.

  • Immediate Cooling: Blood samples should be collected in tubes containing an anticoagulant and immediately placed on ice.

  • Prompt Centrifugation: Plasma should be separated from blood cells as soon as possible by centrifugation at low temperatures (e.g., 4°C).

  • Enzyme Inhibition: For plasma samples, the addition of an esterase inhibitor immediately after collection can be beneficial, although the specific inhibitor and its concentration should be validated.

  • Low-Temperature Storage: Plasma and other biological samples should be frozen at -80°C if not analyzed immediately. Long-term storage at this temperature has been shown to be effective for preserving the stability of many beta-lactam antibiotics.[3][4]

Q3: What are the recommended procedures for sample preparation to ensure this compound stability?

A3: The goal of sample preparation is to extract this compound from the biological matrix while minimizing its degradation.

  • Protein Precipitation: This is a common and rapid method for plasma samples. Use of a cold organic solvent, such as acetonitrile (B52724) or methanol, is recommended. The precipitation should be performed at low temperatures (e.g., on ice).

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than protein precipitation. It is important to select a sorbent and elution solvents that do not promote hydrolysis. The entire SPE procedure should be carried out as quickly as possible and at reduced temperatures.

  • pH Control: Throughout the extraction process, maintaining the pH of the sample and extraction solvents within a range of 4-6 is advisable to enhance stability.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC or LC-MS/MS analysis of this compound.

Problem Potential Cause Recommended Solution
Low or no this compound peak, with a correspondingly high ampicillin peak. Hydrolysis during sample preparation. - Ensure all sample preparation steps are performed on ice or at reduced temperatures. - Minimize the time between sample thawing and analysis. - Use pre-chilled solvents for extraction. - Validate the use of an esterase inhibitor in plasma samples.
Hydrolysis in the autosampler. - Set the autosampler temperature to a low setting (e.g., 4°C). - Minimize the residence time of vials in the autosampler before injection.
On-column hydrolysis. - Use a mobile phase with a slightly acidic pH (e.g., pH 4-5) to improve stability on the column. - Evaluate the column temperature; lower temperatures (e.g., 25-30°C) may reduce on-column degradation.[5] - Consider using a column with a less acidic stationary phase.
Poor peak shape for this compound (e.g., tailing or broadening). Secondary interactions with the stationary phase. - Use a high-purity, end-capped C18 or C8 column. - Optimize the mobile phase pH to ensure the analyte is in a single ionic state. - Add a small amount of an organic modifier or an ion-pairing agent to the mobile phase, if compatible with your detection method.
Metal chelation. - If using an HPLC system with stainless steel components, consider the possibility of metal chelation. Using a mobile phase with a chelating agent like EDTA can sometimes help.
Inconsistent results and poor reproducibility. Variable hydrolysis between samples. - Standardize the sample handling and preparation protocol meticulously. Ensure consistent timing and temperature for all samples. - Prepare calibration standards and quality control samples in the same biological matrix as the study samples and treat them identically.
In-source fragmentation in LC-MS/MS. - Optimize the ion source parameters, particularly the source temperature and cone voltage, to minimize in-source degradation of this compound into ampicillin.[6][7]

Experimental Protocols

Recommended Stability-Indicating HPLC Method for this compound and Ampicillin

This method is designed to separate this compound from its primary hydrolytic degradation product, ampicillin, allowing for the assessment of sample stability.

Parameter Condition
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute both analytes. A suggested starting point is 5% B, increasing to 95% B over 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C (to be optimized to balance resolution and stability)
Detection UV at 225 nm
Injection Volume 10 µL

Note: This is a general method and should be optimized and validated for your specific application and instrumentation.

Sample Preparation Protocol for Plasma
  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the HPLC or LC-MS/MS system.

Visualizations

Logical Workflow for Minimizing this compound Hydrolysis

G cluster_0 Sample Collection & Handling cluster_1 Sample Preparation cluster_2 Analytical Run cluster_3 Goal Collect_Sample Collect Sample (on ice) Add_Inhibitor Add Esterase Inhibitor (optional) Collect_Sample->Add_Inhibitor Centrifuge Centrifuge Promptly (4°C) Add_Inhibitor->Centrifuge Separate_Plasma Separate Plasma Centrifuge->Separate_Plasma Store Store at -80°C Separate_Plasma->Store Thaw_Sample Thaw Sample (on ice) Store->Thaw_Sample Protein_Precipitation Protein Precipitation (cold solvent) Thaw_Sample->Protein_Precipitation Evaporation Evaporation (low temp) Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Autosampler Autosampler (4°C) Reconstitution->Autosampler HPLC_Analysis HPLC/LC-MS/MS Analysis Autosampler->HPLC_Analysis Minimize_Hydrolysis Minimize Hydrolysis HPLC_Analysis->Minimize_Hydrolysis

Caption: Workflow to minimize this compound hydrolysis.

Factors Influencing this compound Hydrolysis

G cluster_factors Influencing Factors cluster_outcomes Outcomes This compound This compound Stability Hydrolysis Hydrolysis This compound->Hydrolysis leads to pH pH pH->this compound affects Temperature Temperature Temperature->this compound affects Enzymes Esterases Enzymes->this compound affects Solvents Solvent Composition Solvents->this compound affects Ampicillin Ampicillin Formation Hydrolysis->Ampicillin

Caption: Key factors affecting this compound stability.

References

Technical Support Center: Strategies to Mitigate Talampicillin-Induced Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo studies involving Talampicillin.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound observed in animal models?

A1: As a prodrug of ampicillin (B1664943), this compound's side effects are primarily gastrointestinal, mirroring those of ampicillin. The most frequently reported adverse effect is diarrhea.[1] Other potential side effects include vomiting, particularly at higher doses. In a 5-week oral toxicity study in beagle dogs, vomiting was observed in animals receiving 100 mg/kg/day and 300 mg/kg/day, especially during the first week of administration.[2]

Q2: How does this compound compare to ampicillin in terms of side effects?

A2: Clinical studies in humans have suggested that this compound may have a lower incidence of diarrhea compared to ampicillin for an equivalent therapeutic effect.[1] This is a significant advantage and a key area of investigation in preclinical animal models. While direct comparative studies in animal models are limited, the improved absorption profile of this compound may contribute to a reduction in gastrointestinal disturbances.[3][4]

Q3: What are the primary mechanisms behind this compound-induced gastrointestinal side effects?

A3: this compound, after being hydrolyzed to ampicillin, can disrupt the gut microbiota, leading to dysbiosis.[5][6] This imbalance can result in an overgrowth of pathogenic bacteria and a decrease in beneficial bacteria. This disruption of the intestinal flora is a major contributor to antibiotic-associated diarrhea (AAD).[7] Furthermore, ampicillin can induce an inflammatory response in the intestinal mucosa, partly through the activation of the NF-κB signaling pathway, which upregulates the production of pro-inflammatory cytokines.[8][9][10]

Q4: What are the most promising strategies to reduce this compound-induced side effects?

A4: The co-administration of probiotics has shown significant promise in mitigating antibiotic-associated diarrhea.[5][7] Probiotics can help restore the balance of the gut microbiota, enhance the intestinal barrier function, and modulate the host's immune response to reduce inflammation.[8][11] Specific strains of Lactobacillus and Bifidobacterium have been found to be effective.[7][12]

Q5: Which probiotic strains are most effective in mitigating antibiotic-associated diarrhea?

A5: Studies have shown that multi-strain probiotics can be highly effective. A combination of Bifidobacterium lactis XLTG11, Lactobacillus casei Zhang, Lactobacillus plantarum CCFM8661, and Lactobacillus rhamnosus Probio-M9 has been shown to alleviate ampicillin-induced diarrhea in mice.[7] Network meta-analyses of clinical trials also suggest that Lactobacillus rhamnosus GG (LGG) and Lactobacillus casei are among the most effective single strains for preventing antibiotic-associated diarrhea.[13][14]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
High variability in the incidence or severity of diarrhea between animals in the same treatment group. 1. Inconsistent gut microbiota composition among animals at the start of the study.2. Variations in food and water consumption.3. Inconsistent administration of this compound (e.g., gavage technique).1. Acclimatize animals for at least one week before the experiment to stabilize their gut flora.2. House animals individually to monitor food and water intake accurately.3. Ensure all personnel are proficient in the chosen administration technique to guarantee consistent dosing.
Unexpected mortality in the this compound-treated group. 1. Dose of this compound may be too high for the specific animal model or strain.2. Severe dehydration and electrolyte imbalance due to profuse diarrhea.3. Pre-existing health conditions in the animals.1. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).2. Provide subcutaneous or intraperitoneal fluids to animals showing signs of severe dehydration.3. Ensure all animals are healthy and free of underlying diseases before starting the experiment.
Probiotic intervention does not seem to reduce the severity of diarrhea. 1. The probiotic strain(s) used may not be effective against ampicillin-induced dysbiosis.2. The dose or timing of probiotic administration may be suboptimal.3. The viability of the probiotics may be compromised.1. Select probiotic strains with documented efficacy against antibiotic-associated diarrhea (e.g., Lactobacillus rhamnosus GG, Lactobacillus casei).2. Administer probiotics a few hours after the antibiotic to avoid direct inhibition. Consider starting probiotic administration before the antibiotic treatment.3. Store probiotics according to the manufacturer's instructions and verify their viability before use.
Difficulty in consistently inducing diarrhea with this compound. 1. The dose of this compound may be too low.2. The animal model may be resistant to the diarrheal effects of ampicillin-class antibiotics.1. Increase the dose of this compound in a stepwise manner, monitoring for other signs of toxicity.2. Consider using a different, more susceptible animal strain or model.

Quantitative Data Summary

Table 1: Dose-Dependent Side Effects of Oral this compound in Beagle Dogs (5-Week Study)

Dose (mg/kg/day)Primary Side EffectObservations
30NoneNo clinical symptoms of toxicity were observed.[2]
100VomitingVomiting occurred in most dogs, primarily during the first week of administration, with decreasing incidence thereafter.[2]
300VomitingSimilar to the 100 mg/kg/day group, with vomiting being a prominent side effect in the initial phase of the study.[2]

Table 2: Efficacy of Probiotics in an Ampicillin-Induced Diarrhea Mouse Model

Treatment GroupFecal Water Content (%)Loose Stool Grade (Score)Pro-inflammatory Cytokine (IL-6) Levels (pg/mL)
Control 35.2 ± 2.10.5 ± 0.115.3 ± 1.2
Ampicillin Model 58.9 ± 3.52.8 ± 0.345.8 ± 3.9
Ampicillin + Probiotics (High Dose) 36.8 ± 2.91.8 ± 0.237.3 ± 2.5
Data adapted from a study on complex probiotics in an ampicillin-induced diarrhea mouse model. Probiotic composition: Bifidobacterium lactis XLTG11, Lactobacillus casei Zhang, Lactobacillus plantarum CCFM8661, and Lactobacillus rhamnosus Probio-M9.[7]

Experimental Protocols

Protocol 1: Induction of this compound-Associated Diarrhea in a Mouse Model

This protocol is adapted from established methods for inducing ampicillin-associated diarrhea.

Materials:

  • This compound hydrochloride

  • Sterile saline or appropriate vehicle

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Metabolic cages for fecal collection

  • Analytical balance

Procedure:

  • Animal Acclimatization: House male BALB/c mice (6-8 weeks old) in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week.

  • Group Allocation: Randomly divide the mice into experimental groups (e.g., control, this compound low dose, this compound high dose).

  • This compound Administration:

    • Prepare a fresh suspension of this compound in the chosen vehicle daily.

    • Administer this compound orally via gavage at the desired dose (e.g., starting with doses equivalent to ampicillin doses used in similar models, such as 500 mg/kg).

    • The control group should receive an equivalent volume of the vehicle.

    • Administer the treatment once or twice daily for a period of 3-7 days.

  • Monitoring of Side Effects:

    • Record body weight daily.

    • Observe the animals for clinical signs of diarrhea (e.g., loose, unformed stools, perianal soiling).

    • Collect fresh fecal samples daily to determine the fecal water content (Wet Weight - Dry Weight) / Wet Weight x 100%).

    • Score the severity of diarrhea based on a standardized scale (e.g., 0 = normal, 1 = soft, 2 = loose, 3 = watery).

Protocol 2: Probiotic Co-administration to Mitigate this compound-Induced Diarrhea

Materials:

  • Selected probiotic strains (e.g., Lactobacillus rhamnosus GG, Lactobacillus casei)

  • Sterile phosphate-buffered saline (PBS) or milk-based vehicle for probiotic suspension

  • Oral gavage needles

Procedure:

  • Probiotic Preparation:

    • Culture the probiotic strains according to the supplier's instructions to ensure viability.

    • Resuspend the probiotic pellets in the chosen vehicle to the desired concentration (e.g., 1 x 10^9 CFU/mL).

  • Administration Schedule:

    • Begin probiotic administration 2-3 days prior to the start of this compound treatment and continue throughout the antibiotic administration period.

    • Administer the probiotic suspension orally via gavage at least 2 hours before or after the this compound administration to minimize direct antibiotic effects on the probiotics.

  • Experimental Groups:

    • Include a group receiving this compound only, a group receiving this compound and the probiotic, and a vehicle control group.

  • Outcome Measures:

    • Monitor and quantify diarrhea as described in Protocol 1.

    • At the end of the experiment, collect intestinal tissue for histological analysis of inflammation and gut barrier integrity (e.g., H&E staining, tight junction protein expression).

    • Analyze fecal samples for changes in gut microbiota composition using 16S rRNA sequencing.

    • Measure levels of pro-inflammatory and anti-inflammatory cytokines (e.g., IL-6, TNF-α, IL-10) in intestinal tissue or serum.

Visualizations

NF-kB Signaling Pathway in Gut Inflammation NF-κB Signaling Pathway in Ampicillin-Induced Gut Inflammation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ampicillin Ampicillin LPS LPS Ampicillin->LPS releases from gram-negative bacteria TLR4 TLR4 LPS->TLR4 binds to MyD88 MyD88 TLR4->MyD88 activates IKK Complex IKK Complex MyD88->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates IkB-NF-kB IkB NF-kB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates to IkB-NF-kB->NF-kB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-kB_n->Pro-inflammatory Genes activates transcription of Cytokines Cytokines Pro-inflammatory Genes->Cytokines leads to production of Gut Inflammation Gut Inflammation Cytokines->Gut Inflammation

Caption: Ampicillin-induced gut inflammation via the NF-κB pathway.

Experimental Workflow Experimental Workflow for Probiotic Intervention cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Acclimatization Animal Acclimatization (1 week) Group_Allocation Random Group Allocation Acclimatization->Group_Allocation Probiotic_Admin_Pre Probiotic Administration (Days -2 to 0) Group_Allocation->Probiotic_Admin_Pre Talampicillin_Admin This compound Administration (Days 1-5) Group_Allocation->Talampicillin_Admin Control Group Probiotic_Admin_Pre->Talampicillin_Admin Probiotic_Admin_During Continued Probiotic Administration Talampicillin_Admin->Probiotic_Admin_During Monitoring Daily Monitoring (Body Weight, Diarrhea Score) Talampicillin_Admin->Monitoring Probiotic_Admin_During->Monitoring Sample_Collection Sample Collection (Feces, Intestinal Tissue, Blood) Monitoring->Sample_Collection Analysis Data Analysis (Microbiota, Histology, Cytokines) Sample_Collection->Analysis

Caption: Workflow for assessing probiotic mitigation of side effects.

References

Technical Support Center: Enhancing the Stability of Talampicillin in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Talampicillin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound during long-term storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a prodrug of the broad-spectrum antibiotic ampicillin (B1664943). It is an ester of ampicillin, designed to improve its oral bioavailability.[1] Like other beta-lactam antibiotics, this compound is susceptible to degradation, primarily through hydrolysis of its beta-lactam ring and its ester linkage. This degradation leads to a loss of potency and the formation of impurities, making stability a critical factor in its development and storage.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is hydrolysis. This occurs in two main stages:

  • Hydrolysis of the Ester Linkage: The phthalidyl ester group of this compound is hydrolyzed by esterases or under aqueous conditions to release the active drug, ampicillin, and a phthalide (B148349) moiety.[1][2]

  • Hydrolysis of the Beta-Lactam Ring: The released ampicillin is then susceptible to the characteristic degradation of penicillins, which involves the opening of the beta-lactam ring. This can be catalyzed by acid or base and leads to the formation of inactive products like penicilloic acid.[3]

Q3: What are the optimal storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dry place, protected from light and moisture. For solid dosage forms, storage at controlled room temperature (20-25°C) with low relative humidity is generally recommended. Refrigeration (2-8°C) can further enhance stability, especially for reconstituted suspensions.[4][5] It is crucial to store the product in well-closed containers to prevent moisture ingress.

Q4: How can I monitor the stability of my this compound samples?

A4: The most common and reliable method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active ingredient and the impurities that have formed over time.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of potency in solid form - High humidity in storage environment.- Inappropriate storage temperature.- Incompatible excipients.- Store in a desiccator or a controlled humidity chamber.- Ensure storage temperature is maintained within the recommended range (e.g., 2-8°C or 20-25°C).- Conduct excipient compatibility studies to identify and replace any interacting excipients.
Discoloration of the powder - Exposure to light.- Oxidative degradation.- Interaction with excipients.- Store in amber-colored containers or in the dark.- Consider packaging under an inert atmosphere (e.g., nitrogen).- Evaluate excipients for potential interactions that may cause color changes.
Inconsistent results in stability studies - Non-validated analytical method.- Sample preparation errors.- Fluctuations in storage conditions.- Develop and validate a stability-indicating HPLC method.- Ensure consistent and accurate sample preparation procedures.- Use a calibrated and monitored stability chamber.
Formation of unknown peaks in HPLC analysis - Presence of previously unidentified degradation products.- Contamination of the sample or mobile phase.- Conduct forced degradation studies to identify potential degradation products.- Use high-purity solvents and reagents for HPLC analysis and ensure proper cleaning of the HPLC system.

Data Presentation

The stability of this compound is significantly influenced by pH and temperature. The following tables summarize the hydrolysis kinetics of this compound in aqueous solutions.

Table 1: First-Order Rate Constants (k) for this compound Hydrolysis at 35°C

pHk (hours⁻¹)Half-life (t½) in hours
1.00.2303.01
2.00.06910.04
5.00.01257.76
7.40.04615.07
9.00.1156.03

Data is representative and compiled from kinetic studies of ampicillin prodrugs.

Table 2: Effect of Temperature on this compound Hydrolysis Rate at pH 7.4

Temperature (°C)k (hours⁻¹)Half-life (t½) in hours
250.02133.01
350.04615.07
450.0927.53

Data is representative and compiled from kinetic studies of ampicillin prodrugs.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Neutralize with 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 4 hours.

  • Thermal Degradation: Place 10 mg of solid this compound in a hot air oven at 80°C for 24 hours. Dissolve in a suitable solvent before HPLC analysis.

  • Photolytic Degradation: Expose 10 mg of solid this compound to UV light (254 nm) for 24 hours. Dissolve in a suitable solvent before HPLC analysis.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Chromatographic Conditions (Representative):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 5.0) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Validation Parameters (as per ICH guidelines):

  • Specificity: Demonstrate the ability to resolve this compound from its degradation products generated during forced degradation studies.

  • Linearity: Analyze a series of concentrations of this compound to establish a linear relationship between peak area and concentration.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo formulation.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in chromatographic conditions (e.g., pH of the mobile phase, column temperature, flow rate).

Mandatory Visualizations

Talampicillin_Degradation_Pathway This compound This compound Hydrolysis_Ester Ester Hydrolysis (Esterases, H₂O) This compound->Hydrolysis_Ester Ampicillin Ampicillin (Active Drug) Hydrolysis_Ester->Ampicillin Phthalide_Metabolite Phthalide Moiety Hydrolysis_Ester->Phthalide_Metabolite Hydrolysis_BL Beta-Lactam Hydrolysis (Acid/Base) Ampicillin->Hydrolysis_BL Degradation_Products Inactive Degradation Products (e.g., Penicilloic Acid) Hydrolysis_BL->Degradation_Products

Caption: Degradation pathway of this compound.

Stability_Testing_Workflow cluster_0 Sample Preparation & Stressing cluster_1 Analysis cluster_2 Data Evaluation Sample_Prep Prepare this compound Samples (Solid, Solution, Formulation) Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Sample_Prep->Forced_Degradation Stability_Chamber Long-Term Stability Storage (Controlled Temperature & Humidity) Sample_Prep->Stability_Chamber HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Stability_Chamber->HPLC_Analysis Peak_Identification Identify & Quantify This compound & Degradants HPLC_Analysis->Peak_Identification Data_Analysis Analyze Data (Kinetics, Shelf-life Prediction) Peak_Identification->Data_Analysis Reporting Generate Stability Report Data_Analysis->Reporting

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Refining Extraction Methods for Talampicillin from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Talampicillin from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

I. Troubleshooting Guides & FAQs

This section provides solutions to common problems encountered during the extraction and analysis of this compound.

A. Protein Precipitation (PPT)

Question: I am experiencing low recovery of this compound after protein precipitation with acetonitrile (B52724). What are the possible causes and solutions?

Answer:

Low recovery after protein precipitation can be attributed to several factors. Since this compound is a prodrug of ampicillin (B1664943), its stability during the extraction process is a critical consideration. Beta-lactam antibiotics can be unstable, and the extraction conditions may cause degradation.[1]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Protein Precipitation - Ensure the ratio of acetonitrile to the sample is optimal, typically 3:1 or 4:1 (v/v) to ensure complete protein removal. Insufficient solvent may lead to incomplete precipitation and co-precipitation of the analyte.[2] - Vortex the mixture thoroughly for an adequate amount of time to ensure complete mixing and protein denaturation.
Co-precipitation of this compound - Optimize the precipitation solvent. While acetonitrile is common, other organic solvents like methanol (B129727) or acetone (B3395972) can be tested.[3] - Consider the temperature of the precipitation. Performing the precipitation at low temperatures (e.g., on ice or at -20°C) can sometimes improve recovery by minimizing analyte degradation and improving protein pelleting.
Degradation of this compound - this compound is susceptible to hydrolysis, converting it to ampicillin. Minimize the time the sample spends in the precipitation solvent before analysis.[4] - Ensure the pH of the sample and solvent mixture is controlled, as extreme pH can accelerate the degradation of beta-lactams.
Analyte Adsorption to Precipitated Protein - After adding the precipitation solvent, vortex immediately and vigorously to minimize the time the analyte is in contact with the precipitating proteins.

Question: After centrifugation, my protein pellet is loose and difficult to separate from the supernatant. How can I improve this?

Answer:

A loose pellet can lead to contamination of the supernatant and inconsistent results.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Centrifugation - Increase the centrifugation speed and/or time. Ensure your centrifuge is properly calibrated.
Suboptimal Precipitation Solvent - Test different precipitation solvents. A combination of solvents, such as trichloroacetic acid (TCA) in acetone, can sometimes produce a more compact pellet.
Temperature - Performing the precipitation and centrifugation at a lower temperature (e.g., 4°C) can often result in a tighter pellet.
B. Liquid-Liquid Extraction (LLE)

Question: I am observing emulsion formation during the liquid-liquid extraction of this compound, making phase separation difficult. What should I do?

Answer:

Emulsion formation is a common issue in LLE, especially with complex biological matrices like plasma.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Vigorous Mixing - Instead of vigorous shaking, gently invert the extraction tube multiple times to allow for sufficient partitioning without creating a stable emulsion.
High Concentration of Lipids or Proteins - Centrifuge the sample at a higher speed and for a longer duration to help break the emulsion. - Add a small amount of a salt (salting out), such as sodium chloride, to the aqueous phase to increase its polarity and facilitate phase separation. - Consider a pre-treatment step like protein precipitation before performing LLE.
Inappropriate Solvent Choice - Experiment with different organic solvents or solvent mixtures. The choice of solvent can significantly impact emulsion formation.

Question: My recovery of this compound is low and variable with LLE. How can I improve it?

Answer:

Low and inconsistent recovery in LLE can be due to several factors related to the partitioning of the analyte.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal pH of the Aqueous Phase - Adjust the pH of the aqueous phase to ensure this compound is in its non-ionized form, which will favor its partitioning into the organic solvent. The optimal pH will depend on the pKa of this compound.
Inadequate Extraction Solvent - Test a range of organic solvents with varying polarities to find the one that provides the best partitioning for this compound.
Insufficient Phase Contact - Ensure adequate but gentle mixing to maximize the surface area between the two phases, allowing for efficient transfer of the analyte.
Analyte Instability - As with other methods, minimize the extraction time and control the temperature to prevent the degradation of this compound.[4]
C. Solid-Phase Extraction (SPE)

Question: I am experiencing low recovery of this compound during SPE. What are the potential issues?

Answer:

Low recovery in SPE can occur at various stages of the process, from loading to elution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Sorbent Material - Ensure the chosen sorbent has the correct chemistry (e.g., reversed-phase, ion-exchange) for retaining this compound based on its physicochemical properties.
Improper Conditioning/Equilibration - Ensure the sorbent is properly conditioned and equilibrated with the appropriate solvents before loading the sample. Incomplete wetting of the sorbent can lead to poor retention.
Sample Breakthrough during Loading - Optimize the loading flow rate. A flow rate that is too fast may not allow for sufficient interaction between the analyte and the sorbent. - Ensure the sample matrix is compatible with the sorbent and equilibration solvent.
Analyte Loss during Washing - The wash solvent may be too strong, causing the analyte to be eluted along with the interferences. Use a weaker wash solvent or a smaller volume.
Incomplete Elution - The elution solvent may not be strong enough to desorb the analyte from the sorbent. Use a stronger elution solvent or increase the elution volume. - Ensure the elution flow rate is slow enough to allow for complete desorption.
D. Analytical Detection (HPLC-UV/LC-MS)

Question: I am observing peak tailing for this compound in my HPLC-UV chromatogram. What could be the cause?

Answer:

Peak tailing can compromise peak integration and affect the accuracy of quantification.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions with the Column - Adjust the pH of the mobile phase to suppress the ionization of silanol (B1196071) groups on the column. - Add a competing base to the mobile phase, such as triethylamine, to block active sites on the stationary phase.
Column Overload - Reduce the injection volume or the concentration of the sample.
Column Degradation - If the column is old or has been used with harsh mobile phases, it may need to be replaced.

Question: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS analysis of this compound. How can I mitigate this?

Answer:

Matrix effects are a common challenge in LC-MS bioanalysis and can lead to inaccurate quantification.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Co-elution of Matrix Components - Optimize the chromatographic separation to separate the analyte from interfering matrix components. This may involve changing the column, mobile phase composition, or gradient profile.
Inefficient Sample Cleanup - Improve the sample preparation method to remove more of the matrix components. This could involve switching from protein precipitation to a more rigorous technique like SPE or LLE.
Use of an Appropriate Internal Standard - Use a stable isotope-labeled internal standard for this compound if available. This is the most effective way to compensate for matrix effects.

II. Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that specific parameters may need to be optimized for your laboratory conditions and instrumentation.

A. Protein Precipitation (PPT) Protocol for this compound in Plasma
  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the HPLC or LC-MS system.

B. Liquid-Liquid Extraction (LLE) Protocol for this compound in Urine

This is a general protocol that should be optimized for this compound.

  • Sample Preparation:

    • Centrifuge urine samples to remove any particulate matter.

  • pH Adjustment:

    • To 1 mL of urine, add a suitable buffer to adjust the pH to ensure this compound is in a non-ionized state. The exact pH will need to be determined based on the pKa of this compound.

  • Extraction:

    • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Gently invert the tube for 5-10 minutes to allow for partitioning.

  • Phase Separation:

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection:

    • Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase.

  • Analysis:

    • Inject an aliquot into the analytical instrument.

III. Quantitative Data Summary

Specific quantitative data for this compound extraction is limited in the provided search results. The following tables present illustrative data for ampicillin, the active metabolite of this compound, which can serve as a starting point for method development and validation.

Table 1: Illustrative Recovery Data for Ampicillin using Protein Precipitation

AnalyteMatrixPrecipitation SolventRecovery (%)Reference
AmpicillinHuman PlasmaPerchloric Acid>84.0 ± 3.3[7]
AmpicillinHuman PlasmaAcetonitrile84.51[6]

Table 2: Illustrative HPLC-UV Method Parameters for Ampicillin

ParameterValueReference
ColumnShimpak C18 (300 mm x 4.6 mm i.d.; 5 µm)[7]
Mobile PhaseDihydrogen phosphate (B84403) (pH 3.5)-acetonitrile (87.5:12.5, v/v)[7]
Flow Rate1.00 mL/min[7]
Detection215 nm[7]
Linearity Range0.30 to 100.00 µg/mL[7]
LOD0.15 µg/mL[7]

IV. Visualizations

A. Experimental Workflows

experimental_workflow cluster_ppt Protein Precipitation Workflow ppt_start Plasma Sample ppt_precip Add Acetonitrile (3:1 v/v) ppt_start->ppt_precip ppt_vortex Vortex ppt_precip->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_evaporate Evaporate ppt_supernatant->ppt_evaporate ppt_reconstitute Reconstitute ppt_evaporate->ppt_reconstitute ppt_end Analysis (HPLC/LC-MS) ppt_reconstitute->ppt_end

Protein Precipitation Workflow Diagram

lle_workflow cluster_lle Liquid-Liquid Extraction Workflow lle_start Urine Sample lle_ph Adjust pH lle_start->lle_ph lle_extract Add Organic Solvent & Mix lle_ph->lle_extract lle_centrifuge Centrifuge lle_extract->lle_centrifuge lle_organic Collect Organic Phase lle_centrifuge->lle_organic lle_evaporate Evaporate lle_organic->lle_evaporate lle_reconstitute Reconstitute lle_evaporate->lle_reconstitute lle_end Analysis (HPLC/LC-MS) lle_reconstitute->lle_end

Liquid-Liquid Extraction Workflow Diagram

spe_workflow cluster_spe Solid-Phase Extraction Workflow spe_condition 1. Condition Sorbent spe_equilibrate 2. Equilibrate Sorbent spe_condition->spe_equilibrate spe_load 3. Load Sample spe_equilibrate->spe_load spe_wash 4. Wash Sorbent spe_load->spe_wash spe_elute 5. Elute Analyte spe_wash->spe_elute spe_process Evaporate & Reconstitute spe_elute->spe_process spe_end Analysis (HPLC/LC-MS) spe_process->spe_end

Solid-Phase Extraction Workflow Diagram
B. Logical Relationships

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions problem Low Analyte Recovery cause1 Incomplete Extraction problem->cause1 cause2 Analyte Degradation problem->cause2 cause3 Matrix Effects problem->cause3 cause4 Loss during Sample Handling problem->cause4 sol1 Optimize Extraction Solvent/pH cause1->sol1 sol2 Modify Incubation Time/Temp cause2->sol2 sol3 Improve Chromatographic Separation cause3->sol3 sol4 Use Internal Standard cause3->sol4 sol5 Improve Sample Cleanup cause3->sol5 cause4->sol4

Troubleshooting Logic for Low Analyte Recovery

References

Validation & Comparative

A Comparative Guide: In Vitro Efficacy of Talampicillin and Ampicillin Against Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of Talampicillin and its parent drug, ampicillin (B1664943), against the common Gram-negative bacterium, Escherichia coli. While this compound is a prodrug designed for enhanced oral bioavailability, its antibacterial activity is mediated through its active form, ampicillin. This document summarizes their mechanism of action, presents comparative antibacterial data, and outlines the experimental protocols used to generate this data.

Introduction

This compound is a phthalidyl ester of ampicillin, developed to improve the oral absorption of ampicillin.[1][2] Following oral administration, this compound is rapidly absorbed and hydrolyzed by esterases in the intestinal wall and blood to release ampicillin, the active antibacterial agent.[3] Therefore, the in vitro antibacterial spectrum and potency of this compound are fundamentally that of ampicillin.[4][5] Both compounds exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3]

Mechanism of Action

The antibacterial action of both this compound (via its conversion to ampicillin) and ampicillin targets the final step of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis.

Ampicillin binds to and inhibits penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cross-linking peptidoglycan chains.[3] This inhibition disrupts cell wall synthesis, leading to a weakened cell wall and subsequent bacterial cell lysis and death.[3]

Comparative In Vitro Efficacy

As this compound's activity is dependent on its hydrolysis to ampicillin, their in vitro minimum inhibitory concentrations (MICs) against E. coli are considered to be similar.[5] The primary advantage of this compound lies in its pharmacokinetic profile in vivo, where it achieves higher plasma concentrations of ampicillin compared to an equivalent oral dose of ampicillin itself.[1][4]

Data Presentation

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for ampicillin against various strains of Escherichia coli. This data is indicative of the expected in vitro efficacy of this compound.

Escherichia coli StrainAmpicillin MIC (µg/mL)Reference Strain/Clinical Isolate
ATCC 259222 - 8Reference Strain
Clinical Isolate 14Clinical Isolate
Clinical Isolate 2>256Ampicillin-Resistant Isolate
Clinical Isolate 316Clinical Isolate

Note: MIC values can vary between different E. coli strains due to factors such as the presence of β-lactamase enzymes, which can inactivate ampicillin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. A standard method for determining the MIC of ampicillin against E. coli is the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Ampicillin stock solution

  • E. coli inoculum standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL

  • Incubator (35°C ± 2°C)

Procedure:

  • A serial two-fold dilution of ampicillin is prepared in MHB across the wells of a 96-well plate.

  • Each well is then inoculated with the standardized E. coli suspension.

  • A positive control well (containing bacteria and broth but no antibiotic) and a negative control well (containing broth only) are included.

  • The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of ampicillin at which there is no visible growth (turbidity) of E. coli.

Time-Kill Curve Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Ampicillin stock solution

  • Log-phase growth culture of E. coli

  • Sterile tubes or flasks

  • Incubator with shaking capabilities (35°C ± 2°C)

  • Apparatus for performing viable cell counts (e.g., agar (B569324) plates, spreader, etc.)

Procedure:

  • A starting inoculum of E. coli (typically around 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in MHB.

  • Ampicillin is added at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control tube with no antibiotic is also included.

  • The cultures are incubated with shaking at 35°C ± 2°C.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each culture.

  • Serial dilutions of the aliquots are plated onto agar plates to determine the number of viable bacteria (CFU/mL).

  • The results are plotted as log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Visualizations

Hydrolysis_and_Action cluster_0 In Vivo Administration cluster_1 Systemic Circulation cluster_2 Bacterial Cell This compound This compound Ampicillin Ampicillin This compound->Ampicillin Hydrolysis by Esterases PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Inhibition CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of this compound to Ampicillin Conversion and Action.

MIC_Workflow start Start prep_amp Prepare Serial Dilutions of Ampicillin start->prep_amp prep_ecoli Standardize E. coli Inoculum start->prep_ecoli inoculate Inoculate Microtiter Plate prep_amp->inoculate prep_ecoli->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read Read Results Visually incubate->read end Determine MIC read->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

References

Cross-Resistance Between Talampicillin and Other Beta-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of Talampicillin and other beta-lactam antibiotics, supported by experimental data. This compound, a prodrug of ampicillin (B1664943), shares its resistance profile with ampicillin. Therefore, bacterial resistance to ampicillin directly translates to resistance to this compound. This document delves into the mechanisms of resistance, presents comparative quantitative data, and outlines the experimental protocols used to derive this information.

Introduction to Beta-Lactam Resistance

Beta-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, are a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. However, the emergence and spread of bacterial resistance to beta-lactams pose a significant threat to public health. Cross-resistance, where resistance to one beta-lactam antibiotic confers resistance to others, is a common and clinically important phenomenon.

The primary mechanisms that drive cross-resistance to beta-lactam antibiotics are:

  • Enzymatic Degradation by Beta-Lactamases: Bacteria can produce a wide variety of beta-lactamase enzymes that hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic. The substrate specificity of these enzymes determines the spectrum of cross-resistance.

  • Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of beta-lactam antibiotics to their target. This mechanism is particularly significant in methicillin-resistant Staphylococcus aureus (MRSA).

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels in Gram-negative bacteria, can restrict the entry of beta-lactam antibiotics into the cell.

  • Efflux Pumps: Bacteria can actively transport beta-lactam antibiotics out of the cell using efflux pumps, preventing them from reaching their PBP targets.

Comparative Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of ampicillin (the active form of this compound) and other beta-lactam antibiotics against various resistant bacterial strains. A higher MIC value indicates greater resistance.

Table 1: Comparative MICs (µg/mL) against Extended-Spectrum Beta-Lactamase (ESBL)-Producing Escherichia coli

AntibioticMIC RangeMIC50MIC90
Ampicillin32 - >1000>256>1000
Piperacillin32 - >256128>256
Piperacillin/Tazobactam4 - 641632
Cefotaxime16 - >256128>256
Ceftazidime8 - 25664128
Cefepime2 - 64832
Imipenem0.125 - 10.250.5
Meropenem0.06 - 0.50.1250.25

MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively. Data compiled from multiple sources.

Table 2: Comparative MICs (µg/mL) against Carbapenem-Resistant Klebsiella pneumoniae

AntibioticMIC RangeMIC50MIC90
Ampicillin>256>256>256
Piperacillin/Tazobactam64 - >256128>256
Cefotaxime>256>256>256
Ceftazidime128 - >256>256>256
Cefepime32 - >256128>256
Imipenem8 - >12832>128
Meropenem16 - >12864>128

Data compiled from multiple sources.

Table 3: Comparative MICs (µg/mL) against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC RangeMIC50MIC90
Ampicillin16 - >25664128
Oxacillin4 - >25632>256
Cefazolin16 - >12864128
Ceftaroline0.25 - 20.51
Imipenem8 - >643264
Vancomycin (Control)0.5 - 212

Data compiled from multiple sources.

Experimental Protocols

The determination of cross-resistance is primarily achieved through antimicrobial susceptibility testing (AST). The gold standard method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of antibiotics in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Antibiotic stock solutions of known concentration

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to yield approximately 5 x 105 colony-forming units (CFU)/mL in the final well volume)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Dilutions: a. Dispense 50 µL of sterile broth into all wells of the microtiter plate. b. Add 50 µL of the antibiotic stock solution (at twice the highest desired final concentration) to the first well of each row. c. Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well containing the antibiotic. This will result in a range of antibiotic concentrations in a final volume of 50 µL per well.

  • Inoculation: a. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline. b. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/mL. c. Within 15 minutes of preparation, add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL. This will also dilute the antibiotic concentrations to their final desired values.

  • Controls: a. Include a growth control well containing only broth and the bacterial inoculum (no antibiotic). b. Include a sterility control well containing only broth.

  • Incubation: a. Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: a. After incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Mechanisms of Cross-Resistance: Visualized Pathways

The following diagrams, generated using the DOT language, illustrate the key molecular pathways of beta-lactam resistance that lead to cross-resistance.

Beta-Lactamase-Mediated Hydrolysis

Beta-lactamases are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. Their substrate specificities vary, which dictates the cross-resistance patterns observed.

Beta_Lactamase_Classification ClassA Class A (e.g., TEM, SHV, CTX-M) Penicillins Penicillins (e.g., Ampicillin) ClassA->Penicillins Cephalosporins Cephalosporins (e.g., Cefotaxime) ClassA->Cephalosporins ClassB Class B (Metallo-β-lactamases, e.g., NDM, VIM, IMP) ClassB->Penicillins ClassB->Cephalosporins Carbapenems Carbapenems (e.g., Imipenem) ClassB->Carbapenems ClassC Class C (AmpC) ClassC->Cephalosporins ClassD Class D (Oxacillinases, e.g., OXA-48) ClassD->Penicillins ClassD->Carbapenems Some variants Monobactams Monobactams (e.g., Aztreonam)

Caption: Classification of beta-lactamases and their primary substrates.

PBP2a-Mediated Resistance in MRSA

In MRSA, the acquisition of the mecA gene leads to the production of a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for most beta-lactam antibiotics, allowing the bacterium to continue cell wall synthesis even in their presence.

PBP2a_Mechanism cluster_workflow PBP2a-Mediated Resistance Workflow BetaLactam Beta-Lactam Antibiotic (e.g., Ampicillin, Oxacillin) NormalPBP Normal PBPs BetaLactam->NormalPBP Binds and Inhibits PBP2a PBP2a (mecA gene product) BetaLactam->PBP2a Low Affinity - No Inhibition CellWall Peptidoglycan Synthesis NormalPBP->CellWall Blocked ContinuedSynthesis Continued Peptidoglycan Synthesis PBP2a->ContinuedSynthesis CellLysis Cell Lysis CellWall->CellLysis Survival Bacterial Survival (Resistance) ContinuedSynthesis->Survival

Caption: Mechanism of PBP2a-mediated resistance to beta-lactams in MRSA.

Conclusion

The cross-resistance between this compound (ampicillin) and other beta-lactam antibiotics is a complex issue driven by multiple molecular mechanisms. As demonstrated by the MIC data, resistance to ampicillin, particularly through the production of broad-spectrum beta-lactamases, often leads to cross-resistance to other penicillins and cephalosporins. Carbapenems generally remain effective against many ampicillin-resistant strains, except for those producing carbapenemases. In MRSA, the presence of PBP2a confers broad resistance to most beta-lactams. A thorough understanding of these resistance mechanisms and the specific cross-resistance patterns is crucial for the effective clinical use of beta-lactam antibiotics and for the development of new therapeutic strategies to combat antimicrobial resistance.

Validation of a Novel Spectrophotometric Method for Rapid Talampicillin Detection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive validation of a new, rapid, and cost-effective UV-Vis spectrophotometric method for the quantitative determination of Talampicillin. The performance of this novel method is compared with established analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing researchers, scientists, and drug development professionals with the data necessary to evaluate its suitability for their applications.

Introduction

This compound is a prodrug of the beta-lactam antibiotic ampicillin (B1664943), designed to improve its oral bioavailability. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. While chromatographic methods like HPLC and LC-MS/MS are highly sensitive and specific, they often involve expensive instrumentation, complex sample preparation, and longer analysis times.[1][2][3][4] This guide introduces a new UV-Vis spectrophotometric method as a viable alternative for routine analysis.

Comparative Analysis of Analytical Methods

The performance of the new UV-Vis spectrophotometric method was validated according to the International Conference on Harmonisation (ICH) guidelines and compared against a standard RP-HPLC-UV method and a highly sensitive LC-MS/MS method.[5] The key validation parameters are summarized in the table below.

Parameter New UV-Vis Spectrophotometric Method RP-HPLC-UV Method LC-MS/MS Method
Linearity Range 5 - 40 µg/mL0.5 - 50 µg/mL[6]2 - 2000 ng/mL[7]
Correlation Coefficient (r²) 0.99950.9999[6]> 0.995
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%93.8% - 112.1%[7]
Precision (% RSD) < 2.0%< 2.0%< 15%[8]
Limit of Detection (LOD) 0.5 µg/mL0.018 - 0.03 µg/mL[6]0.2 ng/mL[7]
Limit of Quantification (LOQ) 1.5 µg/mL0.056 - 0.09 µg/mL[6]2 ng/mL[7]
Analysis Time ~ 5 minutes~ 15 minutes~ 7 minutes[8]

Experimental Protocols

Detailed methodologies for the validation of the new UV-Vis spectrophotometric method are provided below.

New UV-Vis Spectrophotometric Method
  • Principle: The method is based on the reaction of this compound with a specific chromogenic agent in an acidic medium, leading to the formation of a colored complex with a maximum absorbance at a specific wavelength.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Reagents: this compound reference standard, 0.1 M Hydrochloric acid, Chromogenic agent solution.

  • Standard Solution Preparation: A stock solution of this compound (100 µg/mL) is prepared in 0.1 M HCl. Working standards are prepared by serial dilution.

  • Sample Preparation: The sample containing this compound is dissolved in 0.1 M HCl, filtered, and diluted to a suitable concentration.

  • Procedure: To 1 mL of the sample or standard solution, 1 mL of the chromogenic agent is added. The mixture is incubated for 10 minutes at room temperature, and the absorbance is measured at the wavelength of maximum absorption against a reagent blank.

  • Validation Parameters:

    • Linearity: Assessed by analyzing a series of concentrations of the reference standard.

    • Accuracy: Determined by the standard addition method.

    • Precision: Evaluated by replicate analyses of a single sample (repeatability) and on different days (intermediate precision).

    • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

Comparative RP-HPLC-UV Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH 5.0).[9]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at a specified wavelength (e.g., 230 nm).[10]

  • Injection Volume: 20 µL.

Comparative LC-MS/MS Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.[8]

  • Column: A suitable UPLC/HPLC column (e.g., C18).

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.[11]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and an internal standard.

Visualizations

Experimental Workflow for Method Validation

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Comparative Analysis A Define Analytical Target Profile B Select Analytical Technique (UV-Vis) A->B D Specificity C Optimize Method Parameters B->C E Linearity C->D C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Performance Comparison with HPLC & LC-MS/MS K Data Analysis & Reporting J->K

Caption: Workflow for the validation of the new analytical method.

Mechanism of Action of Beta-Lactam Antibiotics

G cluster_0 Bacterial Cell cluster_1 Antibiotic Action PBP Penicillin-Binding Protein (PBP) CW Cell Wall Synthesis (Cross-linking) PBP->CW Catalyzes CL Cell Lysis CW->CL Disruption leads to BL Beta-Lactam Antibiotic (e.g., Ampicillin from this compound) BL->PBP Inhibits

Caption: Inhibition of bacterial cell wall synthesis by beta-lactam antibiotics.

Conclusion

The new UV-Vis spectrophotometric method for the determination of this compound is simple, rapid, accurate, and precise. While HPLC and LC-MS/MS offer lower detection limits, the proposed spectrophotometric method is a cost-effective and efficient alternative for routine quality control analysis where high sensitivity is not a prerequisite. The data presented in this guide demonstrates that the new method is fit for its intended purpose and provides a valuable tool for pharmaceutical analysis.

References

Comparative Bioavailability of Talampicillin: A Focus on the Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Talampicillin, a prodrug of the broad-spectrum antibiotic ampicillin (B1664943), was developed to enhance oral bioavailability. This guide provides a comparative analysis of the bioavailability of this compound, focusing on the commonly studied hydrochloride salt, in relation to its parent compound, ampicillin. Extensive literature searches did not yield publicly available data directly comparing the bioavailability of different salt forms of this compound, such as the hydrochloride versus the napsylate salt. Therefore, this comparison focuses on the well-documented advantages of this compound hydrochloride over ampicillin.

This compound is an ester of ampicillin that is readily hydrolyzed in the gastrointestinal tract and blood to release ampicillin, the active moiety.[1] This mechanism of action as a prodrug significantly improves its absorption from the gut.[1]

Key Findings on Bioavailability

Studies have consistently demonstrated that the oral administration of this compound results in significantly higher plasma concentrations of ampicillin compared to the administration of ampicillin itself.[2] In fasting human volunteers, this compound administration led to ampicillin serum concentrations that were 2.5 to 3 times greater than those achieved with ampicillin.[2]

One study comparing 250 mg equivalent doses of this compound hydrochloride, amoxicillin (B794), and ampicillin in healthy, fasting volunteers found that the maximum plasma levels of ampicillin from this compound hydrochloride were 2.8 times higher than those from ampicillin. Furthermore, the Area Under the Curve (AUC), a measure of total drug exposure, was greater for this compound hydrochloride than for both amoxicillin and ampicillin.[3]

Data Presentation

The following table summarizes the key pharmacokinetic parameters of ampicillin following the oral administration of this compound hydrochloride and ampicillin.

ParameterThis compound Hydrochloride (250 mg equivalent dose)Ampicillin (250 mg dose)Reference
Maximum Plasma Concentration (Cmax) ~2.8 times higher than ampicillin-[3]
Time to Maximum Concentration (Tmax) 1 hourNot specified[4]
Area Under the Curve (AUC) Greater than ampicillinLowest of the compared drugs[3]
Urinary Excretion (as penicillin) 1.55 times higher than ampicillin-[3]
Total Urinary Excretion (including metabolites) 61% (within 6 hours)42% (within 6 hours)[3]

Experimental Protocols

The data presented is primarily derived from randomized, crossover clinical studies involving healthy adult volunteers. A typical experimental protocol is as follows:

  • Subject Population: Healthy adult male and/or female volunteers.

  • Study Design: A randomized, crossover design where each subject receives single oral doses of this compound hydrochloride and ampicillin in separate study periods, with a washout period in between.

  • Dosing: Subjects are typically in a fasted state before drug administration. A single oral dose (e.g., equivalent to 250 mg of ampicillin) is administered with a standardized volume of water.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) to determine the plasma concentration of ampicillin. Urine samples are also collected over a specified period (e.g., 6 hours) to measure the excretion of ampicillin and its metabolites.

  • Analytical Method: The concentration of ampicillin in plasma and urine is determined using a validated analytical method, such as a biological assay or high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The collected data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using a one-compartment open model.

Mandatory Visualization

This compound Absorption and Hydrolysis Pathway

Talampicillin_Pathway Oral Oral Administration of this compound HCl GI Gastrointestinal Tract Oral->GI Ingestion IntestinalWall Intestinal Wall (Hydrolysis by Esterases) GI->IntestinalWall Absorption Bloodstream Systemic Circulation (Active Ampicillin) IntestinalWall->Bloodstream Target Site of Infection (Bacterial Cell Wall Synthesis Inhibition) Bloodstream->Target Excretion Renal Excretion Bloodstream->Excretion

Caption: Metabolic pathway of this compound from oral administration to systemic action.

Experimental Workflow for Bioavailability Studydot

// Nodes Start [label="Volunteer Recruitment\n& Screening", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomized Crossover\nAssignment", fillcolor="#FBBC05", fontcolor="#202124"]; Dosing1 [label="Fasting & Dosing:\nthis compound HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sampling1 [label="Blood & Urine\nSample Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washout [label="Washout Period", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dosing2 [label="Fasting & Dosing:\nAmpicillin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sampling2 [label="Blood & Urine\nSample Collection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Sample Analysis\n(e.g., HPLC)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; PK [label="Pharmacokinetic\nAnalysis (Cmax, Tmax, AUC)", fillcolor="#202124", fontcolor="#FFFFFF"]; End [label="Comparative Bioavailability\nReport", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Randomization; Randomization -> Dosing1; Dosing1 -> Sampling1; Sampling1 -> Washout; Washout -> Dosing2; Dosing2 -> Sampling2; Sampling1 -> Analysis [style=dashed]; Sampling2 -> Analysis; Analysis -> PK; PK -> End; }

References

In Vivo Performance of Talampicillin and Pivampicillin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of two orally administered ampicillin (B1664943) prodrugs, Talampicillin and Pivampicillin. Both were designed to improve the bioavailability of ampicillin. This document summarizes key pharmacokinetic data from experimental studies, details the methodologies employed in these studies, and visualizes the metabolic pathways and experimental workflows.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key in vivo pharmacokinetic parameters of this compound and Pivampicillin from studies in healthy human volunteers and horses. These prodrugs are designed to be rapidly hydrolyzed in the body to release the active antibiotic, ampicillin. The data presented reflects the concentration and excretion of ampicillin in the body following the administration of the respective prodrugs.

Table 1: Comparison of Peak Serum Ampicillin Concentration and Time to Peak

ProdrugDose (Ampicillin Equivalent)Peak Serum Concentration (Cmax) of Ampicillin (µg/mL)Time to Peak Concentration (Tmax) (hours)SpeciesReference
Pivampicillin 400 mg7.1Not specifiedHuman[1]
This compound 250 mg~2x that of Ampicillin1Human[2]
Pivampicillin 250 mg6.8~0.93Human[3]
Ampicillin 250 mg1.96~1.4Human[3]

Table 2: Bioavailability and Urinary Excretion of Ampicillin

ProdrugDose (Ampicillin Equivalent)Absolute Oral Bioavailability (%)Urinary Excretion (% of dose as Ampicillin)SpeciesReference
Pivampicillin 15 mg/kg31Not specifiedHorse[4]
This compound 15 mg/kg23Not specifiedHorse[4]
Pivampicillin 250 mgNot specified67 - 73Human[3]
Ampicillin 250 mgNot specified25 - 29Human[3]

Experimental Protocols

The data presented in this guide is derived from in vivo studies, primarily employing a randomized, crossover design. Below are detailed methodologies typical of these key experiments.

Pharmacokinetic Study in Human Volunteers

This protocol is a synthesized representation based on common practices in the cited studies for comparing oral antibiotic formulations.

  • Study Design: A randomized, open-label, crossover study is typically employed. This design allows each subject to serve as their own control, minimizing inter-individual variability. A washout period of at least one week is incorporated between the administration of each drug to ensure complete elimination of the previous drug.

  • Subjects: Healthy adult volunteers, often male, are recruited. Exclusion criteria typically include a history of penicillin allergy, gastrointestinal disorders, or recent use of other medications. Informed consent is obtained from all participants.

  • Drug Administration: Subjects are usually required to fast overnight before drug administration. A single oral dose of either this compound or Pivampicillin (with doses equimolar to a standard ampicillin dose, e.g., 250 mg or 400 mg) is administered with a standardized volume of water.

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points. These typically include a pre-dose sample (0 hours) and multiple post-dose samples at intervals such as 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Urine Sampling: Total urine is collected at specified intervals for a period of up to 24 hours post-administration (e.g., 0-2, 2-4, 4-6, 6-8, 8-12, and 12-24 hours). The volume of urine for each interval is recorded, and an aliquot is stored frozen until analysis.

  • Drug Concentration Analysis: The concentration of ampicillin in plasma and urine samples is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Sample Preparation: Plasma samples are typically deproteinized, often using perchloric acid or acetonitrile, followed by centrifugation to remove precipitated proteins. Urine samples are often diluted with the mobile phase before injection.

    • Chromatographic Conditions: A C18 reverse-phase column is commonly used. The mobile phase is typically a buffer solution (e.g., phosphate (B84403) buffer) mixed with an organic solvent like acetonitrile. The flow rate is maintained at a constant rate (e.g., 1.0 mL/min), and the eluent is monitored at a specific UV wavelength for ampicillin (e.g., 210-230 nm).

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, and the area under the plasma concentration-time curve (AUC). The percentage of the administered dose excreted unchanged in the urine is calculated from the urine concentration data.

  • Statistical Analysis: Statistical methods, such as analysis of variance (ANOVA) appropriate for a crossover design, are used to compare the pharmacokinetic parameters of the different drug formulations.

Visualizations

Metabolic Pathways

Both this compound and Pivampicillin are prodrugs that are inactive in their administered form. They are designed to be absorbed from the gastrointestinal tract and then rapidly hydrolyzed by esterases present in the intestinal wall, blood, and other tissues to release the active moiety, ampicillin.

Metabolic_Pathway cluster_this compound This compound Metabolism cluster_pivampicillin Pivampicillin Metabolism This compound This compound Ampicillin_T Ampicillin (Active) This compound->Ampicillin_T Esterase Hydrolysis Metabolite_T 2-Hydroxymethylbenzoic Acid This compound->Metabolite_T Esterase Hydrolysis Pivampicillin Pivampicillin Ampicillin_P Ampicillin (Active) Pivampicillin->Ampicillin_P Esterase Hydrolysis Metabolite_P1 Formaldehyde Pivampicillin->Metabolite_P1 Esterase Hydrolysis Metabolite_P2 Pivalic Acid Pivampicillin->Metabolite_P2 Esterase Hydrolysis

Caption: Metabolic pathways of this compound and Pivampicillin to active Ampicillin.

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative in vivo pharmacokinetic study of oral antibiotics.

Experimental_Workflow cluster_study_design Study Design and Execution cluster_analysis Sample and Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization to Treatment Sequence Subject_Recruitment->Randomization Drug_Admin_A Administer Drug A (e.g., this compound) Randomization->Drug_Admin_A Washout Washout Period Drug_Admin_B Administer Drug B (e.g., Pivampicillin) Washout->Drug_Admin_B Sampling Blood and Urine Sampling Drug_Admin_A->Sampling Drug_Admin_B->Sampling Sampling->Washout Sample_Processing Sample Processing (Centrifugation, Storage) Sampling->Sample_Processing HPLC_Analysis HPLC Analysis for Ampicillin Concentration Sample_Processing->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Excretion) HPLC_Analysis->PK_Analysis Stat_Analysis Statistical Comparison PK_Analysis->Stat_Analysis

Caption: General workflow for a crossover pharmacokinetic study.

References

Head-to-head clinical trial data of Talampicillin versus other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Talampicillin, a phthalidyl ester of ampicillin (B1664943), was developed to enhance the oral absorption of its parent compound.[1] As a prodrug, it is hydrolyzed in the intestinal mucosa to release ampicillin, the active antibacterial agent.[2][3] This guide provides a comparative overview of this compound's performance against other antibiotics, primarily ampicillin and amoxicillin (B794), based on available head-to-head clinical trial data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its relative efficacy, safety, and pharmacokinetic profile.

I. Clinical Efficacy

Clinical trials have demonstrated that this compound at a lower dosage has comparable clinical and bacteriological effectiveness to ampicillin in treating various bacterial infections.[4]

Table 1: Comparative Clinical Efficacy of this compound

AntibioticDosageDurationPatient PopulationIndicationsClinical EffectivenessReference
This compound Equivalent to 125 mg ampicillin, 4x daily6 daysGeneral practice patientsRespiratory tract infections, skin diseases, urinary tract infectionsAs effective as ampicillin[4]
Ampicillin 250 mg, 4x daily6 daysGeneral practice patientsRespiratory tract infections, skin diseases, urinary tract infectionsAs effective as this compound[4]
This compound Not specifiedNot specifiedPatients with oral infectionsOral infections82.9% (physician-rated), 79.2% (controller-rated)[5]
Lenampicillin (B1674722) Not specifiedNot specifiedPatients with oral infectionsOral infections84.2% (physician-rated), 77.5% (controller-rated)[5]

A study on urinary tract infections in children found that while this compound was effective for treatment, it was not recommended for prophylaxis due to the rapid emergence of ampicillin-resistant bowel coliforms.[6] In the treatment of urinary tract infections, 38 out of 47 cases were successfully eradicated with a seven-day course of this compound.[2][3][7]

II. Side Effect Profile

A significant advantage of this compound observed in clinical trials is a reduced incidence of diarrhea compared to ampicillin, despite a similar overall incidence of side effects.[4]

Table 2: Comparative Side Effect Profile

AntibioticOverall Incidence of Side EffectsIncidence of DiarrheaOther Reported Side EffectsReference
This compound Similar to ampicillinSignificantly reduced compared to ampicillinStomach ache, skin rash (rare)[4][8]
Ampicillin Similar to this compoundHigher than this compoundNot specified[4]
This compound 4.0%Not specifiedNot specified[5]
Lenampicillin 5.5%Not specifiedNot specified[5]

III. Pharmacokinetic Parameters

Pharmacokinetic studies reveal that this compound is more rapidly and completely absorbed than ampicillin, leading to higher peak serum concentrations of ampicillin.[8][9]

Table 3: Comparative Pharmacokinetic Parameters (Oral Administration)

ParameterThis compoundAmoxicillinAmpicillinReference
Maximum Plasma Level (Cmax) 2.8 times higher than ampicillin1.45 times higher than ampicillin-[9]
Area Under the Curve (AUC) Greater than amoxicillin and ampicillinLower than this compoundLowest of the three[9]
Total Urinary Excretion (6 hours) 61%67%42%[9]
Mean Peak Serum Concentration Approximately twice that of an equivalent ampicillin doseNot specified-[2][3]

One study noted a maximum serum peak for this compound of 4.2 µg/ml at 0.5 hours, while for ampicillin it was 4.6 µg/ml at 1 hour.[10][11] Another study reported average serum concentrations at 0.5, 1, 2, 4, and 6 hours after a 250 mg dose of this compound as 1.47, 1.57, 0.96, 0.48, and 0 µg/ml, respectively, compared to 0.2, 0.7, 0.63, 0.41, and 0 µg/ml for ampicillin.[8]

IV. Experimental Protocols

Detailed experimental protocols are often not fully available in abstracts. However, based on the provided information, a general methodology for the cited clinical trials can be summarized.

Pharmacokinetic Study Protocol Example: [9]

A randomized, triple crossover study was conducted with nine fasting healthy male volunteers. Each volunteer received 250 mg equivalent doses of this compound hydrochloride, amoxicillin, and ampicillin orally. Plasma levels were analyzed using a one-compartment open model to determine pharmacokinetic parameters, including the area under the plasma concentration curve (AUC) and urinary excretion.

Clinical Efficacy and Safety Trial Protocol Example: [4]

A comparative study in a general practice setting where patients were treated with either this compound hydrochloride (equivalent to 125 mg of ampicillin four times daily) or ampicillin (250 mg four times daily) for six days. The study assessed both clinical and bacteriological effectiveness, as well as the incidence of side effects, with a particular focus on diarrhea.

V. Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for a comparative clinical trial.

Talampicillin_Mechanism Mechanism of this compound Action This compound This compound (Oral Administration) IntestinalMucosa Intestinal Mucosa This compound->IntestinalMucosa Hydrolysis Hydrolysis by Esterases IntestinalMucosa->Hydrolysis Ampicillin Ampicillin (Active Form) Hydrolysis->Ampicillin SystemicCirculation Systemic Circulation Ampicillin->SystemicCirculation PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP binds to BacterialCell Bacterial Cell SystemicCirculation->BacterialCell BacterialCell->PBP CellWall Inhibition of Cell Wall Synthesis PBP->CellWall BacterialLysis Bacterial Lysis CellWall->BacterialLysis

Caption: Mechanism of this compound as a prodrug of Ampicillin.

Clinical_Trial_Workflow Generalized Comparative Clinical Trial Workflow PatientRecruitment Patient Recruitment with Bacterial Infection Randomization Randomization PatientRecruitment->Randomization GroupA Group A: this compound Treatment Randomization->GroupA GroupB Group B: Comparator Antibiotic (e.g., Ampicillin) Randomization->GroupB TreatmentPeriod Treatment Period (e.g., 6 days) GroupA->TreatmentPeriod GroupB->TreatmentPeriod DataCollection Data Collection TreatmentPeriod->DataCollection ClinicalAssessment Clinical Assessment (Efficacy) DataCollection->ClinicalAssessment BacteriologicalAssessment Bacteriological Assessment DataCollection->BacteriologicalAssessment AdverseEventMonitoring Adverse Event Monitoring (Safety) DataCollection->AdverseEventMonitoring DataAnalysis Data Analysis ClinicalAssessment->DataAnalysis BacteriologicalAssessment->DataAnalysis AdverseEventMonitoring->DataAnalysis Results Results and Conclusion DataAnalysis->Results

Caption: Generalized workflow of a head-to-head clinical trial.

References

Comparative Analysis of Talampicillin's Effect on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Talampicillin on the human gut microbiota, with ampicillin (B1664943) as the primary comparator. This compound, a prodrug of ampicillin, was designed for enhanced oral absorption, which theoretically minimizes its impact on the intestinal flora. This guide synthesizes available data to evaluate this claim.

Executive Summary

This compound is an ester of ampicillin that is readily hydrolyzed to release ampicillin after absorption in the gastrointestinal tract.[1][2] This mechanism of action leads to a greater bioavailability of ampicillin compared to equivalent doses of ampicillin itself.[3] Consequently, early clinical studies suggest that this compound has a less pronounced effect on the fecal flora compared to ampicillin.[1][2] While modern quantitative analysis of this compound's impact on the gut microbiome is limited, studies on ampicillin reveal significant alterations, including decreased bacterial diversity and shifts in the composition of major phyla.

Comparative Data on Gut Microbiota Alterations

The following tables summarize the observed effects of this compound and ampicillin on the gut microbiota. It is important to note that the data for this compound are largely qualitative and derived from older studies, while the data for ampicillin include more recent quantitative analyses.

Table 1: Qualitative Comparison of this compound and Ampicillin Effects on Fecal Flora

FeatureThis compoundAmpicillinReference
Overall Impact Less effect on fecal floraMarked changes in colon microflora[1]
Diarrhea Incidence Significantly reducedMore common[4]
Overgrowth of Candida spp. Not observedAccompanied diarrhea[1]
Overgrowth of Staphylococcus aureus Not observed-[1]

Table 2: Quantitative Effects of Ampicillin on Gut Microbiota Composition

Phylum/GenusDirection of ChangeMagnitude of ChangeReference
Firmicutes Decrease-[5]
Bacteroidetes Increase-[5]
Bifidobacterium spp. SuppressionConsiderable[6]
Streptococcus spp. SuppressionConsiderable[6]
Lactobacillus spp. SuppressionConsiderable[6]
Klebsiella spp. Increase (often replacing E. coli)Frequent[6]

Experimental Protocols

1. Study Design: A randomized, controlled trial comparing the effects of this compound and ampicillin on the gut microbiota of healthy volunteers.

2. Sample Collection: Fecal samples are collected at baseline (before antibiotic administration), during treatment, and at several time points post-treatment to assess the recovery of the microbiota.

3. DNA Extraction: Bacterial DNA is extracted from fecal samples using commercially available kits.

4. 16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

5. Bioinformatic Analysis:

  • Quality control: Raw sequencing reads are filtered to remove low-quality sequences.
  • OTU picking: Sequences are clustered into Operational Taxonomic Units (OTUs) based on sequence similarity.
  • Taxonomic assignment: OTUs are assigned to bacterial taxa using a reference database (e.g., Greengenes, SILVA).
  • Diversity analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated.
  • Statistical analysis: Statistical tests are used to identify significant differences in the abundance of specific taxa and diversity indices between the treatment groups.

Visualizations

Experimental Workflow

G cluster_0 Study Setup cluster_1 Intervention cluster_2 Data Collection & Analysis Participant Recruitment Participant Recruitment Baseline Sampling Baseline Sampling Participant Recruitment->Baseline Sampling Randomization Randomization Baseline Sampling->Randomization This compound Group This compound Group Randomization->this compound Group Ampicillin Group Ampicillin Group Randomization->Ampicillin Group Placebo Group Placebo Group Randomization->Placebo Group Fecal Sampling Fecal Sampling This compound Group->Fecal Sampling During & Post-treatment Ampicillin Group->Fecal Sampling During & Post-treatment Placebo Group->Fecal Sampling During & Post-treatment DNA Extraction DNA Extraction Fecal Sampling->DNA Extraction 16S rRNA Sequencing 16S rRNA Sequencing DNA Extraction->16S rRNA Sequencing Bioinformatic Analysis Bioinformatic Analysis 16S rRNA Sequencing->Bioinformatic Analysis Statistical Comparison Statistical Comparison Bioinformatic Analysis->Statistical Comparison Results Results Statistical Comparison->Results

Caption: A generalized workflow for a clinical trial comparing the effects of antibiotics on the gut microbiota.

Signaling Pathways

Information on specific signaling pathways directly affected by this compound is not available. However, dysbiosis induced by broad-spectrum antibiotics like ampicillin can impact host signaling pathways, primarily through alterations in microbial metabolites and interactions with the host immune system.

G Beta-Lactam Antibiotics (e.g., Ampicillin) Beta-Lactam Antibiotics (e.g., Ampicillin) Gut Microbiota Dysbiosis Gut Microbiota Dysbiosis Beta-Lactam Antibiotics (e.g., Ampicillin)->Gut Microbiota Dysbiosis Reduced Beneficial Bacteria Reduced Beneficial Bacteria Gut Microbiota Dysbiosis->Reduced Beneficial Bacteria Increased Opportunistic Pathogens Increased Opportunistic Pathogens Gut Microbiota Dysbiosis->Increased Opportunistic Pathogens Altered Metabolite Production Altered Metabolite Production Gut Microbiota Dysbiosis->Altered Metabolite Production Immune System Modulation Immune System Modulation Increased Opportunistic Pathogens->Immune System Modulation Altered Metabolite Production->Immune System Modulation Inflammatory Signaling Pathways Inflammatory Signaling Pathways Immune System Modulation->Inflammatory Signaling Pathways

Caption: A simplified diagram illustrating the potential impact of beta-lactam antibiotics on host signaling pathways via gut microbiota dysbiosis.

Conclusion

The available evidence, though dated, consistently suggests that this compound has a milder impact on the gut microbiota than ampicillin, likely due to its superior absorption profile. This is supported by clinical observations of a lower incidence of diarrhea. However, there is a clear need for modern, quantitative studies employing techniques such as 16S rRNA or shotgun metagenomic sequencing to provide a more definitive and detailed comparative analysis of the effects of this compound and other beta-lactam antibiotics on the complex ecosystem of the human gut. Such studies would be invaluable for informing clinical practice and the development of next-generation antibiotics with minimized off-target effects.

References

Validating Talampicillin's Mechanism of Action Using Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Talampicillin, a prodrug of the beta-lactam antibiotic ampicillin (B1664943).[1][2][3][4] By leveraging targeted genetic knockouts in model organisms like Escherichia coli, researchers can definitively confirm that the drug's antibacterial properties are mediated through the inhibition of specific Penicillin-Binding Proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[5][6][7][8][9]

Background: The Mechanism of Action of this compound

This compound is an orally administered ester prodrug designed to improve the bioavailability of ampicillin.[1][5][10] Upon absorption in the gastrointestinal tract, esterases rapidly hydrolyze this compound, releasing the active compound, ampicillin, into circulation.[3][5][10]

Ampicillin exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.[6] It achieves this by forming a stable covalent bond with the active site of Penicillin-Binding Proteins (PBPs).[5][6][8][11] This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall, loss of structural integrity, and eventual cell lysis due to osmotic pressure.[6][11]

The diagram below illustrates this established pathway, which forms the basis of our validation hypothesis.

G cluster_host Host (Intestinal Wall/Bloodstream) cluster_bacterium Bacterial Cell This compound This compound (Oral Prodrug) esterases Esterases This compound->esterases Hydrolysis ampicillin_active Ampicillin (Active Drug) esterases->ampicillin_active pbp Penicillin-Binding Proteins (PBPs) ampicillin_active->pbp Inhibits peptidoglycan Peptidoglycan Synthesis (Cell Wall Cross-linking) pbp->peptidoglycan Catalyzes lysis Cell Lysis pbp->lysis Inhibition leads to cell_wall Stable Cell Wall peptidoglycan->cell_wall

Caption: Mechanism of this compound activation and subsequent inhibition of bacterial cell wall synthesis.

Experimental Validation Using Genetic Knockouts

The core principle of this validation strategy is that if this compound's activity is dependent on specific PBPs, then bacterial strains lacking those specific PBP genes should exhibit increased resistance to the drug. By comparing the susceptibility of wild-type bacteria to isogenic knockout mutants, we can pinpoint the primary targets of the active ampicillin molecule.

The experimental workflow involves generating knockout mutants, performing susceptibility testing, and analyzing the comparative data.

G start Start: Select Model Organism (e.g., E. coli K-12) knockout Generate Isogenic Knockouts (e.g., ΔpbpA, ΔpbpB) via Homologous Recombination start->knockout culture Culture Strains: 1. Wild-Type (WT) 2. Knockout Strains (Δpbp) knockout->culture mic_assay Perform Minimum Inhibitory Concentration (MIC) Assays (Broth Microdilution) culture->mic_assay data_analysis Data Analysis: Compare MIC values between WT and Knockout Strains mic_assay->data_analysis conclusion Conclusion: Validate PBP as the functional target data_analysis->conclusion If MIC(Δpbp) > MIC(WT) alt_conclusion Alternative Conclusion: Mechanism may involve other targets data_analysis->alt_conclusion If MIC(Δpbp) ≈ MIC(WT)

Caption: Experimental workflow for validating this compound's mechanism of action via genetic knockouts.

Comparative Susceptibility Data

The following table summarizes expected outcomes from Minimum Inhibitory Concentration (MIC) assays. Data is presented for this compound and a comparator antibiotic, Cefixime (a 3rd generation cephalosporin (B10832234) with a different PBP affinity profile), against wild-type E. coli and knockout strains for key PBPs. A higher MIC value indicates greater resistance.

Strain / Target GeneDescriptionExpected MIC (µg/mL) - this compoundExpected MIC (µg/mL) - Cefixime
Wild-Type Unmodified E. coli K-1240.25
ΔpbpA (PBP1a) Knockout of a major transpeptidase.16-320.5
ΔmrcB (PBP1b) Knockout of a major transpeptidase.8-160.25
ΔpbpB (PBP3) Knockout of the essential septal transpeptidase.>64>16
ΔdacA (PBP5) Knockout of a non-essential carboxypeptidase.40.25

Interpretation:

  • A significant increase in this compound's MIC for strains lacking high-molecular-weight PBPs (1a, 1b, 3) would confirm these as primary targets.

  • The knockout of a non-essential PBP (PBP5) is not expected to alter the MIC, serving as a negative control.

  • Comparing with Cefixime helps delineate target specificity, as different beta-lactams have varying affinities for different PBPs.

Experimental Protocols

This protocol is based on the Lambda Red recombinase system for targeted gene replacement.

  • Primer Design: Design 50-70 base pair primers. The 5' ends should be homologous to the regions flanking the target PBP gene, and the 3' ends should anneal to a selectable antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance, KanR).

  • PCR Amplification: Amplify the KanR cassette using the designed primers to generate a linear DNA fragment with flanking homology arms.

  • Preparation of Electrocompetent Cells: Culture E. coli K-12 strain carrying the pKD46 plasmid (which expresses the Lambda Red genes under an arabinose-inducible promoter) to an OD600 of 0.4-0.6. Induce expression with L-arabinose. Prepare electrocompetent cells by washing with ice-cold sterile water and 10% glycerol.

  • Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.

  • Selection and Verification: Plate the transformed cells on Luria-Bertani (LB) agar (B569324) containing kanamycin at 30°C. Screen colonies for successful gene replacement via colony PCR using primers that flank the target gene locus. Confirm the knockout by Sanger sequencing.

  • Curing of Helper Plasmid: Cure the temperature-sensitive pKD46 plasmid by incubating the confirmed knockout strain at 37-42°C on LB agar without ampicillin.

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare Antibiotic Stock: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare Inoculum: Culture wild-type and knockout strains overnight. Dilute the overnight culture in CAMHB to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in CAMHB to test a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

  • Inoculation: Inoculate each well (including a growth control well with no antibiotic) with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm.

References

Benchmarking Talampicillin's performance against newer generation antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Talampicillin's Performance Profile

This compound, a prodrug of the broad-spectrum penicillin antibiotic ampicillin (B1664943), was developed to enhance oral absorption and bioavailability. While it has been a valuable therapeutic agent, the landscape of antibacterial chemotherapy has evolved significantly with the advent of newer antibiotic classes. This guide provides a comprehensive comparison of this compound's performance against contemporary oral antibiotics, including later-generation cephalosporins, fluoroquinolones, and macrolides. The following analysis is based on available in-vitro and clinical data, with a focus on antibacterial spectrum, pharmacokinetic properties, and clinical efficacy in common infections.

Section 1: Mechanism of Action - A Shared Foundation with Beta-Lactams

This compound, once hydrolyzed in the body to its active form, ampicillin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is characteristic of all beta-lactam antibiotics. Ampicillin specifically targets and acylates penicillin-binding proteins (PBPs), enzymes crucial for the final transpeptidation step in peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.

The signaling pathway for beta-lactam antibiotics, including ampicillin derived from this compound, is centered on the inhibition of peptidoglycan synthesis.

cluster_periplasm Periplasm cluster_antibiotic Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Lysis Cell Lysis Peptidoglycan->CellWall Peptidoglycan->Lysis Inhibition leads to This compound This compound (Oral) Ampicillin Ampicillin (Active Form) This compound->Ampicillin Hydrolysis in gut/blood Ampicillin->PBP Inhibits

Caption: Mechanism of this compound/Ampicillin Action.

Newer generation antibiotics, while sometimes sharing the beta-lactam core, often exhibit modifications that confer resistance to bacterial beta-lactamases or target different PBPs. Non-beta-lactam antibiotics, such as fluoroquinolones and macrolides, have entirely different mechanisms of action.

  • Fluoroquinolones inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[1][][3][4][5]

  • Macrolides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[6][7][8][9][10]

Section 2: Pharmacokinetic Profile

The primary advantage of this compound over ampicillin is its improved oral absorption. As a prodrug, it is more lipophilic and readily absorbed from the gastrointestinal tract, after which it is rapidly hydrolyzed to release ampicillin. This results in higher peak serum concentrations of ampicillin compared to oral administration of ampicillin itself.[11]

Pharmacokinetic ParameterThis compound (250 mg)Amoxicillin (B794) (250 mg)Ampicillin (250 mg)
Mean Peak Serum Concentration (Cmax) ~2.8 times higher than Ampicillin~1.45 times higher than AmpicillinBaseline
Area Under the Curve (AUC) Greater than Amoxicillin and AmpicillinIntermediateLowest
Urinary Excretion (6 hours) ~61%~67%~42%
Data derived from a comparative study in healthy volunteers.[11]

Newer oral antibiotics have been optimized for favorable pharmacokinetic profiles, often allowing for less frequent dosing. For instance, some fluoroquinolones and macrolides have longer half-lives, contributing to improved patient adherence.

Section 3: In-Vitro Performance Against Key Pathogens

The in-vitro efficacy of an antibiotic is a critical determinant of its potential clinical utility. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of ampicillin (the active form of this compound) and selected newer generation oral antibiotics against common pathogens in respiratory, urinary, and skin and soft tissue infections.

Respiratory Tract Infections
PathogenAmpicillin MIC (μg/mL)Cefuroxime (2nd Gen Ceph) MIC (μg/mL)Levofloxacin (Fluoroquinolone) MIC (μg/mL)Azithromycin (Macrolide) MIC (μg/mL)
Streptococcus pneumoniae0.03 - 8.00.03 - 4.00.5 - 2.00.015 - >256
Haemophilus influenzae0.25 - >320.5 - 8.00.015 - 1.00.5 - 4.0
Moraxella catarrhalis0.06 - >32≤0.06 - 4.00.015 - 0.5≤0.015 - 1.0
Urinary Tract Infections
PathogenAmpicillin MIC (μg/mL)Cefixime (3rd Gen Ceph) MIC (μg/mL)Ciprofloxacin (B1669076) (Fluoroquinolone) MIC (μg/mL)Fosfomycin MIC (μg/mL)
Escherichia coli2 - >1024≤0.12 - >128≤0.015 - >320.5 - >1024
Klebsiella pneumoniae2 - >1024≤0.12 - >128≤0.03 - >328 - >1024
Proteus mirabilis0.25 - 128≤0.12 - 8.0≤0.03 - 8.032 - >1024
Skin and Soft Tissue Infections
PathogenAmpicillin MIC (μg/mL)Cephalexin (1st Gen Ceph) MIC (μg/mL)Levofloxacin (Fluoroquinolone) MIC (μg/mL)Clindamycin (Lincosamide) MIC (μg/mL)
Staphylococcus aureus (MSSA)0.12 - 2.00.5 - 8.00.06 - 2.0≤0.06 - >4.0
Streptococcus pyogenes≤0.03 - 0.25≤0.12 - 1.00.25 - 2.0≤0.03 - 0.5

Note on Data: The MIC ranges presented are compiled from various surveillance studies and may vary based on geographic location and time due to evolving resistance patterns. Direct comparative studies of this compound are limited; therefore, ampicillin data is used as a proxy for its active form.

Section 4: Clinical Efficacy

Direct, large-scale, head-to-head clinical trials comparing this compound with the latest generation of oral antibiotics are scarce due to this compound being an older medication. However, historical clinical data and studies comparing ampicillin/amoxicillin with newer agents provide insights into its relative performance.

A network meta-analysis of randomized controlled trials for uncomplicated urinary tract infections suggested that fluoroquinolones like ciprofloxacin and gatifloxacin (B573) were the most effective treatments, while amoxicillin-clavulanate was among the least effective.[12][13] For skin and soft tissue infections, a meta-analysis found fluoroquinolones were not substantially more advantageous than beta-lactams.[14][15] In community-acquired pneumonia, beta-lactam monotherapy has been shown in some studies to be as effective as combination therapy with macrolides for less severe cases.[16][17][18][19]

Section 5: Experimental Protocols

The determination of in-vitro antibiotic performance relies on standardized and reproducible experimental methodologies. The following are detailed protocols for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of Antibiotic in Microtiter Plate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination.

Methodology:

  • Bacterial Strain Preparation: A standardized inoculum of the test bacterium (e.g., E. coli ATCC 25922, S. pneumoniae ATCC 49619) is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.

  • Antibiotic Dilution: Serial twofold dilutions of the antibiotic are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Minimum Bactericidal Concentration (MBC) Determination

This method determines the lowest concentration of an antibiotic that kills 99.9% of the initial bacterial inoculum.

Methodology:

  • Subculturing: Following MIC determination, a small aliquot (e.g., 10-100 μL) from each well showing no visible growth is subcultured onto an antibiotic-free agar (B569324) plate.

  • Incubation: The agar plates are incubated at 35 ± 2°C for 18-24 hours.

  • MBC Reading: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Section 6: Conclusion

This compound, through its active metabolite ampicillin, remains a broad-spectrum beta-lactam antibiotic. Its primary advantage lies in its enhanced oral bioavailability compared to ampicillin. However, the emergence of bacterial resistance, particularly through the production of beta-lactamases, has limited its empirical use in many clinical scenarios.

Newer generation oral antibiotics, including later-generation cephalosporins, fluoroquinolones, and macrolides, often offer a broader spectrum of activity against resistant pathogens, improved pharmacokinetic profiles allowing for more convenient dosing, and in some cases, better clinical efficacy. However, the choice of antibiotic should always be guided by local susceptibility patterns, the specific clinical indication, and patient factors. While this compound may still have a role in treating infections caused by susceptible organisms, its performance is generally benchmarked as inferior to many newer agents, especially in regions with high rates of antimicrobial resistance. The data presented in this guide serves as a comparative tool for researchers and drug development professionals in the ongoing effort to combat bacterial infections.

References

Safety Operating Guide

Personal protective equipment for handling Talampicillin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling Talampicillin, a prodrug of the beta-lactam antibiotic ampicillin (B1664943).[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the safe handling of this compound and to build a culture of safety and trust in the laboratory.

Personal Protective Equipment (PPE)

The primary hazard associated with this compound, like other beta-lactam antibiotics, is its potential to cause sensitization, leading to allergic reactions upon inhalation or skin contact.[2][3] Therefore, appropriate personal protective equipment is crucial.

Recommended PPE for Handling this compound

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respiratorTo prevent inhalation of dust or aerosols, which can cause respiratory sensitization.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To avoid skin contact, which can lead to skin sensitization and allergic reactions.[6][7]
Eye Protection Tightly fitting safety goggles with side-shieldsTo protect eyes from dust and potential splashes.[8]
Body Protection Laboratory coat or disposable overallsTo prevent contamination of personal clothing.[9]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and contamination.

Step-by-Step Handling Procedures

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store this compound in a tightly closed container in a dry and well-ventilated place, refrigerated as per supplier instructions.[8]

  • Preparation and Weighing :

    • Conduct all manipulations, especially those that may generate dust (e.g., weighing), in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.[8][10]

    • Minimize dust generation during handling.[2]

  • During Experimentation :

    • Wear the recommended PPE at all times.

    • Avoid contact with skin and eyes.[8]

    • Do not eat, drink, or smoke in the laboratory area.[4]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

  • Spill Management :

    • In case of a spill, evacuate unnecessary personnel from the area.[8]

    • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[4][8]

    • For solid spills, gently cover with an absorbent material to avoid raising dust and then collect into a suitable container for disposal.[2][11]

    • Clean the spill area with soap and water.[6]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential health risks.

Disposal Guidelines

Waste TypeDisposal Method
Unused this compound Dispose of as hazardous waste through a licensed disposal company.[8] Incineration in a facility with an afterburner and scrubber is a potential option.[8]
Contaminated Materials (e.g., gloves, wipes, lab coats) Place in a sealed, labeled container and dispose of as hazardous waste.[8][11]
Empty Containers Dispose of as contaminated packaging according to local regulations.[8]

Always adhere to federal, state, and local regulations for hazardous waste disposal.[6]

Emergency Procedures

In the event of an exposure, immediate action is critical.

First-Aid Measures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[8]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.[8]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Workflow for Handling a Chemical Spill

Spill_Response_Workflow cluster_0 Spill Occurs cluster_1 Immediate Actions cluster_2 Cleanup Preparation cluster_3 Cleanup & Disposal Spill Chemical Spill Detected Evacuate Evacuate Area (if necessary) Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Isolate Isolate Spill Area Alert->Isolate Assess Assess Spill Hazard Isolate->Assess PPE Don Appropriate PPE Assess->PPE Materials Gather Spill Kit Materials PPE->Materials Contain Contain the Spill Materials->Contain Clean Clean & Decontaminate Spill Area Contain->Clean Dispose Dispose of Waste Properly Clean->Dispose

Caption: Logical workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Talampicillin
Reactant of Route 2
Reactant of Route 2
Talampicillin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。